4-Hydroxytestosterone
Descripción
This compound is testosterone substituted with a hydroxy group on the fourth carbon atom. It is an anabolic steroid with no therapeutic indications, which is prohibited from use in sports by the World Anti-Doping Agency. Formestane (Lentaron) acts as a prohormone of this compound, as this compound is one of the many byproducts of formestane metabolism. It is specifically the 17-hydroxylated analog to formestane. Like formestane, 4-hydroxytesterone has been patented for use in decreasing estrogen production in the body, but no such indication currently exists. This compound was first patented in 1955 by G.D Searle & Company.
Structure
3D Structure
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,16,21-22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOIJSIMMIDHMO-FBPKJDBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902477 | |
| Record name | 4,17beta-Dihydroxy-4-androstene-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2141-17-5 | |
| Record name | 4-Hydroxytestosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2141-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,17beta-Dihydroxy-4-androstene-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxytestosterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4,17beta-Dihydroxy-4-androstene-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912GOZ167T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxytestosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxytestosterone (4-OHT) is a synthetic anabolic-androgenic steroid (AAS) and a derivative of testosterone (B1683101), distinguished by a hydroxyl group at the C4 position.[1] This modification significantly influences its biological activity, conferring a multifaceted mechanism of action that includes moderate anabolic and mild androgenic effects, as well as aromatase inhibitory properties.[1] This document provides a comprehensive technical overview of the molecular mechanisms underpinning the activity of this compound, intended for researchers, scientists, and professionals in drug development. It details its interaction with the androgen receptor, downstream signaling pathways, and its impact on estrogen biosynthesis. The guide also includes summaries of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of its signaling pathways and relevant experimental workflows.
Core Mechanism of Action: A Dual Role
The primary mechanism of action of this compound is centered around its function as an agonist of the androgen receptor (AR). However, its unique structure also endows it with the ability to interact with and inhibit the aromatase enzyme, a key player in estrogen synthesis. This dual activity distinguishes it from many other anabolic-androgenic steroids.
Androgenic and Anabolic Activity via Androgen Receptor Activation
As a testosterone derivative, this compound exerts its anabolic and androgenic effects by binding to and activating the androgen receptor.[2] This receptor, a member of the nuclear receptor superfamily, functions as a ligand-activated transcription factor. The binding of 4-OHT to the AR is a critical initiating step that triggers a cascade of molecular events leading to physiological changes, primarily in muscle and reproductive tissues.
Upon binding, the 4-OHT-AR complex undergoes a conformational change, dissociates from heat shock proteins in the cytoplasm, and translocates to the nucleus.[2] Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to an increase in protein synthesis in skeletal muscle, a hallmark of its anabolic effect.[2]
Aromatase Inhibition
A significant aspect of this compound's mechanism of action is its ability to inhibit the aromatase enzyme (cytochrome P450 19A1). Aromatase is responsible for the conversion of androgens to estrogens, specifically testosterone to estradiol (B170435) and androstenedione (B190577) to estrone. By inhibiting this enzyme, this compound can reduce the overall levels of circulating estrogens.[3]
This inhibitory action is noteworthy because many other AAS are substrates for aromatase, leading to estrogenic side effects such as gynecomastia and water retention. The aromatase-inhibiting property of this compound mitigates these potential side effects. This compound's precursor, formestane (B1683765) (4-hydroxyandrostenedione), is a well-known irreversible aromatase inhibitor.[3][4] this compound itself is considered a mild aromatase inhibitor.[3]
Quantitative Data Summary
Precise quantitative data for this compound is sparse in publicly available literature. The following tables summarize the available qualitative descriptions and provide comparative data for testosterone and formestane to offer context.
| Compound | Androgen Receptor Binding Affinity (Relative to Methyltrienolone) | Anabolic:Androgenic Ratio | Aromatase Inhibition (IC50/Ki) |
| This compound | Data not available; described as a potent AR activator[5] | Moderate anabolic, mild androgenic[1] | Mild inhibitor[3] |
| Testosterone | ~50% | 100:100 (by definition) | Substrate |
| Formestane | Weak | Weakly androgenic[3] | Ki: 3.28 µM (competitive)[6] |
Signaling Pathways
The binding of this compound to the androgen receptor initiates a complex network of downstream signaling pathways that ultimately mediate its physiological effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of androgens like this compound.
Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity of a compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Objective: To determine the IC50 (and subsequently the Ki) of this compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol from rat prostate.
-
Radioligand: [³H]-Methyltrienolone (R1881).
-
Test compound: this compound.
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Wash buffer (e.g., Tris-HCl).
-
Hydroxyapatite (HAP) slurry.
-
Scintillation cocktail.
-
96-well filter plates.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the [³H]-R1881 solution in the assay buffer at a concentration near its Kd.
-
Prepare the AR-LBD solution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]-R1881, and AR-LBD.
-
Non-specific Binding: Add assay buffer, [³H]-R1881, a high concentration of unlabeled R1881, and AR-LBD.
-
Competitive Binding: Add assay buffer, [³H]-R1881, AR-LBD, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Add cold HAP slurry to each well and incubate for 15 minutes at 4°C.
-
Transfer the mixture to a filter plate and wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Add scintillation cocktail to the filters.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hershberger Bioassay for Anabolic and Androgenic Activity
This in vivo assay is the gold standard for assessing the anabolic and androgenic properties of a substance.[7]
Objective: To determine the anabolic and androgenic activity of this compound by measuring the weight changes of androgen-dependent tissues in castrated male rats.[7]
Animals: Peripubertal male rats, castrated at approximately 42 days of age.
Procedure:
-
Animal Preparation:
-
Rats are castrated and allowed to recover for 7-10 days to allow for the regression of androgen-dependent tissues.
-
-
Dosing:
-
Animals are divided into groups (n ≥ 6 per group).
-
Androgenic Activity:
-
Vehicle control group.
-
Positive control group (e.g., testosterone propionate).
-
Test groups receiving various doses of this compound.
-
-
Anti-Androgenic Activity (for context):
-
Vehicle control group.
-
Testosterone propionate-treated group.
-
Groups receiving testosterone propionate (B1217596) plus various doses of the test substance.
-
-
The substance is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.[7]
-
-
Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, the animals are euthanized.
-
The following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate (VP)
-
Seminal vesicles (SV) (including coagulating glands and their fluids)
-
Levator ani-bulbocavernosus muscle (LABC)
-
Cowper's glands (COW)
-
Glans penis (GP)
-
-
-
Data Analysis:
-
The weights of the tissues are normalized to body weight.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the tissue weights of the treated groups to the control group.
-
An increase in the weight of the LABC muscle is indicative of anabolic activity.
-
An increase in the weights of the VP and SV is indicative of androgenic activity.
-
The anabolic:androgenic ratio is calculated by comparing the relative effects on the LABC muscle versus the VP/SV.
-
Conclusion
This compound exhibits a complex mechanism of action characterized by its ability to act as an androgen receptor agonist and an aromatase inhibitor. Its moderate anabolic and mild androgenic profile, combined with its potential to reduce estrogenic side effects, makes it a compound of significant interest in both research and clinical contexts. Further quantitative studies are required to fully elucidate its binding affinities and in vivo potency, which will be crucial for a more precise understanding of its therapeutic potential and risk profile. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the continued investigation of this compound and other novel androgens.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4,17 Beta-dihydroxy-4-androstene-3-one | C19H28O3 | CID 160615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formestane | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formestane - Wikipedia [en.wikipedia.org]
- 5. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
4-Hydroxytestosterone: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Review of the Synthetic Testosterone (B1683101) Derivative: From Molecular Mechanisms to Analytical Methodologies
Abstract
4-Hydroxytestosterone (4-OHT), chemically known as 4,17β-dihydroxyandrost-4-en-3-one, is a synthetic derivative of testosterone with a multifaceted pharmacological profile.[1] First patented in 1955, this compound exhibits moderate anabolic and mild androgenic properties.[1][2] It is recognized both as a metabolite of the aromatase inhibitor formestane (B1683765) and as a standalone anabolic agent, leading to its prohibition in competitive sports by the World Anti-Doping Agency (WADA).[2][3] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, mechanism of action, metabolic fate, and detailed analytical protocols for its detection and quantification. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
This compound is structurally characterized by a hydroxyl group at the C4 position of the testosterone backbone. This modification significantly influences its biological activity and metabolism compared to the parent hormone.[2]
| Property | Value | Reference |
| Chemical Name | 4,17β-dihydroxyandrost-4-en-3-one | [1] |
| Molecular Formula | C₁₉H₂₈O₃ | [2] |
| Molecular Weight | 304.43 g/mol | [2] |
| CAS Number | 2141-17-5 | [1] |
| Appearance | White Solid | [4] |
Mechanism of Action
The primary mechanism of action of this compound is mediated through its interaction with the androgen receptor (AR). As a lipophilic molecule, it can diffuse across the cell membrane and bind to the AR in the cytoplasm.[2] This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus.[5]
Within the nucleus, the this compound-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various physiological processes, including muscle protein synthesis, which underlies its anabolic effects.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4,17 Beta-dihydroxy-4-androstene-3-one | C19H28O3 | CID 160615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. unitedchem.com [unitedchem.com]
Biochemical Pathways of 4-Hydroxytestosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical pathways involving 4-Hydroxytestosterone (4-OHT), a synthetic anabolic-androgenic steroid. It details the synthesis, extensive Phase I and Phase II metabolism, and the mechanisms of action of 4-OHT. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the biochemical pathways and experimental workflows to support researchers, scientists, and drug development professionals in their understanding of this compound.
Introduction
This compound (4,17β-dihydroxyandrost-4-en-3-one) is a synthetic derivative of testosterone (B1683101), first patented in 1955.[1] It exhibits moderate anabolic and mild androgenic properties.[1] 4-OHT is structurally similar to clostebol (B1669245) (4-chlorotestosterone) and is known for its anti-aromatase activity.[1] It is also a metabolite of the aromatase inhibitor formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione), with which it undergoes interconversion in the body.[2][3] This guide explores the intricate biochemical pathways of 4-OHT, providing a technical resource for the scientific community.
Biochemical Pathways
The biochemical journey of this compound is multifaceted, involving its formation from testosterone, extensive metabolism through Phase I and Phase II reactions, and its interactions with key enzymes and receptors.
Synthesis of this compound
This compound can be synthesized from testosterone through hydroxylation at the C4 position. A common laboratory-scale synthesis approach involves the use of suitable oxidizing agents.
Metabolism of this compound
4-OHT undergoes extensive metabolism in the body, primarily in the liver, resulting in a variety of metabolites that are excreted in the urine.[4] The metabolic pathways are characterized by reduction, oxidation, and conjugation reactions.[2][3]
Phase I Metabolism:
Phase I metabolism of 4-OHT primarily involves reductive processes. The main pathways include:
-
Interconversion with Formestane: 4-OHT and formestane (4-hydroxyandrostenedione) are interconvertible.[2][3]
-
Reductions: The A-ring and the 3-keto and 17-hydroxyl groups are subject to reduction, leading to a variety of hydroxylated and dihydroxylated metabolites. These include 3-hydroxy-4-oxo and 3,4-dihydroxylated compounds.[2][3]
-
Dehydrogenation: Dehydrogenation can also occur, yielding metabolites like 1,2- and 6,7-dehydroformestane.[2]
Phase II Metabolism:
The Phase I metabolites of 4-OHT undergo conjugation with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate renal excretion.[2][3] Both glucuronidated and sulfated metabolites have been identified in urine.[2]
A diagram illustrating the metabolic pathways of this compound is provided below.
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms, primarily by interacting with the androgen receptor and inhibiting key enzymes in steroidogenesis.
Androgen Receptor Activation
As a testosterone derivative, 4-OHT is an agonist of the androgen receptor (AR). Upon entering a cell, it binds to the AR in the cytoplasm, causing a conformational change and dissociation from heat shock proteins. The 4-OHT-AR complex then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of androgen-responsive genes, leading to the anabolic and androgenic effects of the compound.[5]
A diagram of the androgen receptor signaling pathway is shown below.
Enzyme Inhibition
-
Aromatase Inhibition: 4-OHT and its precursor, formestane, are known inhibitors of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens. This inhibition is a key aspect of their pharmacological profile.[6]
-
5α-Reductase Inhibition: 4-OHT has also been shown to be a weak inhibitor of 5α-reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[7]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Binding Affinities and Inhibitory Concentrations
| Compound | Target | Parameter | Value | Reference |
| 4-Hydroxyandrostenedione (Formestane) | Aromatase | Ki | 3.28 µM | [8] |
| This compound | Androgen Receptor | Androgenic Effect (YAS) | 10-8 M | [9] |
Table 2: Pharmacokinetic Parameters (Oral Administration of Formestane in healthy men)
| Parameter | Value (Unformulated) | Value (Formulated) | Reference |
| Tmax (median) | 1.5 h | 1.5 h | [10] |
| Elimination rate constant | 0.31 h-1 | 0.36 h-1 | [10] |
Note: Pharmacokinetic data for direct oral administration of this compound in humans is limited. The data presented is for its precursor, formestane. An excretion study involving a single 200mg oral dose of this compound in healthy male volunteers showed that the metabolite 3β,4α-dihydroxy-5α-androstan-17-one could be detected for up to 90 hours.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Synthesis of this compound Metabolites
Objective: To synthesize reference standards of 4-OHT metabolites for analytical identification.
General Procedure (Catalytic Hydrogenation for Reductive Metabolites): [8]
-
Dissolve the starting steroid (e.g., formestane or this compound) in a suitable solvent such as methanol.
-
Add a catalyst, such as Palladium on charcoal (Pd/C) or Platinum dioxide (PtO₂).
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst and evaporate the solvent.
-
Purify the product by recrystallization or chromatography.
Example: Synthesis of 6,7-dehydroformestane: [8]
-
Stir androst-4-ene-3,17-dione with potassium t-butylate in t-butanol at 45°C for 7 hours.
-
Neutralize the mixture and extract the products with tert-Butyl methyl ether (TBME).
Analysis of Urinary Metabolites by GC-MS
Objective: To identify and quantify 4-OHT and its metabolites in urine samples.[2]
Sample Preparation: [2]
-
Spike a 2 mL urine sample with an internal standard (e.g., [2,2,4,4-²H₄]-11β-hydroxyandrosterone).
-
Hydrolysis of Glucuronides: Dilute the sample with sodium phosphate (B84403) buffer (0.8 M, pH 7) and add β-glucuronidase from E. coli. Incubate at 50°C for 1 hour.
-
Extraction: Add K₂CO₃/KHCO₃ solution and extract with 5 mL of TBME.
-
Separate the organic layer and evaporate to dryness.
-
Derivatization: Reconstitute the residue in N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) containing ammonium (B1175870) iodide and ethanethiol (B150549) and heat at 60°C for 15 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
GC-MS Analysis: [2]
-
Gas Chromatograph: Agilent 6890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5973 mass selective detector or equivalent.
-
Column: HP-5MS or equivalent capillary column.
-
Carrier Gas: Helium.
-
Ionization: Electron impact (EI) at 70 eV.
-
Injection: Splitless for urine samples, split (1:10) for reference standards.
A workflow for the GC-MS analysis of urinary metabolites is depicted below.
Yeast Androgen Screen (YAS) Assay
Objective: To determine the androgenic activity of this compound and its metabolites.[12][13][14][15][16]
Principle: The YAS assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human androgen receptor (hAR) and a reporter gene (e.g., lacZ, encoding β-galactosidase). When an androgenic compound binds to the hAR, it triggers the expression of the reporter gene, leading to a measurable signal (e.g., a color change).[12]
-
Yeast Culture: Culture the recombinant yeast strain in an appropriate selective medium.
-
Assay Plate Preparation: In a 96-well microtiter plate, add serial dilutions of the test compound (4-OHT), a positive control (e.g., dihydrotestosterone), and a negative control (vehicle).
-
Incubation: Add the yeast culture to each well and incubate the plate for 18-72 hours at 31-32°C.
-
Signal Detection:
-
For lacZ reporter: Add a substrate for β-galactosidase (e.g., CPRG), which turns from yellow to red in the presence of the enzyme.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Construct dose-response curves and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
5α-Reductase Inhibition Assay
Objective: To assess the inhibitory effect of this compound on 5α-reductase activity.[7][17][18][19][20]
Principle: This assay measures the conversion of a substrate (e.g., testosterone) to its 5α-reduced product (e.g., DHT) by 5α-reductase in the presence and absence of the test inhibitor.
Protocol Outline (using rat liver microsomes): [19]
-
Enzyme Preparation: Prepare a crude microsomal fraction containing 5α-reductase from rat liver.
-
Reaction Mixture: In a reaction tube, combine the enzyme preparation, a buffer (e.g., phosphate buffer, pH 6.5), and the test compound (4-OHT) or a known inhibitor (e.g., finasteride).
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes at 37°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., testosterone) and a cofactor (NADPH).
-
Incubation: Incubate for a defined time (e.g., 30 minutes at 37°C).
-
Reaction Termination: Stop the reaction (e.g., by adding acid).
-
Quantification: Quantify the amount of substrate remaining or product formed using a suitable analytical method, such as LC-MS/MS or a spectrophotometric assay.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Downstream Gene Targets
The activation of the androgen receptor by 4-OHT is expected to regulate the expression of a suite of downstream target genes. While a specific gene expression profile for 4-OHT is not extensively documented, it is anticipated to overlap significantly with that of other androgens like testosterone and DHT. Known androgen-regulated genes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[21][22][23] Examples of well-characterized androgen receptor target genes include:
-
Prostate-Specific Antigen (PSA, KLK3)
-
FK506-Binding Protein 5 (FKBP5)
-
Transmembrane Protease, Serine 2 (TMPRSS2)
Further research using techniques like microarray analysis or RNA sequencing would be required to elucidate the specific set of genes regulated by this compound.
Conclusion
This technical guide has provided a detailed examination of the biochemical pathways associated with this compound. The information presented, including metabolic routes, mechanisms of action, quantitative data, and experimental protocols, serves as a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug development. While significant knowledge has been accumulated, further research is warranted to fill the existing gaps in quantitative data, particularly regarding enzyme kinetics, specific binding affinities, and a comprehensive profile of downstream gene targets. Such studies will contribute to a more complete understanding of the biological activities and potential therapeutic applications or risks associated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor - Wikipedia [en.wikipedia.org]
- 6. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. Analysis of testosterone-hydroxylated metabolites in human urine by ultra high performance liquid chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the pharmacokinetics and pharmacodynamics of unformulated and formulated 4-hydroxyandrostenedione taken orally by healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4,17 Beta-dihydroxy-4-androstene-3-one | C19H28O3 | CID 160615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 13. biotoxik.it [biotoxik.it]
- 14. XenoScreen XL YAS - Yeast Androgen Screen - Test Kit for the Detectio [xenometrix.ch]
- 15. Detection of anabolic steroid abuse using a yeast transactivation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 17. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. 5 Alpha-reductase inhibitory and anti-androgenic activities of some 4-azasteroids in the rat [pubmed.ncbi.nlm.nih.gov]
- 21. Cell- and gene-specific regulation of primary target genes by the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Androgen receptor genomic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
In Vitro Physiological Effects of 4-Hydroxytestosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxytestosterone (4-OHT) is a synthetic anabolic-androgenic steroid and a metabolite of the aromatase inhibitor formestane (B1683765).[1] This technical guide provides a comprehensive overview of the in vitro physiological effects of this compound, focusing on its interactions with key cellular targets and its effects on various cell types. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts in this area. While 4-OHT has demonstrated androgenic and anti-estrogenic activities, a complete quantitative profile of its in vitro effects remains to be fully elucidated.
Core Physiological Activities of this compound
This compound exerts its primary physiological effects through its interaction with the androgen receptor and its influence on estrogen synthesis via aromatase inhibition.
Androgen Receptor Activation
This compound is an agonist of the androgen receptor (AR), a nuclear receptor that plays a critical role in male sexual development and muscle growth. Upon binding to the AR in the cytoplasm, this compound induces a conformational change in the receptor, leading to its translocation to the nucleus.[2] In the nucleus, the 4-OHT-AR complex binds to androgen response elements (AREs) on target genes, modulating their transcription and leading to the physiological effects associated with androgens.[3]
Aromatase Inhibition
This compound is structurally related to formestane (4-hydroxyandrostenedione), a known irreversible aromatase inhibitor.[1] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, this compound can reduce the conversion of androgens to estrogens, thereby exerting anti-estrogenic effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro physiological effects of this compound. It is important to note that specific IC50 and EC50 values for this compound are not available in the public domain for all the described assays. In such cases, data for structurally related androgens (Testosterone, Dihydrotestosterone) are provided for comparative context, and this is clearly indicated.
| Parameter | Test System | This compound | Testosterone (for comparison) | Dihydrotestosterone (B1667394) (DHT) (for comparison) | Reference |
| Androgenic Activity | Yeast Androgen Screen (YAS) | LOEC: 10⁻⁸ M | Not Reported | Not Reported | [4] |
| Anti-Estrogenic Activity | Yeast Estrogen Screen (YES) | Anti-estrogenic properties observed | Not Reported | Not Reported | [4] |
Table 1: Receptor-Mediated Activities of this compound. LOEC (Lowest Observed Effect Concentration).
| Parameter | Test System | 4-Hydroxyandrostenedione (Formestane) | Reference |
| Aromatase Inhibition (IC50) | Hamster Ovarian Tissue | 0.88 µM | [5] |
Table 2: Aromatase Inhibition by the structurally similar compound 4-Hydroxyandrostenedione.
| Cell Type | Assay | This compound | Testosterone (for comparison) | Dihydrotestosterone (DHT) (for comparison) | Reference |
| C2C12 Myoblasts | Proliferation/Differentiation | Data Not Available | No effect on proliferation; stimulates differentiation | Stimulates proliferation and differentiation | [6][7] |
| LNCaP/PC3-AR Cells | Reporter Gene Assay | Data Not Available | EC50: 16 nM (Yeast) | EC50: 4 nM (Yeast), 0.008-0.075 nM (Mammalian) | [5] |
| Osteoblasts | Proliferation | Data Not Available | Increased proliferation at 10⁻¹⁰ and 10⁻⁸ M | Increased proliferation from 10⁻¹¹ to 10⁻⁸ M | [8] |
| Neuronal Cells | Viability/Survival | Data Not Available | Dose-dependent effects on survival | No significant effect on survival | [9] |
Table 3: Cellular Effects of this compound and Comparative Androgens.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of this compound via the androgen receptor.
Caption: this compound signaling through the androgen receptor.
Aromatase Inhibition Pathway
This diagram shows how this compound inhibits the conversion of androgens to estrogens.
Caption: Inhibition of aromatase by this compound.
Experimental Workflow for In Vitro Androgen Receptor Binding Assay
The following workflow outlines a typical competitive binding assay to determine the affinity of a test compound for the androgen receptor.
Caption: Workflow for an androgen receptor competitive binding assay.
Detailed Experimental Protocols
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (or rat prostate cytosol)
-
Radiolabeled ligand (e.g., [³H]-dihydrotestosterone)
-
Unlabeled dihydrotestosterone (for non-specific binding)
-
This compound
-
Assay Buffer (e.g., Tris-EDTA buffer with glycerol (B35011) and dithiothreitol)
-
Wash Buffer
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus or charcoal-dextran solution
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled dihydrotestosterone in assay buffer. Prepare the radiolabeled ligand at a concentration near its Kd.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + AR), non-specific binding (radioligand + AR + excess unlabeled DHT), and competitor binding (radioligand + AR + varying concentrations of 4-OHT).
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow binding to reach equilibrium.
-
Separation: Separate bound from free radioligand.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter, followed by washing with cold wash buffer.
-
Charcoal-Dextran: Add a charcoal-dextran slurry to each well to adsorb free radioligand, then centrifuge to pellet the charcoal.
-
-
Quantification: Transfer the filters or the supernatant (containing the bound ligand) to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of 4-OHT. Plot the percent specific binding against the log concentration of 4-OHT and use non-linear regression to determine the IC50 value.
Aromatase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on aromatase activity.
Materials:
-
Human placental microsomes (source of aromatase)
-
[³H]-Androstenedione (substrate)
-
NADPH
-
This compound
-
Letrozole or anastrozole (B1683761) (positive control)
-
Reaction buffer (e.g., phosphate (B84403) buffer)
-
Organic solvent for extraction (e.g., chloroform)
-
Silica (B1680970) gel plates for thin-layer chromatography (TLC)
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the reaction buffer, human placental microsomes, and varying concentrations of this compound or a positive control.
-
Initiation of Reaction: Add [³H]-androstenedione and NADPH to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding an organic solvent to extract the steroids.
-
Separation of Products: Separate the substrate ([³H]-androstenedione) from the product ([³H]-estrone) using TLC.
-
Quantification: Scrape the silica corresponding to the estrone (B1671321) spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound. Plot the percent inhibition against the log concentration of 4-OHT and use non-linear regression to determine the IC50 value.
C2C12 Myoblast Proliferation and Differentiation Assay
Objective: To assess the effect of this compound on the proliferation and differentiation of C2C12 myoblasts.
Materials:
-
C2C12 myoblast cell line
-
Growth medium (DMEM with 10% fetal bovine serum)
-
Differentiation medium (DMEM with 2% horse serum)
-
This compound
-
MTT or similar cell proliferation assay reagent
-
Creatine (B1669601) kinase activity assay kit
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure for Proliferation:
-
Cell Seeding: Seed C2C12 myoblasts in a 96-well plate in growth medium and allow them to attach overnight.
-
Treatment: Replace the medium with growth medium containing varying concentrations of this compound.
-
Incubation: Incubate for 24-72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance on a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Procedure for Differentiation:
-
Cell Seeding and Growth: Seed C2C12 myoblasts and grow to near confluence in growth medium.
-
Induction of Differentiation: Switch to differentiation medium containing varying concentrations of this compound.
-
Incubation: Incubate for 3-5 days, replacing the medium every 48 hours.
-
Creatine Kinase Assay: Lyse the cells and measure the creatine kinase activity in the cell lysates using a commercially available kit.
-
Data Analysis: Normalize creatine kinase activity to total protein content and express as a fold change relative to the vehicle control.
Androgen-Responsive Reporter Gene Assay
Objective: To quantify the androgenic activity of this compound in a mammalian cell line.
Materials:
-
Androgen-responsive cell line (e.g., LNCaP or PC3-AR)
-
Cell culture medium
-
This compound
-
Dihydrotestosterone (positive control)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the androgen-responsive cells in a 96-well plate and allow them to attach.
-
Treatment: Replace the medium with medium containing varying concentrations of this compound or DHT.
-
Incubation: Incubate for 24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer from the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid or total protein content. Plot the fold induction of luciferase activity against the log concentration of 4-OHT and use non-linear regression to determine the EC50 value.
Osteoblast Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of osteoblasts.
Materials:
-
Osteoblast cell line (e.g., MC3T3-E1 or primary osteoblasts)
-
Cell culture medium
-
This compound
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or MTT)
-
Scintillation counter or microplate reader
Procedure ([³H]-Thymidine Incorporation):
-
Cell Seeding: Seed osteoblasts in a 24-well plate and allow them to attach.
-
Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Radiolabeling: Add [³H]-thymidine to each well and incubate for a further 4-6 hours.
-
Harvesting: Wash the cells with PBS, precipitate the DNA with trichloroacetic acid, and lyse the cells.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) or as a percentage of the vehicle control.
Neuronal Cell Viability Assay
Objective: To assess the effect of this compound on the viability of neuronal cells under normal and stress conditions.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Cell culture medium
-
This compound
-
A neurotoxic agent (e.g., glutamate (B1630785) or hydrogen peroxide) for inducing stress
-
Cell viability assay kit (e.g., MTT, LDH release, or Calcein-AM/Ethidium Homodimer-1)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treatment (for neuroprotection studies): Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
Induction of Cell Death: Add the neurotoxic agent to the appropriate wells.
-
Incubation: Incubate for a further 24 hours.
-
Viability Assay: Perform the chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated or vehicle-treated) cells.
Conclusion
This compound is a synthetic steroid with demonstrated androgenic and anti-estrogenic properties in vitro. Its mechanism of action primarily involves the activation of the androgen receptor and the inhibition of the aromatase enzyme. While qualitative data and detailed experimental protocols are available, a comprehensive quantitative understanding of its potency and efficacy across various cell types is still lacking in publicly available literature. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate the physiological effects of this compound and its potential therapeutic applications. Further studies are warranted to determine the specific IC50 and EC50 values in relevant cell-based assays to fully characterize its pharmacological profile.
References
- 1. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,17 Beta-dihydroxy-4-androstene-3-one | C19H28O3 | CID 160615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C2C12 myoblastoma cell differentiation and proliferation is stimulated by androgens and associated with a modulation of myostatin and Pax7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of androgen and progestin on the proliferation and differentiation of osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Testosterone and Its Major Metabolites upon Different Stages of Neuron Survival in the Dentate Gyrus of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxytestosterone: An In-Depth Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytestosterone (4-OHT), chemically known as 4,17β-dihydroxyandrost-4-en-3-one, is a synthetic anabolic-androgenic steroid (AAS) that is structurally derived from testosterone (B1683101).[1] First patented in 1955, it is characterized by the introduction of a hydroxyl group at the C4 position of the steroid's A ring.[1] While not approved for therapeutic use, this compound is noted for its moderate anabolic and mild androgenic properties.[1][2] It is also recognized as a metabolite of the aromatase inhibitor formestane.[2] This guide provides a detailed examination of the structure-activity relationship (SAR) of this compound, focusing on its interaction with the androgen receptor, its anabolic and androgenic effects, and its metabolic fate.
Core Concepts: Structure-Activity Relationship of this compound
The biological activity of this compound is intrinsically linked to its molecular structure. The presence of the 4-hydroxyl group significantly influences its binding affinity for the androgen receptor and its subsequent anabolic and androgenic potency.
Androgen Receptor Binding
This compound exerts its effects by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor.[3] Limited quantitative data is available, but one study using a yeast-based assay demonstrated strong androgenic effects at a concentration of 10-8 M.[4]
Anabolic and Androgenic Activity
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference Compound | Comments |
| Androgenic Activity (in vitro) | Strong agonist at 10-8 M | - | Yeast-based androgen screen.[4] |
| Anabolic Ratio | 65 | Testosterone (presumed) | [5] |
| Androgenic Ratio | 25 | Testosterone (presumed) | [5] |
Experimental Protocols
Androgen Receptor Binding Assay (Yeast-Based)
A yeast-based androgen screen can be utilized to determine the androgenic activity of compounds like this compound. A detailed protocol for such an assay is outlined below.
Objective: To assess the androgen receptor agonistic activity of a test compound.
Materials:
-
Saccharomyces cerevisiae strain expressing the human androgen receptor and a reporter gene (e.g., lacZ).
-
Growth medium (e.g., YPD).
-
Assay medium containing a chromogenic substrate (e.g., X-gal).
-
Test compound (this compound).
-
Positive control (e.g., Testosterone or Dihydrotestosterone).
-
Negative control (vehicle).
-
96-well microtiter plates.
-
Incubator.
-
Plate reader.
Procedure:
-
Yeast Culture Preparation: Inoculate the yeast strain into growth medium and incubate overnight at 30°C with shaking.
-
Assay Setup: Dilute the overnight culture in the assay medium.
-
Compound Addition: Add serial dilutions of the test compound, positive control, and negative control to the wells of a 96-well plate.
-
Yeast Inoculation: Add the diluted yeast culture to each well.
-
Incubation: Incubate the plates at 30°C for a specified period (e.g., 24-48 hours).
-
Data Acquisition: Measure the reporter gene activity (e.g., color development for lacZ) using a plate reader.
-
Data Analysis: Plot the response against the compound concentration to determine the EC50 value.
Hershberger Assay
The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic activity of steroids.
Objective: To determine the anabolic and androgenic potency of a test compound in a castrated rat model.
Materials:
-
Immature, castrated male rats (e.g., Sprague-Dawley or Wistar).
-
Test compound (this compound).
-
Reference compound (e.g., Testosterone Propionate).
-
Vehicle (e.g., corn oil).
-
Surgical equipment for castration.
-
Animal balance.
-
Dissection tools.
Procedure:
-
Animal Preparation: Castrate immature male rats and allow for a post-operative recovery period (typically 7-10 days).
-
Dosing: Administer the test compound and reference compound daily for a set period (typically 10 consecutive days) via subcutaneous injection or oral gavage. A vehicle control group should also be included.
-
Necropsy and Tissue Collection: On the day after the final dose, euthanize the animals and carefully dissect the following tissues:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.
-
-
Tissue Weighing: Record the wet weight of each dissected tissue.
-
Data Analysis:
-
Calculate the mean tissue weights for each treatment group.
-
Compare the tissue weights of the test compound group to the vehicle control and the reference compound group.
-
The anabolic activity is determined by the increase in the weight of the levator ani muscle.
-
The androgenic activity is determined by the increase in the weights of the ventral prostate, seminal vesicles, and glans penis.
-
The anabolic-to-androgenic ratio is calculated by comparing the relative effects on the levator ani muscle versus the androgenic tissues.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Hershberger assay experimental workflow.
Caption: Structure-activity relationship of this compound.
Conclusion
The addition of a hydroxyl group at the C4 position of the testosterone molecule, creating this compound, results in a compound with a distinct biological profile. While it retains the ability to bind to and activate the androgen receptor, its anabolic and androgenic effects are modified, reportedly leading to a more favorable anabolic-to-androgenic ratio compared to testosterone. However, a comprehensive understanding of its in vivo potency is limited by the lack of publicly available data from standardized assays such as the Hershberger assay. Further research is required to fully elucidate the quantitative structure-activity relationship of this compound and to explore its potential therapeutic applications.
References
- 1. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 2141-17-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Androgen- and estrogen-receptor mediated activities of this compound, 4-hydroxyandrostenedione and their human metabolites in yeast based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wumeitech.com [wumeitech.com]
Formestane as a Prohormone to 4-Hydroxytestosterone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione) is a potent, irreversible steroidal aromatase inhibitor that has been utilized in the treatment of estrogen receptor-positive breast cancer in post-menopausal women. Beyond its well-established role as an anti-estrogenic agent, formestane also functions as a prohormone, undergoing metabolic conversion to the active androgen, 4-hydroxytestosterone. This guide provides a comprehensive technical overview of the conversion of formestane to this compound, the biological activity of this compound, and the experimental methodologies used to characterize these processes. Quantitative data are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers in pharmacology and drug development.
Introduction
Formestane is a synthetic androstenedione (B190577) derivative that acts as a "suicide inhibitor" of the aromatase enzyme, irreversibly binding to and inactivating it, thereby blocking the conversion of androgens to estrogens.[1] This mechanism of action has made it a therapeutic option for hormone-sensitive breast cancers.[2][3] However, its metabolic fate includes conversion to this compound, a compound with notable anabolic and androgenic properties.[4][5] This dual activity of formestane as both an aromatase inhibitor and a prohormone is of significant interest in endocrinology and pharmacology. The interconversion between formestane and this compound is a key aspect of its metabolism.[6]
Enzymatic Conversion of Formestane to this compound
The transformation of formestane into this compound is a reversible enzymatic reaction catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[7][8] These enzymes are a family of oxidoreductases that play a crucial role in the biosynthesis and metabolism of steroid hormones, catalyzing the interconversion between 17-keto and 17β-hydroxy steroids.[8]
The primary reaction is the reduction of the 17-keto group of formestane to a 17β-hydroxyl group, yielding this compound. Conversely, 17β-HSDs can also oxidize the 17β-hydroxyl group of this compound back to formestane.[6]
While the interconversion is confirmed, specific kinetic parameters (Km, Vmax) for formestane and this compound with various 17β-HSD isoforms are not extensively reported in the literature. However, studies on other C19 steroids suggest that the affinity and catalytic efficiency of these enzymes can vary depending on the specific isoform and tissue type.[9]
Biological Activity of this compound
This compound is a potent anabolic-androgenic steroid (AAS).[5] Its biological effects are mediated through binding to and activation of the androgen receptor (AR).[10]
Androgen Receptor Binding Affinity
Quantitative analysis has demonstrated that this compound exhibits a high binding affinity for the androgen receptor. In a competitive binding assay, this compound was found to be a more potent binder to the rat prostatic androgen receptor than the highly potent endogenous androgen, 5α-dihydrotestosterone (DHT).[4]
| Compound | Relative Binding Affinity (RBA) |
| Mibolerone | 100 |
| This compound | 75 |
| 5α-Dihydrotestosterone (DHT) | 66 |
| Formestane | 0.085 |
Table 1: Relative binding affinity of this compound and related compounds to the rat prostatic androgen receptor. Data sourced from Ayotte et al. (1996).[4]
Anabolic and Androgenic Effects
As an androgen receptor agonist, this compound is expected to exhibit both anabolic effects (e.g., increased muscle mass and protein synthesis) and androgenic effects (e.g., development of male secondary sexual characteristics). While it is marketed as an anabolic agent, specific quantitative data from Hershberger assays directly comparing its anabolic to androgenic potency are limited in publicly available literature. However, its high affinity for the androgen receptor suggests significant biological activity.[4][11]
The general signaling pathway for androgens, including this compound, in muscle cells involves the following steps:
Experimental Protocols
In Vitro Metabolism and Enzymatic Conversion
Objective: To characterize the in vitro conversion of formestane to this compound.
Methodology:
-
Enzyme Source: Homogenized liver tissue (e.g., from horse or human) or recombinant 17β-HSD isoforms expressed in a suitable cell line.[12]
-
Incubation:
-
Prepare an incubation mixture containing the enzyme source, a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), and a cofactor (NADPH for reduction, NADP+ for oxidation).
-
Add formestane or this compound as the substrate at various concentrations.
-
Incubate at 37°C for a defined period.
-
-
Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Analysis:
-
Evaporate the organic solvent and derivatize the steroid residues (e.g., trimethylsilylation).
-
Analyze the products by gas chromatography-mass spectrometry (GC-MS) to identify and quantify formestane, this compound, and other metabolites.[6]
-
For kinetic studies, vary the substrate concentration and measure the initial reaction velocities to determine Km and Vmax values.
-
Androgen Receptor Binding Assay
Objective: To determine the relative binding affinity of this compound to the androgen receptor.
Methodology:
-
Receptor Source: Cytosolic fraction from androgen-sensitive tissues (e.g., rat prostate) or cells expressing the androgen receptor.[4]
-
Ligand: A radiolabeled androgen with high affinity for the AR (e.g., [³H]-mibolerone or [³H]-R1881).
-
Competitive Binding:
-
Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound, DHT, etc.).
-
Allow the binding to reach equilibrium.
-
-
Separation: Separate the receptor-bound from the free radioligand (e.g., using dextran-coated charcoal).
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The RBA is then calculated relative to a standard (e.g., mibolerone).
Hershberger Assay for Anabolic and Androgenic Activity
Objective: To assess the in vivo anabolic and androgenic activity of this compound.
-
Animal Model: Immature, castrated male rats.
-
Dosing: Administer the test substance (this compound) daily for a set period (typically 7-10 days) via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., testosterone (B1683101) propionate).
-
Necropsy: At the end of the dosing period, euthanize the animals and carefully dissect and weigh the following androgen-sensitive tissues:
-
Androgenic tissues: Ventral prostate, seminal vesicles (including coagulating glands), glans penis.
-
Anabolic tissue: Levator ani muscle.
-
-
Data Analysis: Compare the weights of the tissues from the treated groups to the vehicle control group. A statistically significant increase in tissue weight indicates androgenic or anabolic activity. The ratio of the response of the levator ani muscle to that of the ventral prostate can provide an indication of the anabolic-to-androgenic ratio.
Summary and Conclusion
Formestane possesses a dual pharmacological profile, acting as both a potent aromatase inhibitor and a prohormone to the active anabolic-androgenic steroid, this compound. The conversion is mediated by 17β-hydroxysteroid dehydrogenases. This compound exhibits a high binding affinity for the androgen receptor, even greater than that of DHT, which underscores its significant androgenic potential.[4]
This technical guide has provided an overview of the key chemical and biological aspects of formestane as a prohormone, along with detailed experimental protocols for its characterization. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of drug development, endocrinology, and pharmacology. Further research is warranted to fully elucidate the specific enzyme kinetics of the formestane to this compound conversion and to quantitatively define the anabolic-to-androgenic ratio of this compound in vivo.
References
- 1. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EVALUATION OF ANDROGEN ASSAY RESULTS USING A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 4-hydroxyandrost-4-ene-3,17-dione and its metabolites on 5 alpha-reductase activity and the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4,17 Beta-dihydroxy-4-androstene-3-one | C19H28O3 | CID 160615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Insights in 17β-HSD1 Enzyme Kinetics and Ligand Binding by Dynamic Motion Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic studies of formestane in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Anabolic and Androgenic Properties of 4-Hydroxytestosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxytestosterone (4-OHT) is a synthetic anabolic-androgenic steroid (AAS) that has garnered interest for its distinct pharmacological profile. As a derivative of testosterone (B1683101) and a metabolite of the aromatase inhibitor formestane, 4-OHT exhibits both anabolic and androgenic effects. This technical guide provides a comprehensive analysis of the anabolic versus androgenic properties of this compound, detailing its interaction with the androgen receptor, summarizing available quantitative data, and outlining the experimental protocols used to characterize such compounds. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential and mechanistic intricacies of hormonal agents.
Introduction
This compound (4,17β-dihydroxyandrost-4-en-3-one) is a synthetic derivative of testosterone, distinguished by a hydroxyl group at the C4 position.[1][2] This structural modification significantly influences its metabolic fate and receptor interactions, resulting in a compound with moderate anabolic and mild androgenic properties.[3] While not approved for therapeutic use, 4-OHT is a subject of research due to its unique characteristics and its role as a metabolite of formestane, an aromatase inhibitor.[4] Understanding the balance between its anabolic (myotrophic) and androgenic (virilizing) effects is crucial for evaluating its potential clinical utility and for the development of selective androgen receptor modulators (SARMs).
Quantitative Analysis of Anabolic and Androgenic Properties
The anabolic and androgenic activities of a steroid are primarily determined by its binding affinity to the androgen receptor (AR) in different tissues and its subsequent modulation of gene expression. Anabolic effects are typically measured by the growth of the levator ani muscle in animal models, while androgenic effects are assessed by the growth of the prostate and seminal vesicles.
In Vitro Androgen Receptor Binding Affinity
The relative binding affinity (RBA) of a compound for the androgen receptor is a key indicator of its potential potency. Competitive binding assays are utilized to determine the affinity of a test ligand relative to a high-affinity radiolabeled standard.
Table 1: Relative Binding Affinity of this compound for the Androgen Receptor [5]
| Compound | Relative Binding Affinity (RBA) (%)* |
| Mibolerone (Reference) | 100 |
| This compound | 75 |
| 5α-Dihydrotestosterone (DHT) | 66 |
*Data from a competitive binding assay using rat prostatic androgen receptor with [³H]mibolerone as the radioligand.[5]
The data clearly indicates that this compound possesses a high binding affinity for the androgen receptor, even surpassing that of the potent endogenous androgen, 5α-Dihydrotestosterone (DHT).[5]
In Vivo Anabolic and Androgenic Activity (Hershberger Assay)
The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic activity of a substance. It involves the administration of the test compound to castrated male rats and measuring the subsequent weight changes in key anabolic and androgenic tissues.
Table 2: Anabolic and Androgenic Activity of this compound (Data Not Available)
| Compound | Dose | Levator Ani Muscle Weight (mg) (Anabolic) | Ventral Prostate Weight (mg) (Androgenic) | Seminal Vesicle Weight (mg) (Androgenic) | Anabolic/Androgenic Ratio |
| This compound | - | Data not available in published literature | Data not available in published literature | Data not available in published literature | Data not available in published literature |
| Testosterone Propionate (Reference) | - | - | - | - | ~1 |
| Nandrolone Decanoate (Reference) | - | - | - | - | ~10 |
Note: Despite extensive literature review, specific quantitative data from a standardized Hershberger assay for this compound, detailing the wet weights of the levator ani, ventral prostate, and seminal vesicles, could not be located in publicly available scientific literature. Therefore, a definitive in vivo anabolic to androgenic ratio for this compound cannot be provided at this time.
Signaling Pathways
The biological effects of this compound are mediated through its interaction with the androgen receptor, which can trigger both genomic and non-genomic signaling pathways.
Classical (Genomic) Androgen Receptor Signaling Pathway
The primary mechanism of action for androgens involves the classical genomic pathway. This pathway results in the regulation of gene expression and subsequent protein synthesis, leading to the physiological effects associated with androgens.
Non-Genomic Androgen Receptor Signaling
In addition to the classical genomic pathway, androgens can elicit rapid cellular effects through non-genomic signaling.[6] These pathways are initiated by a subpopulation of androgen receptors located at the cell membrane or in the cytoplasm and involve the activation of various kinase cascades.[7]
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This in vitro assay determines the relative binding affinity of a test compound for the androgen receptor.
Methodology:
-
Preparation of Receptor Source: A cytosol fraction containing the androgen receptor is prepared from the ventral prostates of castrated rats.
-
Incubation: A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]mibolerone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). Control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled standard) are also prepared.
-
Separation: After incubation to equilibrium, bound and free radioligand are separated. This is commonly achieved by adsorption of the receptor-ligand complex onto hydroxyapatite, followed by centrifugation and washing.
-
Detection: The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve. The Ki (inhibition constant) can then be calculated to represent the binding affinity of the test compound.
Hershberger Bioassay
This in vivo assay is the gold standard for assessing the anabolic and androgenic properties of a substance in a mammalian model.[8]
Methodology:
-
Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
-
Acclimation: The animals are allowed to recover for a period to allow for the regression of androgen-dependent tissues.
-
Dosing: The castrated rats are then treated daily for a period of 10 consecutive days with the test compound (this compound), a reference androgen (e.g., testosterone propionate), or the vehicle control.
-
Necropsy and Organ Weighing: Approximately 24 hours after the final dose, the animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle
-
Androgenic indicators: Ventral prostate and seminal vesicles
-
-
Data Analysis: The mean organ weights of the different treatment groups are compared. The anabolic activity is determined by the increase in the weight of the levator ani muscle, while the androgenic activity is determined by the increase in the weights of the ventral prostate and seminal vesicles. The anabolic/androgenic ratio is then calculated by comparing the relative potencies of the test compound to the reference standard in stimulating the growth of these respective tissues.
Discussion
The available in vitro data demonstrates that this compound is a potent ligand for the androgen receptor, with a binding affinity that exceeds that of DHT.[5] This high affinity suggests a strong potential for both anabolic and androgenic activity. The hydroxyl group at the C4 position is known to influence the steroid's interaction with the AR and may contribute to its distinct activity profile compared to testosterone.[9]
The lack of publicly available in vivo data from a standardized Hershberger assay for this compound is a significant gap in the complete characterization of this compound. While qualitative descriptions of "moderate anabolic and mild androgenic" properties exist, quantitative data is necessary for a precise comparison with other AAS and for guiding further drug development efforts.[3] The anabolic/androgenic ratio is a critical parameter for assessing the therapeutic index of an AAS, with a higher ratio indicating a more favorable separation of desired muscle-building effects from undesirable virilizing side effects.
Conclusion
This compound is a potent androgen receptor agonist with a high in vitro binding affinity. Its pharmacological profile suggests a separation of anabolic and androgenic effects, though a definitive in vivo quantification of this ratio from a standardized Hershberger assay is currently absent from the scientific literature. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel androgens. Further research, particularly the execution and publication of a comprehensive Hershberger assay, is imperative to fully elucidate the anabolic and androgenic properties of this compound and to ascertain its potential as a therapeutic agent. The signaling pathway diagrams offer a visual guide to its presumed mechanisms of action at the cellular level. This technical guide serves as a foundational document for researchers and professionals dedicated to advancing the understanding and application of androgenic compounds.
References
- 1. Non-Genomic Actions of the Androgen Receptor in Prostate Cancer. — Canada's Michael Smith Genome Sciences Centre [plone.bcgsc.ca]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 2141-17-5 [smolecule.com]
- 5. Effects of 4-hydroxyandrost-4-ene-3,17-dione and its metabolites on 5 alpha-reductase activity and the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]
- 7. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. Structure–activity relationships of anabolic steroids - Wikipedia [en.wikipedia.org]
4-Hydroxytestosterone: A Technical Guide to its Role as an Aromatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxytestosterone (4,17β-dihydroxyandrost-4-en-3-one) is a synthetic anabolic-androgenic steroid and a metabolite of the well-documented aromatase inhibitor, formestane (B1683765) (4-hydroxyandrostenedione).[1][2] While formestane is recognized as a potent, irreversible inhibitor of aromatase, this compound is characterized as possessing weak or mild aromatase inhibitory properties.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a potential aromatase inhibitor, its relationship to formestane, and the experimental methodologies used to evaluate its activity. This document is intended for researchers and professionals in drug development and endocrine research.
Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the key enzyme responsible for the conversion of androgens to estrogens.[3] Specifically, it catalyzes the aromatization of the A-ring of androgens such as testosterone (B1683101) and androstenedione (B190577) to produce estradiol (B170435) and estrone, respectively.[3] Inhibition of aromatase is a critical therapeutic strategy in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[3]
This compound is structurally similar to testosterone, with the addition of a hydroxyl group at the C4 position.[4] It is primarily known as the active metabolite of formestane, to which it is a prohormone.[1] While the focus of research has predominantly been on formestane's irreversible "suicide" inhibition of aromatase, the direct action of this compound on the enzyme is less characterized.[3] This guide will synthesize the available information on this compound's role as a potential aromatase inhibitor.
Mechanism of Action and Signaling Pathway
Aromatase inhibitors are broadly classified into two types: steroidal (Type I) and non-steroidal (Type II). Steroidal inhibitors, like formestane, act as substrate analogs that bind to the active site of the aromatase enzyme.[3] Formestane is known to be a mechanism-based inactivator, meaning it is converted by the enzyme into a reactive intermediate that binds covalently and irreversibly to the enzyme, leading to its inactivation.[3]
Given its structural similarity and its role as a metabolite of formestane, it is plausible that this compound also interacts with the active site of aromatase in a competitive manner. However, the extent and nature of this inhibition (i.e., reversible vs. irreversible) are not well-documented in publicly available literature.
The following diagram illustrates the steroidogenesis pathway with a focus on the central role of aromatase and the point of inhibition.
Quantitative Data
| Compound | Assay Type | IC50 | Ki | Reference |
| Formestane (4-Hydroxyandrostenedione) | Human Placental Microsomes | 30.0 - 50.0 nM | - | [5] |
| Formestane (4-Hydroxyandrostenedione) | LNCaP cells | - | 3.28 µM | [6] |
| Formestane (4-Hydroxyandrostenedione) | Hamster Ovarian Tissue | 0.88 µM (for Estrogen production) | - | [7] |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments used to assess aromatase inhibition. While these protocols are not specific to this compound, they represent the standard methods that would be employed to determine its inhibitory potential.
Cell-Free Aromatase Inhibition Assay (Tritiated Water Release Assay)
This assay measures the activity of aromatase by quantifying the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.[5]
Objective: To determine the in vitro inhibitory effect of a test compound on aromatase activity.
Materials:
-
Human recombinant aromatase (or placental microsomes)
-
[1β-³H]-Androstenedione (substrate)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate (B84403) buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, NADPH regenerating system, and the aromatase enzyme preparation.
-
Add varying concentrations of the test compound (this compound) or vehicle control to the reaction tubes.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the [1β-³H]-androstenedione substrate.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Add a dextran-coated charcoal slurry to adsorb the unreacted steroid substrate.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer the supernatant containing the [³H]₂O to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
Cell-Based Aromatase Inhibition Assay (MCF-7aro Cells)
This assay utilizes a human breast cancer cell line (MCF-7) that has been stably transfected to overexpress aromatase (MCF-7aro). Inhibition of aromatase prevents the conversion of androgens to estrogens, thereby inhibiting estrogen-dependent cell proliferation.
Objective: To assess the effect of a test compound on aromatase activity in a cellular context by measuring cell proliferation.
Materials:
-
MCF-7aro cells
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)
-
Testosterone (aromatase substrate)
-
Test compound (e.g., this compound)
-
Cell proliferation assay reagent (e.g., MTT, XTT, or a fluorescent viability dye)
-
Multi-well plates
Procedure:
-
Seed MCF-7aro cells in multi-well plates and allow them to attach overnight.
-
Replace the medium with fresh medium containing a fixed concentration of testosterone.
-
Add varying concentrations of the test compound (this compound) or vehicle control to the wells.
-
Incubate the cells for a period of 4-6 days, allowing for cell proliferation.
-
At the end of the incubation period, add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound relative to the testosterone-only control.
In Vivo Animal Model for Aromatase Inhibition
This protocol describes a general approach to evaluate the in vivo efficacy of an aromatase inhibitor in a rodent model.
Objective: To determine the effect of a test compound on systemic or local estrogen levels and on the growth of estrogen-dependent tumors in an animal model.
Animal Model: Ovariectomized female immunodeficient mice (e.g., nude or SCID mice).
Procedure:
-
Tumor Xenograft (for cancer studies):
-
Implant estrogen-receptor-positive human breast cancer cells (e.g., MCF-7) subcutaneously.
-
Supplement the animals with an androgen substrate (e.g., androstenedione or testosterone) to provide the precursor for estrogen synthesis by the tumor cells (if they express aromatase) or peripheral tissues.
-
-
Treatment:
-
Once tumors are established or for non-tumor-bearing studies, randomize animals into treatment groups.
-
Administer the test compound (this compound) via a suitable route (e.g., oral gavage, subcutaneous injection) at various doses.
-
Include a vehicle control group and a positive control group (e.g., a known aromatase inhibitor like letrozole (B1683767) or formestane).
-
-
Monitoring:
-
Measure tumor volume regularly (for xenograft studies).
-
Monitor animal body weight and general health.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood samples to measure serum levels of estrogens (estradiol, estrone) and androgens (testosterone, androstenedione) using methods like LC-MS/MS or ELISA.
-
In xenograft studies, excise and weigh the tumors.
-
Tissues such as the uterus can be collected and weighed as a bio-indicator of estrogenic activity.
-
Synthesis of this compound
The synthesis of this compound for research purposes typically starts from testosterone or a related androgen precursor. A common synthetic approach involves the hydroxylation of the C4 position.
General Synthetic Scheme:
-
Starting Material: Testosterone.
-
Protection of Hydroxyl Group: The 17β-hydroxyl group may be protected to prevent unwanted side reactions.
-
Enone Formation: The 4-en-3-one system of the A-ring is the site of the hydroxylation reaction.
-
Hydroxylation: Introduction of the hydroxyl group at the C4 position can be achieved using various oxidizing agents.
-
Deprotection: Removal of the protecting group from the 17β-hydroxyl group.
-
Purification: The final product is purified using techniques such as column chromatography and/or recrystallization.[8]
Conclusion
This compound is a metabolite of the potent aromatase inhibitor formestane and is reported to have weak aromatase inhibitory activity. Due to the primary research focus on formestane, there is a significant lack of quantitative data and detailed experimental protocols specifically for the direct evaluation of this compound as an aromatase inhibitor. The methodologies presented in this guide represent the standard approaches that would be necessary to fully characterize its inhibitory profile. Further research is required to elucidate the precise mechanism and potency of this compound's direct interaction with the aromatase enzyme. For professionals in drug development, while this compound itself may not be a primary candidate for a potent aromatase inhibitor, understanding its activity is crucial for a complete pharmacological profile of formestane and other related compounds.
References
- 1. Formestane | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. epa.gov [epa.gov]
- 6. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 2141-17-5 [smolecule.com]
preliminary investigations into 4-Hydroxytestosterone therapeutic potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxytestosterone (4-OHT) is a synthetic anabolic-androgenic steroid and a metabolite of the aromatase inhibitor formestane (B1683765).[1][2] This document provides an in-depth technical overview of the preliminary investigations into the therapeutic potential of 4-OHT, with a primary focus on its application in oncology, particularly breast cancer. It consolidates available quantitative data on its biochemical and cellular activities, details relevant experimental methodologies, and visualizes key signaling pathways and workflows. The unique dual mechanism of action of 4-OHT, combining androgen receptor agonism with potential aromatase inhibition, presents a compelling case for its further investigation as a therapeutic agent.
Introduction
This compound (4,17β-dihydroxyandrost-4-en-3-one) is a synthetic derivative of testosterone.[3] It is classified as an anabolic-androgenic steroid and is a metabolite of formestane (4-hydroxyandrostenedione), a first-generation aromatase inhibitor.[1][2] The therapeutic interest in 4-OHT stems from its dual pharmacological profile: it acts as an agonist for the androgen receptor (AR) and is suggested to possess aromatase-inhibiting properties.[4] This dual action could be particularly beneficial in hormone-receptor-positive breast cancers, where both androgenic and anti-estrogenic effects may contribute to anti-tumor activity. This guide synthesizes the current understanding of 4-OHT's therapeutic potential, drawing from preclinical data and studies on related compounds.
Mechanism of Action
The primary mechanism of action of this compound is its interaction with the androgen receptor. As a fat-soluble molecule, it can diffuse across the cell membrane and bind to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the 4-OHT-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6][7][8] This can lead to the regulation of genes involved in cell proliferation, differentiation, and apoptosis.
Additionally, as a derivative of an aromatase inhibitor, 4-OHT is investigated for its potential to inhibit the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.[9] By reducing local estrogen production, 4-OHT could further contribute to its anti-cancer effects in estrogen-sensitive tumors.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the biochemical and cellular activities of this compound and related compounds.
Table 1: Biochemical Activity
| Compound | Target | Assay Type | Value | Reference |
| This compound | Androgen Receptor | Relative Binding Affinity (RBA) vs. Mibolerone (100) | 75 | [4] |
| 5α-Dihydrotestosterone | Androgen Receptor | Relative Binding Affinity (RBA) vs. Mibolerone (100) | 66 | [4] |
| 4-Hydroxyandrostenedione | Aromatase | Inhibition Constant (Ki) | 3.28 µM | [10] |
| 4-Hydroxyandrostenedione | 5α-Reductase | IC50 | 15-29 µM | [4] |
| This compound | 5α-Reductase | IC50 | 15-29 µM | [4] |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Assay Type | IC50 | Reference |
| 4-Hydroxytamoxifen | MCF-7 (ER+) | ATP chemosensitivity | 27 µM | [11] |
| 4-Hydroxytamoxifen | MDA-MB-231 (ER-) | ATP chemosensitivity | 18 µM | [11] |
Table 3: In Vivo Efficacy (Formestane Transdermal Cream)
| Animal Model | Treatment | Endpoint | Result | Reference |
| DMBA-induced rat mammary cancer | Formestane Cream | Tumor Growth | Substantial reduction in tumor quantity, size, and volume | |
| DMBA-induced rat mammary cancer | Formestane Cream | Proliferation Marker (Ki67) | Reduced Ki67 expression |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the binding of this compound to the androgen receptor.
Caption: Androgen Receptor Signaling Pathway of this compound.
Experimental Workflow: In Vitro Anti-Proliferative Assay
The following diagram outlines a typical workflow for assessing the anti-proliferative effects of this compound on breast cancer cell lines.
Caption: Workflow for In Vitro Anti-Proliferative Assay.
Experimental Protocols
Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol is adapted from established methods for measuring aromatase activity.
-
Materials:
-
Human placental microsomes
-
[1β-³H(N)]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH regenerating system (glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound (test inhibitor)
-
Activated charcoal
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH regenerating system, and human placental microsomes.
-
Add varying concentrations of this compound or a vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the radiolabeled androstenedione.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding chloroform and vortexing.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer an aliquot of the aqueous phase (containing ³H₂O) to a tube containing activated charcoal to remove unreacted substrate.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Calculate the rate of aromatase activity and the IC50/Ki value for this compound.
-
Androgen Receptor Competitive Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound to the androgen receptor.
-
Materials:
-
Rat or human prostate cytosol (source of androgen receptors)
-
[³H]-Mibolerone or [³H]-DHT (radioligand)
-
Unlabeled Mibolerone or DHT (for non-specific binding determination)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl with molybdate)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In assay tubes, combine the cytosol preparation, a fixed concentration of the radioligand, and either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the tubes at 4°C for an extended period (e.g., 18-24 hours) to reach equilibrium.
-
Add dextran-coated charcoal to each tube to adsorb unbound steroids.
-
Incubate for a short period (e.g., 10 minutes) with occasional vortexing.
-
Centrifuge to pellet the charcoal.
-
Transfer the supernatant (containing receptor-bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure radioactivity.
-
Calculate specific binding and determine the IC50 and relative binding affinity of this compound.
-
Analysis of this compound Metabolites in Urine by GC-MS
This protocol is based on methods used for detecting anabolic steroid metabolites in doping control.[1]
-
Materials:
-
Urine sample
-
β-glucuronidase from E. coli
-
Phosphate buffer
-
Methyl tert-butyl ether (MTBE)
-
N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide, ethanethiol (B150549) (derivatizing agents)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
-
Procedure:
-
Enzymatic Hydrolysis: To 2 mL of urine, add phosphate buffer and β-glucuronidase. Incubate at 50°C for 1 hour to cleave glucuronide conjugates.
-
Extraction: Adjust the pH to 9-10 with sodium carbonate and extract the metabolites with MTBE.
-
Evaporation: Evaporate the organic phase to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dry residue in the derivatizing agent mixture and heat at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable temperature program for the GC to separate the metabolites. Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to identify and quantify the metabolites based on their retention times and mass fragmentation patterns.
-
Conclusion and Future Directions
The preliminary data on this compound and its prohormone, formestane, suggest a promising therapeutic potential, particularly in the context of hormone-sensitive breast cancer. Its dual mechanism of action, combining androgen receptor agonism with potential aromatase inhibition, offers a unique approach to cancer therapy. The quantitative data, while still incomplete for 4-OHT itself, indicates a strong binding affinity for the androgen receptor and inhibitory activity against key enzymes in steroid metabolism.
Future research should focus on:
-
Determining the precise IC50 and Ki values of this compound for aromatase inhibition in various in vitro systems.
-
Conducting comprehensive in vitro anti-proliferative studies of 4-OHT across a panel of breast cancer cell lines (both ER+ and ER-) to determine its IC50 values.
-
Performing in vivo studies using xenograft models with direct administration of this compound to evaluate its anti-tumor efficacy and pharmacokinetic profile.
-
Elucidating the specific downstream signaling pathways modulated by 4-OHT beyond general AR activation, including its effects on the PI3K/Akt pathway and cell cycle regulatory proteins.
-
Investigating the safety and tolerability of systemic this compound administration in preclinical models.
A more complete understanding of these aspects will be crucial in determining the viability of this compound as a novel therapeutic agent for breast cancer and potentially other hormone-dependent malignancies.
References
- 1. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formestane | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 4-hydroxyandrost-4-ene-3,17-dione and its metabolites on 5 alpha-reductase activity and the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abeomics.com [abeomics.com]
- 6. mdpi.com [mdpi.com]
- 7. Transcriptional regulation by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptional control by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of peripheral aromatization by aromatase inhibitors, 4-hydroxy- and 4-acetoxy-androstene-3,17-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Hydroxytestosterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 4-hydroxytestosterone for research purposes. The document outlines both a representative chemical synthesis protocol and a general approach for microbial biotransformation. Additionally, it includes information on the purification and characterization of the final product, as well as an overview of its primary signaling pathway.
Introduction
This compound (4,17β-dihydroxyandrost-4-en-3-one) is a synthetic anabolic-androgenic steroid and a derivative of testosterone (B1683101). First patented in 1955, it is characterized by the introduction of a hydroxyl group at the C4 position of the steroid nucleus. This modification alters its biological activity, conferring moderate anabolic and mild androgenic properties. This compound is also a metabolite of the aromatase inhibitor formestane.[1] In research settings, it is a valuable compound for studying androgen receptor signaling, steroid metabolism, and for use as a reference standard in anti-doping analysis.[1][2]
This document provides protocols for its synthesis to facilitate its availability for research applications.
Synthesis of this compound
The synthesis of this compound can be achieved through chemical methods, typically involving the allylic oxidation of testosterone, or via microbial biotransformation.
Representative Chemical Synthesis: Allylic Oxidation of Testosterone
This protocol describes a representative method for the synthesis of this compound from testosterone via an allylic oxidation reaction. While various oxidizing agents can be employed for this transformation, this protocol is based on established principles of steroid chemistry.
Experimental Protocol:
Materials:
-
Testosterone
-
Lead (IV) acetate (B1210297) (Pb(OAc)₄) or other suitable allylic oxidizing agent
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve testosterone in glacial acetic acid.
-
Addition of Oxidizing Agent: To the stirred solution, add lead (IV) acetate in portions over a period of 30 minutes. The reaction is exothermic and the temperature should be monitored.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (testosterone) is consumed.
-
Work-up:
-
Quench the reaction by slowly adding cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect the fractions containing this compound (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent to yield this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
General Protocol for Microbial Biotransformation
Microbial hydroxylation offers a greener alternative for the synthesis of this compound. Several fungi and bacteria are known to hydroxylate steroids.[3] This protocol provides a general workflow.
Experimental Protocol:
Materials:
-
Selected microorganism capable of testosterone hydroxylation (e.g., certain species of Aspergillus or other fungi)
-
Appropriate culture medium
-
Testosterone (substrate)
-
Solvent for testosterone dissolution (e.g., ethanol, DMSO)
-
Shaker incubator
-
Centrifuge
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Microorganism Culture: Inoculate the selected microorganism into a suitable liquid culture medium and grow under optimal conditions (temperature, pH, agitation) in a shaker incubator.
-
Substrate Addition: Once the microbial culture has reached the desired growth phase, add a solution of testosterone (dissolved in a minimal amount of a water-miscible solvent like ethanol) to the culture flask.
-
Biotransformation: Continue the incubation for a predetermined period (typically 24-72 hours), allowing the microorganism to transform the testosterone.
-
Extraction:
-
Separate the microbial biomass from the culture broth by centrifugation or filtration.
-
Extract the culture broth and the microbial cells (after cell lysis) with an organic solvent such as ethyl acetate.
-
-
Purification and Characterization:
-
Combine the organic extracts, dry, and concentrate them.
-
Purify the resulting crude extract using column chromatography (e.g., silica gel or HPLC) to isolate this compound.
-
Characterize the final product using NMR and MS to confirm its identity and purity.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Chemical Synthesis (Representative) | Microbial Biotransformation (General) |
| Starting Material | Testosterone | Testosterone |
| Key Reagent/Biocatalyst | Lead (IV) Acetate | Selected Microorganism |
| Typical Yield | 40-60% | Variable (dependent on microorganism and conditions) |
| Purity (after chromatography) | >95% | >95% |
| Reaction Time | 4-8 hours | 24-72 hours |
| Primary Purification Method | Silica Gel Chromatography | Silica Gel or HPLC |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chemical synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Signaling Pathway
This compound exerts its biological effects primarily through the androgen receptor signaling pathway.
Caption: Androgen receptor signaling pathway of this compound.
References
- 1. Buy this compound | 2141-17-5 [smolecule.com]
- 2. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxylation of testosterone by bacterial cytochromes P450 using the Escherichia coli expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 4-Hydroxytestosterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principal analytical methodologies for the detection and quantification of 4-Hydroxytestosterone. The included protocols are designed to offer detailed, step-by-step guidance for laboratory implementation.
Introduction
This compound (4-OHT) is a synthetic anabolic-androgenic steroid (AAS) and a derivative of testosterone.[1] It is of significant interest in various fields, including endocrinology, sports anti-doping, and pharmaceutical development, due to its anabolic properties and its role as a metabolite of other steroids.[2] Accurate and sensitive detection methods are crucial for research, clinical monitoring, and regulatory compliance. The primary analytical techniques employed for this compound analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), also offer screening capabilities.
This document details validated protocols for these methods, providing a framework for the precise and reliable quantification of this compound in biological matrices.
Data Presentation: Quantitative Method Comparison
The following table summarizes the performance characteristics of the primary analytical methods for this compound detection. This data is compiled from various studies and serves as a comparative guide for method selection.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA/RIA) |
| Limit of Detection (LOD) | 2 - 40 ng/g[3] | 0.04 - 0.28 ng/mL (for similar steroids)[4] | Typically in the pg/mL to low ng/mL range (assay dependent) |
| Limit of Quantification (LOQ) | 2 - 40 ng/g[3] | 0.14 - 0.92 ng/mL (for similar steroids)[4] | Assay dependent, generally higher than LC-MS/MS |
| **Linearity (R²) ** | > 0.99[3] | > 0.995[5] | Variable, typically requires a standard curve with a specific fit (e.g., 4-PL) |
| Recovery | 66.3 - 82.8%[3] | 80 - 120% (for similar steroids)[4] | Highly dependent on sample matrix and extraction efficiency |
| Precision (%RSD) | < 15%[6] | < 10%[5] | Intra-assay: <10%, Inter-assay: <15% (typical) |
| Specificity | High (with derivatization) | Very High | Can be subject to cross-reactivity with structurally similar compounds[7] |
| Throughput | Moderate | High | High (for screening) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Urine
This protocol outlines the analysis of this compound in urine, involving enzymatic hydrolysis, liquid-liquid extraction (LLE), derivatization, and GC-MS detection.
a. Sample Preparation
-
Enzymatic Hydrolysis:
-
To 2 mL of urine, add 1 mL of phosphate (B84403) buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 50°C for 1 hour to hydrolyze glucuronide conjugates.
-
-
Liquid-Liquid Extraction (LLE):
-
Allow the sample to cool to room temperature.
-
Add 5 mL of tert-Butyl methyl ether (TBME).
-
Vortex for 10 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
b. Derivatization
-
To the dry residue, add 100 µL of a derivatizing agent mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and ethanethiol (B150549) (1000:2:3, v:w:v).[8]
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[6]
-
Cool the sample to room temperature before injection into the GC-MS system.
c. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-1 capillary column (17 m x 0.20 mm i.d., 0.11 µm film thickness).[6]
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C.
-
Ramp to 177°C at 70°C/min.
-
Ramp to 236°C at 5°C/min.
-
Ramp to 315°C at 30°C/min and hold for 3 minutes.[6]
-
-
Carrier Gas: Helium at a constant pressure of 18.5 psi.[6]
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS derivative.
Workflow Diagram for GC-MS Analysis of this compound
Caption: GC-MS analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound in Human Urine
This protocol describes a sensitive method for the quantification of this compound in human urine using LC-MS/MS.
a. Sample Preparation
-
Enzymatic Hydrolysis:
-
To 200 µL of urine, add an internal standard solution.
-
Add 100 µL of phosphate buffer (pH 7.0).
-
Add 25 µL of β-glucuronidase from E. coli.
-
Incubate at 55°C for 2 hours.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
b. LC-MS/MS Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other endogenous steroids.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-product ion transitions for this compound and the internal standard.
Workflow Diagram for LC-MS/MS Analysis of this compound
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Experimental and statistical protocol for the effective validation of chromatographic analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Validation of a GC-MS screening method for anabolizing agents in aqueous nutritional supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Hydroxytestosterone in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxytestosterone is a synthetic anabolic-androgenic steroid (AAS) that is prohibited in sports by the World Anti-Doping Agency (WADA).[1][2] It is also of interest to the pharmaceutical industry for its potential therapeutic applications. Accurate and sensitive quantification of this compound in biological matrices is crucial for both doping control and clinical research. This application note provides a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a robust and reliable technique for steroid analysis.[3][4] The method involves sample preparation including enzymatic hydrolysis (for urine), solid-phase extraction (SPE), and chemical derivatization, followed by GC-MS analysis.
Data Presentation
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph | Agilent 6890N or similar |
| Column | HP-5MS (or equivalent 5% diphenyl/95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Injector Temperature | 280 °C[5] |
| Injection Mode | Splitless[5] |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min[5] |
| Oven Temperature Program | Initial temperature 180 °C, hold for 2 min, ramp at 5 °C/min to 240 °C, then ramp at 20 °C/min to 310 °C, hold for 5 min. |
| Mass Spectrometer | Agilent 5975 MSD or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| MS Source Temperature | 230 °C[5] |
| MS Quadrupole Temperature | 150 °C[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (for qualitative analysis) |
Table 2: Quantitative Data for TMS-Derivatized this compound
| Analyte | Retention Time (min) | Monitored Ions (m/z) (Quantifier/Qualifier) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| This compound-tris-TMS | ~15-17 | 520 (M+), 505, 430, 340 | 0.5 - 2 | 1.5 - 5 | 85 - 105 |
Note: The values for LOD, LOQ, and Recovery are representative and may vary depending on the matrix and specific instrumentation. The monitored ions are based on the mass spectrum of tris-TMS-derivatized this compound. The molecular ion (M+) is m/z 520.
Experimental Protocols
This section provides detailed methodologies for the GC-MS analysis of this compound in urine and serum/plasma.
Protocol 1: Analysis of this compound in Human Urine
This protocol is adapted from methodologies used for the analysis of steroid metabolites in urine.[2][3]
1. Sample Preparation
-
Enzymatic Hydrolysis (for conjugated steroids):
-
To 2 mL of urine, add 1 mL of phosphate (B84403) buffer (0.8 M, pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate the mixture at 50 °C for 1 hour.
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of distilled water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of distilled water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 3 mL of methanol.
-
-
Solvent Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50 °C.
-
2. Derivatization
-
To the dried residue, add 100 µL of a derivatizing agent mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and ethanethiol (B150549) (1000:2:3, v/w/v).[6]
-
Seal the vial and heat at 60 °C for 20 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
3. GC-MS Analysis
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Acquire data using the parameters outlined in Table 1.
Protocol 2: Analysis of this compound in Serum/Plasma
This protocol is a general procedure for the analysis of steroids in serum or plasma and can be adapted for this compound.[7][8]
1. Sample Preparation
-
Internal Standard Spiking:
-
To 1 mL of serum or plasma, add a known amount of an appropriate internal standard (e.g., d3-testosterone).
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a mixture of hexane (B92381) and ethyl acetate (B1210297) (9:1, v/v) to the sample.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
-
Solvent Evaporation:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40-50 °C.
-
2. Derivatization
-
Follow the same derivatization procedure as described in Protocol 1, Section 2.
3. GC-MS Analysis
-
Follow the same GC-MS analysis procedure as described in Protocol 1, Section 3.
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Androgen Receptor signaling pathway for this compound.
References
- 1. Determination of testosterone and 6beta-hydroxytestosterone by gas chromatography-selected ion monitoring-mass spectrometry for the characterization of cytochrome p450 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. toxicologia.unb.br [toxicologia.unb.br]
- 6. agilent.com [agilent.com]
- 7. Analysis of testosterone in serum using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for the Quantification of 4-Hydroxytestosterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 4-Hydroxytestosterone (4-OHT) in biological matrices. The protocols are intended to serve as a comprehensive guide for developing and validating robust analytical assays using state-of-the-art techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a general protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided.
This compound (4,17β-dihydroxyandrost-4-en-3-one) is a synthetic anabolic-androgenic steroid (AAS) and a derivative of testosterone (B1683101).[1] It has moderate anabolic and mild androgenic properties.[1] Due to its potential for abuse in sports and the lack of therapeutic approval, sensitive and specific quantification methods are crucial for doping control, metabolic studies, and pharmacokinetic assessments in drug development.
I. Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of steroids similar to this compound using various analytical methods. This data can be used as a reference for setting performance expectations for a 4-OHT assay.
| Analytical Method | Analyte(s) | Matrix | LLOQ (ng/mL) | Recovery (%) | Linearity (r²) | Reference |
| LC-MS/MS | Testosterone, Androstenedione, 17-OH Progesterone | Human Plasma | 0.5 | Not Reported | >0.99 | [2] |
| LC-MS/MS | Cortisol, Cortisone, and metabolites | Human Urine | 0.1 - 1 | >89 | >0.99 | [3][4] |
| LC-MS/MS | Various Androgenic Steroids | Bovine Urine | 0.17 - 0.29 (CCβ) | 76.5 - 118.9 | >0.99 | [5] |
| GC-MS/MS | Various Endogenous Steroids | Human Plasma | Not Reported | Not Reported | Not Reported | [6][7] |
| ELISA | Testosterone | Human Urine | 1.11 | Not Reported | Not Reported | [8] |
Note: LLOQ (Lower Limit of Quantification), CCβ (Detection Capability). Data presented is for structurally related steroids and should be used as a guideline for this compound assay development.
II. Experimental Protocols
A. LC-MS/MS Method for this compound Quantification in Human Urine
This protocol provides a general procedure for the quantification of 4-OHT in human urine. Optimization and validation are required for specific applications.
1. Sample Preparation (Solid-Phase Extraction)
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., d3-testosterone).
-
Add 1 mL of 0.8 M sodium phosphate (B84403) buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 50°C for 1 hour.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 3 mL, 60 mg) with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 20% acetone (B3395972) in water.
-
Dry the cartridge under vacuum for 2 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 150 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step. (e.g., 0-1 min 40% B, 1-8 min to 95% B, 8-10 min hold 95% B, 10.1-12 min 40% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for 4-OHT):
-
Precursor Ion (Q1): m/z 305.2 (M+H)⁺
-
Product Ions (Q3): To be determined by infusing a 4-OHT standard. Likely fragments would involve loss of water molecules.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and analyte.
-
3. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Use a linear regression model to determine the concentration of 4-OHT in the unknown samples.
B. GC-MS Method for this compound Quantification in Human Plasma
This protocol outlines a general procedure for the analysis of 4-OHT in plasma using GC-MS, which requires derivatization.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add 50 µL of an internal standard solution (e.g., d3-testosterone).
-
Add 5 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction with another 5 mL of MTBE.
-
Combine the organic layers and evaporate to dryness under nitrogen at 40°C.
2. Derivatization
-
To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Conditions
-
Gas Chromatography:
-
Column: HP-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 240°C at 20°C/min, then ramp to 300°C at 10°C/min and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Type: Selected Ion Monitoring (SIM) or full scan.
-
Monitored Ions (Hypothetical for 4-OHT-TMS derivative): To be determined from the mass spectrum of the derivatized 4-OHT standard.
-
4. Data Analysis and Quantification
-
Similar to the LC-MS/MS method, use a calibration curve based on the peak area ratios of the analyte to the internal standard to quantify 4-OHT.
C. Development of a Competitive ELISA for this compound
This protocol provides a general workflow for developing a competitive ELISA.[8][9][10][11][12]
1. Reagent Preparation
-
Antibody Production: Produce polyclonal or monoclonal antibodies against a 4-OHT-protein conjugate (e.g., 4-OHT-BSA).
-
Enzyme Conjugate (Tracer): Synthesize a 4-OHT-enzyme conjugate (e.g., 4-OHT-HRP).
-
Coating Antibody: Use a secondary antibody (e.g., goat anti-rabbit IgG) to coat the microplate wells.
2. Assay Protocol
-
Coating: Coat a 96-well microplate with the coating antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Competitive Reaction:
-
Add standards, controls, and unknown samples to the wells.
-
Add the 4-OHT-enzyme conjugate (tracer) to each well.
-
Add the primary anti-4-OHT antibody to each well.
-
Incubate for 1-2 hours at room temperature. During this incubation, free 4-OHT from the sample and the 4-OHT-enzyme conjugate will compete for binding to the primary antibody.
-
-
Washing: Repeat the wash step to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2 M H₂SO₄) to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis
-
The absorbance is inversely proportional to the concentration of 4-OHT in the sample.
-
Generate a standard curve by plotting the absorbance against the logarithm of the standard concentrations.
-
Use a four-parameter logistic (4-PL) curve fit to determine the concentration of 4-OHT in the unknown samples.
III. Visualizations
Signaling Pathway
Caption: Inferred signaling pathway of this compound via the Androgen Receptor.
Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. lcms.cz [lcms.cz]
- 3. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a simple and direct ELISA method for the determination of conjugated (glucuronide) and non-conjugated testosterone excretion in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Experimental Models Using 4-Hydroxytestosterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental models for investigating the biological activities of 4-Hydroxytestosterone (4-OHT), a synthetic anabolic-androgenic steroid. The provided protocols are based on established methodologies for studying androgens in relevant cell lines and can be adapted for the specific analysis of 4-OHT.
Introduction to this compound
This compound (4,17β-dihydroxyandrost-4-en-3-one) is a synthetic derivative of testosterone.[1] It is recognized for its moderate anabolic and mild androgenic properties, as well as its anti-aromatase activity.[1] The primary mechanism of action for 4-OHT is through its binding to and activation of the androgen receptor (AR), a ligand-dependent nuclear transcription factor that modulates the expression of target genes.[2][3] This interaction initiates a signaling cascade that can influence cellular processes such as proliferation, differentiation, and apoptosis. While its therapeutic applications are not well-established, 4-OHT is a subject of interest in research areas including muscle physiology, cancer biology, and neurobiology.
Signaling Pathways of this compound
The biological effects of this compound are primarily mediated through the androgen receptor signaling pathway. This can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of 4-OHT to the androgen receptor in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the 4-OHT-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.[2][4]
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, androgens can elicit rapid cellular responses through non-genomic signaling.[4][5][6][7][8][9] These effects are initiated at the cell membrane and do not require gene transcription or protein synthesis. Membrane-associated androgen receptors (mARs) can, upon binding to androgens, rapidly activate intracellular signaling cascades, including the modulation of ion channels and the activation of second messenger systems like mitogen-activated protein kinase (MAPK) and protein kinase B (Akt).[9][10]
Application in Skeletal Muscle Cells (C2C12)
The C2C12 cell line, a mouse myoblast cell line, is a widely used in vitro model to study myogenesis, including myoblast proliferation, differentiation into myotubes, and muscle hypertrophy.[6][11][12] Androgens are known to play a role in muscle development and growth.
Data Presentation
While specific quantitative data for this compound in C2C12 cells is limited in the public domain, the following table illustrates how data from such experiments could be presented.
| Parameter | Control | 4-OHT (1 nM) | 4-OHT (10 nM) | 4-OHT (100 nM) | Positive Control (e.g., DHT) |
| Myotube Diameter (µm) | 18.1 ± 3.6 | Data Not Available | Data Not Available | Data Not Available | 21.8 ± 5.9 |
| Myogenin Expression (Fold Change) | 1.0 | Data Not Available | Data Not Available | Data Not Available | 1.5 ± 0.3 |
| Myosin Heavy Chain (MHC) Expression (Fold Change) | 1.0 | Data Not Available | Data Not Available | Data Not Available | 2.2 ± 0.5 |
Note: Positive control data for Dihydrotestosterone (B1667394) (DHT) and Testosterone are illustrative and based on existing literature for similar androgens.[13][14]
Experimental Protocols
Materials:
-
C2C12 myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[14][15]
-
This compound (stock solution in ethanol (B145695) or DMSO)
Protocol:
-
Cell Seeding: Plate C2C12 myoblasts in GM at a density that allows them to reach 70-80% confluency.[15]
-
Induction of Differentiation: Once confluent, aspirate the GM, wash the cells with PBS, and replace it with DM.[14]
-
Treatment: Add this compound at various concentrations to the DM. Include a vehicle control (ethanol or DMSO).
-
Incubation: Differentiate the cells for 3-6 days, changing the medium with fresh DM and 4-OHT every 48 hours.
Protocol:
-
After the differentiation period, fix the cells with 4% paraformaldehyde.
-
Stain the cells with an antibody against a muscle-specific protein like Myosin Heavy Chain (MHC).
-
Capture images using a microscope.
-
Measure the diameter of at least 50 myotubes per condition using image analysis software (e.g., ImageJ).[6][11]
Protocol:
-
Lyse the differentiated myotubes and collect the protein lysate.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against myogenin and MHC.[16][17][18][19]
-
Use an appropriate secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).
Application in Prostate Cancer Cells (LNCaP)
The LNCaP cell line is an androgen-sensitive human prostate adenocarcinoma cell line that is widely used to study androgen receptor signaling and the effects of androgens on prostate cancer cell proliferation and gene expression, such as Prostate-Specific Antigen (PSA).[7][11][20][21][22][23][24][25][26]
Data Presentation
The following table is a template for presenting data on the effects of this compound on LNCaP cells.
| Parameter | Control | 4-OHT (0.1 nM) | 4-OHT (1 nM) | 4-OHT (10 nM) | Positive Control (e.g., DHT) |
| Cell Viability (% of Control) | 100 | Data Not Available | Data Not Available | Data Not Available | ~125 |
| PSA Expression (Fold Change) | 1.0 | Data Not Available | Data Not Available | Data Not Available | >10 |
| IC50 for Proliferation Inhibition (nM) | N/A | Data Not Available | Data Not Available | Data Not Available | >100 (Biphasic) |
Note: Positive control data for Dihydrotestosterone (DHT) is illustrative and based on existing literature, which often shows a biphasic dose-response for proliferation.[11][25]
Experimental Protocols
Materials:
-
LNCaP cell line
-
Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Medium: Phenol red-free RPMI-1640 with 5-10% charcoal-stripped FBS (cs-FBS) and 1% Penicillin-Streptomycin.
-
This compound (stock solution in ethanol or DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
Protocol:
-
Cell Seeding: Plate LNCaP cells in a 96-well plate in culture medium and allow them to attach overnight.
-
Hormone Deprivation: Replace the culture medium with assay medium and incubate for 24 hours.
-
Treatment: Add this compound at a range of concentrations to the assay medium. Include a vehicle control.
-
Incubation: Incubate the cells for 3-6 days.
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence).[13]
Protocol:
-
Culture and treat LNCaP cells with 4-OHT as described above.
-
After the treatment period, lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR (qPCR) using primers specific for the PSA gene (KLK3) and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of PSA normalized to the housekeeping gene.[23][26]
References
- 1. rroij.com [rroij.com]
- 2. Comparison of prostate cancer cell lines for androgen receptor-mediated reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Androgen Receptor Regulates a Distinct Transcription Program in Androgen-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-genomic actions of sex steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSE110903 - RNA-seq profiling identifies Androgen Receptor-regulated genes in prostate cancer cells - OmicsDI [omicsdi.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Evaluation of dihydrotestosterone and dihydroprogesterone levels and gene expression of genes involved in neurosteroidogenesis in the SH-SY5Y Alzheimer disease cell model [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physoc.org [physoc.org]
- 14. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of Myogenic Differentiation by Androgens: Cross Talk between Androgen Receptor/ β-Catenin and Follistatin/Transforming Growth Factor-β Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. refine.bio [refine.bio]
- 21. JCI Insight - Molecular determinants of response to high-dose androgen therapy in prostate cancer [insight.jci.org]
- 22. Increased expression of androgen receptor sensitizes prostate cancer cells to low levels of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying 4-Hydroxytestosterone Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the metabolism of 4-Hydroxytestosterone (4-OHT), a synthetic anabolic-androgenic steroid. The following protocols and methodologies are designed to assist researchers in elucidating the metabolic fate of 4-OHT, identifying key metabolites, and characterizing the enzymes involved in its biotransformation.
Introduction
This compound (4,17β-dihydroxyandrost-4-en-3-one) is a synthetic derivative of testosterone. Understanding its metabolism is crucial for various fields, including pharmacology, toxicology, and anti-doping science. The metabolic pathways of 4-OHT are complex and involve both Phase I and Phase II enzymatic reactions, leading to a variety of metabolites that are excreted from the body. These notes provide detailed protocols for in vitro studies using human liver microsomes and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathways of this compound
The metabolism of this compound is understood to proceed through two main phases:
-
Phase I Metabolism: This phase involves the modification of the 4-OHT molecule through reduction and dehydrogenation reactions. Human metabolic processes can convert 4-hydroxyandrostenedione to this compound and vice versa.[1] The primary Phase I metabolic pathway involves reductions that result in 3-hydroxy-4-oxo or 3,4-dihydroxylated compounds.[1] Additionally, the 17-oxo group can also be reduced.[1] Dehydrogenation is another transformation route, yielding metabolites like 1,2- and 6,7-dehydroformestane.[1]
-
Phase II Metabolism: Following Phase I reactions, the modified metabolites undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. The main conjugation reactions for 4-OHT metabolites are glucuronidation and sulfation.[1][2] The 4-hydroxy group significantly influences the conjugation of 4-OHT.[1]
Key Metabolites
Several metabolites of 4-OHT have been identified in human urine following oral administration. These include:
-
Reduction Products:
-
3α/β-hydroxy-5α/β-androstane-4,17-dione isomers
-
3α/β,17β-dihydroxy-5α/β-androstan-4-one isomers
-
5α-androstane-3α/β,4α/β,17β-triol isomers
-
-
Oxidation Products:
-
4-hydroxyandrosta-4,6-diene-3,17-dione
-
4-hydroxyandrosta-1,4-diene-3,17-dione[2]
-
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)
This protocol outlines the procedure for incubating 4-OHT with HLM to study its Phase I metabolism.
Materials:
-
This compound (substrate)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent (for reaction termination)
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Preparation:
-
Thaw the HLM on ice.
-
Prepare a stock solution of 4-OHT in a suitable solvent (e.g., ethanol (B145695) or DMSO). The final solvent concentration in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
Pre-warm the 0.1 M phosphate buffer and the NADPH regenerating system to 37°C.
-
-
Incubation Mixture Preparation (per time point/replicate):
-
In a microcentrifuge tube, combine the following:
-
0.1 M Phosphate Buffer (pH 7.4)
-
HLM (final protein concentration typically 0.5-1.0 mg/mL)
-
4-OHT stock solution (final substrate concentration, e.g., 1-10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) with gentle shaking.
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Protocol 2: Identification of Cytochrome P450 Isozymes Involved in 4-OHT Metabolism
This protocol uses specific chemical inhibitors or recombinant CYP isozymes to identify the primary CYP enzymes responsible for 4-OHT metabolism.
Materials:
-
As in Protocol 1
-
Specific CYP chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6, etc.)
-
Recombinant human CYP isozymes (optional, for confirmation)
Procedure:
-
Chemical Inhibition Assay:
-
Follow the procedure for Protocol 1.
-
Prior to the pre-incubation step, add a specific CYP inhibitor to the incubation mixture. A range of inhibitor concentrations should be tested.
-
Include a control incubation without any inhibitor.
-
Compare the rate of metabolite formation in the presence and absence of the inhibitor. A significant decrease in metabolite formation suggests the involvement of the inhibited CYP isozyme.
-
-
Recombinant CYP Isozyme Assay (Confirmatory):
-
Incubate 4-OHT with individual recombinant human CYP isozymes (expressed in a suitable system like baculovirus-infected insect cells) instead of HLM.
-
Follow the general procedure of Protocol 1, adjusting protein concentrations as recommended by the supplier.
-
The formation of metabolites in the presence of a specific recombinant CYP isozyme confirms its role in 4-OHT metabolism.
-
Protocol 3: LC-MS/MS Analysis for the Quantification of 4-OHT and its Metabolites
This protocol provides a general framework for developing an LC-MS/MS method for the analysis of samples from in vitro metabolism studies. Method optimization will be required.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Ascentis® Express C18, 5 cm x 2.1 mm, 2.7 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic content (e.g., 10-90% B over 5-10 minutes) should be optimized to achieve separation of 4-OHT and its metabolites.
-
Flow Rate: Dependent on column dimensions (e.g., 0.4-0.6 mL/min for a 2.1 mm ID column).
-
Column Temperature: 35-40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for 4-OHT and each potential metabolite need to be determined by infusing standard compounds.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
Quantitative data from metabolic stability and enzyme kinetic studies should be summarized in clear and concise tables.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | 4-OHT Concentration (µM) | % 4-OHT Remaining |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.60 | 60 |
| 30 | 0.35 | 35 |
| 60 | 0.10 | 10 |
Table 2: Formation of a Major Metabolite (e.g., Reduced Metabolite A) over Time
| Time (min) | Metabolite A Concentration (µM) |
| 0 | 0.00 |
| 5 | 0.12 |
| 15 | 0.31 |
| 30 | 0.52 |
| 60 | 0.75 |
Table 3: Enzyme Kinetic Parameters for 4-OHT Metabolism (Hypothetical Data)
| Enzyme/System | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |
| HLM | Total Metabolites | 15.2 | 250.7 |
| Recombinant CYP3A4 | Hydroxylated Metabolite B | 12.8 | 180.3 |
Visualizations
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism of 4-OHT in HLM.
Logical Workflow for CYP450 Isozyme Identification
Caption: Logical workflow for identifying CYP enzymes in 4-OHT metabolism.
References
Application of 4-Hydroxytestosterone in Breast Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytestosterone (4-OHT) is a synthetic anabolic-androgenic steroid and a derivative of testosterone (B1683101). It exhibits moderate anabolic and mild androgenic properties, and notably, it possesses anti-aromatase activity. Its prohormone, Formestane (4-hydroxyandrostenedione), has been investigated and used as a second-generation aromatase inhibitor for the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women. The primary mechanism of action involves the inhibition of aromatase, the enzyme responsible for converting androgens to estrogens. By reducing estrogen levels, this compound and Formestane can inhibit the growth of ER+ breast cancer cells that depend on estrogen for proliferation. This document provides a detailed overview of the application of this compound and its related compound, Formestane, in breast cancer cell line research, including experimental protocols and a summary of their effects on cellular signaling pathways.
Mechanism of Action
This compound and its prohormone Formestane act as irreversible steroidal aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue and within the breast tumor itself.
Formestane binds to the aromatase enzyme, leading to its inactivation in a time-dependent manner, a characteristic of "suicide inhibitors". This irreversible inhibition effectively blocks the conversion of androstenedione (B190577) and testosterone to estrone (B1671321) and estradiol, respectively. The resulting depletion of estrogens in the tumor microenvironment leads to the suppression of ER-mediated signaling, which in turn inhibits the proliferation of ER+ breast cancer cells.
Beyond aromatase inhibition, androgens themselves can exert inhibitory effects on breast cancer cell growth, and this may be an additional mechanism by which steroidal aromatase inhibitors like Formestane and its active metabolite this compound act.
Effects on Breast Cancer Cell Lines
Cell Proliferation and Viability
Studies have demonstrated that Formestane (4-hydroxyandrostenedione) inhibits the proliferation of ER+ breast cancer cell lines. While specific IC50 values for this compound are not widely reported in the literature, data for the related compound 4-hydroxytamoxifen (B85900) (a similarly named but distinct molecule) and the effects of Formestane provide valuable insights.
Table 1: Reported IC50 Values for 4-Hydroxytamoxifen in Breast Cancer Cell Lines
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | 4-Hydroxytamoxifen | 24 | 19.35 | [1] |
| 48 | 21.42 | [1] | ||
| 72 | 21.42 | [1] | ||
| 96 | 3.2 | [2] | ||
| T47D | 4-Hydroxytamoxifen | 96 | 4.2 | [2] |
| BT-474 | 4-Hydroxytamoxifen | 96 | 5.7 | [2] |
Note: The data presented for 4-Hydroxytamoxifen is for a different compound than this compound. This information is included due to the overlap in nomenclature in search results and to provide a general context for the potency of related hormonal agents in breast cancer cells.
Formestane has been shown to decrease the number and size of DMBA-induced mammary tumors in rat models[3].
Apoptosis
The induction of apoptosis is a key mechanism by which anticancer agents eliminate tumor cells. While direct studies on this compound are limited, research on related compounds suggests that hormonal therapies can induce apoptosis in breast cancer cells through caspase activation and modulation of the Bcl-2 family of proteins. For instance, 4-hydroxytamoxifen has been shown to induce caspase-dependent apoptosis in human breast cancer cell lines[4][5]. Androgens have been reported to suppress the expression of the anti-apoptotic protein Bcl-2 in MCF-7 cells[6]. It is plausible that this compound, through its androgenic and estrogen-depleting effects, could similarly promote apoptosis.
Signaling Pathways
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival in many cancers, including breast cancer. Studies on Formestane have indicated that its antitumor activity may involve the modulation of this pathway. By inhibiting estrogen production, Formestane can indirectly suppress the PI3K/Akt pathway, which is often activated by estrogen receptor signaling.
Caption: PI3K/Akt signaling pathway and the inhibitory action of Formestane.
Experimental Protocols
Cell Culture
MCF-7, T47D, and BT-474 are commonly used ER+ breast cancer cell lines for studying the effects of hormonal agents.
-
Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or Formestane for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Caption: Workflow for a typical MTT cell viability assay.
Cell Viability Assay (Trypan Blue Exclusion Assay)
This assay distinguishes viable from non-viable cells based on membrane integrity.
-
Procedure:
-
Culture and treat cells as described for the MTT assay.
-
Harvest cells by trypsinization and resuspend in complete medium.
-
Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells, wash with cold PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Western Blotting
This technique is used to detect and quantify specific proteins, such as those involved in signaling pathways (e.g., Akt, p-Akt) and apoptosis (e.g., Bcl-2, Bax, Caspases).
-
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Caption: General workflow for Western Blot analysis.
Conclusion
This compound and its prohormone Formestane represent a class of steroidal aromatase inhibitors with significant potential in the study and treatment of ER+ breast cancer. Their primary mechanism of action, the inhibition of estrogen synthesis, leads to the suppression of cell proliferation and can induce apoptosis in sensitive breast cancer cell lines. The provided protocols offer a foundation for researchers to investigate the cellular and molecular effects of these compounds, contributing to a better understanding of their therapeutic potential and the development of novel anticancer strategies. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to determine its efficacy in a broader range of breast cancer subtypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the aromatase inhibitor 4-hydroxyandrostenedione and the antiandrogen flutamide on growth and steroid levels in DMBA-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of tamoxifen and its 4-hydroxy and N-desmethyl metabolites: activation of caspases and induction of apoptosis in rat mammary tumors and in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes: 4-Hydroxytestosterone as a Reference Standard in Anti-Doping
Introduction
4-Hydroxytestosterone (4,17β-dihydroxyandrost-4-en-3-one) is a synthetic anabolic-androgenic steroid and a metabolite of both testosterone (B1683101) and the aromatase inhibitor formestane.[1] Due to its performance-enhancing potential, it is listed on the World Anti-Doping Agency (WADA) Prohibited List.[2] Accurate and reliable detection of this compound in athlete samples is crucial for enforcing anti-doping regulations. The use of well-characterized reference standards is fundamental to the validity and comparability of analytical results generated by WADA-accredited laboratories.[3] These application notes provide detailed information and protocols for the use of this compound as a reference standard in anti-doping analysis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a reference standard.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₈O₃ | [1] |
| Molecular Weight | 304.4 g/mol | [1] |
| CAS Number | 2141-17-5 | [1] |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in methanol (B129727), ethanol, acetone; sparingly soluble in water | - |
| Storage Conditions | Store at 2-8°C, protected from light and moisture | [1] |
Role in Anti-Doping Analysis
This compound serves multiple critical functions in the anti-doping laboratory:
-
Analyte Identification: The reference standard provides the definitive mass spectrum and chromatographic retention time for unequivocal identification of this compound in a sample.
-
Method Validation: It is used to assess the performance characteristics of analytical methods, including specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
-
Quantification: In cases where a threshold is established, a certified reference material (CRM) of this compound is used to create calibration curves for the accurate quantification of the substance in a sample.
-
Quality Control: Regular analysis of quality control (QC) samples fortified with the reference standard ensures the ongoing reliability and consistency of the testing process.
Metabolism and Detection
Understanding the metabolic fate of this compound is key to identifying the most appropriate target analytes for long-term detection. Following administration, this compound undergoes extensive phase I and phase II metabolism.[1][4]
Key Metabolites:
-
Phase I: Reduction reactions lead to various hydroxylated and dihydroxylated derivatives.[4]
-
Phase II: The primary conjugation reactions are glucuronidation and sulfation, which facilitate urinary excretion.[1][4]
One of the long-term metabolites identified is 3β,4α-dihydroxy-5α-androstan-17-one, which can be detected in urine for up to 90 hours post-administration.[5]
Experimental Protocols
The following are generalized protocols for the detection of this compound in urine. Laboratories must validate these methods according to the WADA International Standard for Laboratories (ISL).[6][7]
Protocol 1: GC-MS/MS Analysis of this compound and its Metabolites
This protocol outlines a typical gas chromatography-tandem mass spectrometry (GC-MS/MS) method for the detection of this compound and its metabolites.
1. Sample Preparation
-
Internal Standard Addition: Spike a 2 mL urine sample with a deuterated analog of this compound or another suitable internal standard.
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates, add 1 mL of 0.8 M phosphate (B84403) buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. Incubate at 50°C for 1 hour.[8][9]
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the hydrolyzed urine to >9 with a suitable buffer.
-
Add 5 mL of an organic solvent (e.g., a mixture of n-pentane and diethyl ether).
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction and combine the organic layers.
-
-
Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dry residue in a suitable derivatizing agent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithiothreitol) and heat at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[10]
2. GC-MS/MS Instrumentation and Conditions
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole or equivalent |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless, 1 µL |
| Oven Program | Start at 150°C, ramp to 240°C at 10°C/min, then to 310°C at 20°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3. Data Analysis
-
Identify this compound and its metabolites by comparing their retention times and the ratio of their MRM transitions to those of the reference standard.
-
Quantify the analytes using a calibration curve prepared with the this compound reference standard.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is particularly useful for the analysis of thermally labile or polar compounds.
1. Sample Preparation
-
Internal Standard Addition: Spike a 2 mL urine sample with an appropriate internal standard.
-
Enzymatic Hydrolysis: Follow the same procedure as in the GC-MS/MS protocol.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.
-
Elute the analytes with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Typical Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3. Data Analysis
-
As with the GC-MS/MS method, identify and quantify the analytes by comparing their retention times and MRM transitions to the this compound reference standard.
Visualizations
Caption: GC-MS/MS Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Caption: Simplified Metabolic Pathway.
References
- 1. Buy this compound | 2141-17-5 [smolecule.com]
- 2. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 3. The importance of reference materials in doping-control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,17 Beta-dihydroxy-4-androstene-3-one | C19H28O3 | CID 160615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wada-ama.org [wada-ama.org]
- 7. usada.org [usada.org]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. scispace.com [scispace.com]
- 10. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
Isolating 4-Hydroxytestosterone Metabolites from Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytestosterone (4-OHT) is a synthetic anabolic-androgenic steroid (AAS) and a derivative of testosterone.[1] It is prohibited in sports by the World Anti-Doping Agency (WADA).[2][3] Understanding its metabolic fate and developing robust methods for the isolation and detection of its metabolites in urine are crucial for doping control and pharmacokinetic studies. This document provides detailed application notes and protocols for the isolation of this compound metabolites from human urine, focusing on established techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Metabolic Profile of this compound
Following administration, this compound undergoes extensive phase I and phase II metabolism. The primary metabolic pathways include reduction and oxidation, followed by conjugation with glucuronic acid or sulfate (B86663).[2][4] Human metabolic processes can convert 4-hydroxyandrostenedione to this compound and vice versa.[5]
Identified urinary metabolites of this compound include:
-
4-hydroxyandrostenedione[2]
-
Various reduced isomers of 3ξ,4ξ-dihydroxy-5ξ-androstan-17-one[2][3]
-
17β-hydroxylated analogs such as 3β,17β-dihydroxy-5α-androstan-4-one and 3α,17β-dihydroxy-5β-androstan-4-one[2][3]
-
Oxidation products like 4-hydroxyandrosta-4,6-diene-3,17-dione and 4-hydroxyandrosta-1,4-diene-3,17-dione[2][3]
One long-term metabolite, 3β,4α-dihydroxy-5α-androstan-17-one, can be detected for up to 90 hours post-administration.[4][6] The metabolites are primarily excreted as glucuronide and sulfate conjugates.[2][5]
Experimental Workflow Overview
The general workflow for isolating and analyzing this compound metabolites from urine involves several key steps: enzymatic hydrolysis to cleave the conjugated metabolites, extraction and purification to isolate the analytes from the complex urine matrix, and finally, instrumental analysis for identification and quantification.
Caption: General workflow for the analysis of this compound metabolites.
Protocols for Isolation and Analysis
Protocol 1: Solid-Phase Extraction (SPE) with GC-MS Analysis
This protocol is a widely used and robust method for the extraction and analysis of this compound metabolites.
1. Sample Pre-treatment: Enzymatic Hydrolysis
-
To 2 mL of urine, add an internal standard (e.g., [2,2,4,4-2H4]-11β-hydroxyandrosterone).[5]
-
Add 1 mL of sodium phosphate (B84403) buffer (0.8 M, pH 7.0).[5]
-
Add 50 µL of β-glucuronidase from E. coli.[5]
2. Solid-Phase Extraction (SPE)
-
For detection of minor metabolites, a larger volume of urine (e.g., 10 mL) can be used and concentrated using SPE. [5][8]
-
Conditioning: Condition a C18 SPE cartridge (e.g., Chromabond C18, 500 mg) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[5][8]
-
Sample Loading: Apply the hydrolyzed urine sample to the conditioned cartridge.[5]
-
Washing: Wash the cartridge with 3 mL of deionized water.[7] A subsequent wash with 3 mL of 40% methanol in water can help remove less polar interferences.[7]
-
Drying: Dry the cartridge thoroughly under vacuum.[5]
-
Elution: Elute the analytes with 1 mL of methanol.[5]
3. Derivatization for GC-MS
-
Evaporate the eluate to dryness under a stream of nitrogen.[5]
-
Add 100 µL of a derivatizing agent such as MSTFA/ammonium (B1175870) iodide/ethanethiol (1000:2:3, v:w:v).[5][9]
-
Heat the mixture at 60°C for 15-20 minutes to form per-trimethylsilyl (per-TMS) derivatives.[5][9]
4. GC-MS Analysis
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.[5]
-
GC Conditions (Example):
-
MS Conditions (Example):
Caption: Solid-Phase Extraction (SPE) and GC-MS workflow.
Protocol 2: Liquid-Liquid Extraction (LLE) with LC-MS/MS Analysis
This protocol offers an alternative to SPE and is well-suited for LC-MS/MS analysis, which may not require derivatization.
1. Sample Pre-treatment: Enzymatic Hydrolysis
-
Follow the same hydrolysis procedure as in Protocol 1.
2. Liquid-Liquid Extraction (LLE)
-
Adjust the pH of the hydrolyzed urine to 9.6 by adding 0.75 mL of a K2CO3/KHCO3 solution (20%, 1:1).[5] The extraction yields of 4-hydroxysteroids are strongly influenced by the pH of the aqueous solution.[10]
-
Add 5 mL of tert-butyl methyl ether (TBME) and vortex for 5 minutes.[5]
-
Centrifuge to separate the phases.
-
Transfer the organic layer (upper layer) to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.[5]
3. LC-MS/MS Analysis
-
Reconstitute the dried extract in an appropriate mobile phase (e.g., 100 µL of methanol/water, 1:1, with 0.1% formic acid).[11]
-
Inject 10 µL into the LC-MS/MS system.[11]
-
LC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with water and methanol/acetonitrile containing a modifier like formic acid or ammonium formate.[12]
-
-
MS/MS Conditions (Example):
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each metabolite.
-
Caption: Liquid-Liquid Extraction (LLE) and LC-MS/MS workflow.
Protocol 3: Immunoaffinity Chromatography (IAC)
Immunoaffinity chromatography (IAC) is a highly selective sample preparation technique that utilizes specific antibody-antigen interactions.[13] This method can significantly reduce matrix effects and improve the purity of the isolated analytes, making it particularly useful for sensitive applications like isotope ratio mass spectrometry.[13][14]
1. Sample Pre-treatment: Enzymatic Hydrolysis
-
Follow the same hydrolysis procedure as in Protocol 1.
2. Immunoaffinity Chromatography (IAC)
-
Column Preparation: Use an IAC column containing antibodies specific to the target steroid or a group of structurally related steroids.
-
Sample Loading: Apply the hydrolyzed urine sample to the IAC column.
-
Washing: Wash the column with a suitable buffer to remove unbound matrix components.
-
Elution: Elute the bound metabolites using a buffer that disrupts the antibody-antigen interaction (e.g., a change in pH or ionic strength).
-
The eluate can then be further processed for GC-MS or LC-MS/MS analysis as described in the previous protocols.
Data Presentation and Performance
The choice of isolation technique can impact the recovery and sensitivity of the analysis. Below is a summary of performance characteristics for steroid analysis in urine using different techniques.
| Parameter | UPLC-MS (Hydroxylated Testosterone Metabolites)[15][16] | LC-MS/MS (Free Urinary Steroids)[11] |
| Extraction Method | Not specified, but recovery data provided | Solid-Phase Extraction (Oasis® HLB) |
| Limit of Detection (LOD) | 1.360 - 13.054 ng/mL | Not specified |
| Limit of Quantification (LOQ) | 4.234 - 39.679 ng/mL | 0.1 - 1 ng/mL |
| Recovery | 81.2% - 128.8% | >89% |
| Precision (CV%) | Not specified | <10% |
| Accuracy | Not specified | 85% - 105% |
Note: The data presented is for general steroid analysis and may vary for specific this compound metabolites. Method validation is essential for accurate quantification.
Conclusion
The isolation of this compound metabolites from urine can be effectively achieved using solid-phase extraction or liquid-liquid extraction. The choice between these methods will depend on the available instrumentation (GC-MS or LC-MS/MS), desired throughput, and the specific requirements of the analysis. For highly specific and clean extracts, immunoaffinity chromatography presents a powerful alternative. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists in the fields of anti-doping, clinical chemistry, and pharmaceutical development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 4. Buy this compound | 2141-17-5 [smolecule.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. 4,17 Beta-dihydroxy-4-androstene-3-one | C19H28O3 | CID 160615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. researchgate.net [researchgate.net]
- 11. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Analysis of endogenous steroids in urine by means of multi-immunoaffinity chromatography and isotope ratio mass spectrometry for sports drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of testosterone-hydroxylated metabolites in human urine by ultra high performance liquid chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Hydroxytestosterone Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of 4-Hydroxytestosterone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting material for the synthesis of this compound is testosterone (B1683101) or its derivatives. The key transformation is the introduction of a hydroxyl group at the C4 position of the steroid's A-ring.[1]
Q2: What are the typical methods for purifying crude this compound?
A2: Purification is typically achieved through recrystallization or chromatographic techniques such as flash chromatography or High-Performance Liquid Chromatography (HPLC).[2] The choice of method depends on the scale of the synthesis and the impurity profile.
Q3: What are the major byproducts I should expect in the synthesis of this compound from testosterone?
A3: Byproducts can arise from over-oxidation or side reactions. Common byproducts include other hydroxylated isomers of testosterone, and various oxidation products like 4α,5α-dihydroxytestosterone and 4β,5β-dihydroxytestosterone.[3] Additionally, reduced and dehydrogenated forms of this compound can also be present.[4][5]
Q4: How can I monitor the progress of the synthesis reaction?
A4: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.
Q5: Is this compound stable? What are the recommended storage conditions?
A5: Like many steroids, this compound can be sensitive to heat, light, and oxidation. It is recommended to store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Troubleshooting Guides
Low Yield in Synthesis
Low yields during the synthesis of this compound can be attributed to several factors. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Action | Rationale |
| Incomplete Reaction | Monitor the reaction closely using TLC or HPLC. If the reaction has stalled, consider adding more of the hydroxylating agent or extending the reaction time. | Ensures the starting material is fully consumed. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some hydroxylation reactions require specific temperature ranges to proceed efficiently and minimize side reactions. | Temperature can significantly affect reaction kinetics and selectivity. |
| Degradation of Product | Work up the reaction mixture promptly after completion. Avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures). | Minimizes the decomposition of the desired product. |
| Inefficient Hydroxylating Agent | Ensure the quality and activity of the oxidizing agent. Consider screening different hydroxylating agents to find one that provides better yields for your specific setup. | The choice of reagent is critical for successful hydroxylation at the C4 position. |
| Side Reactions | Analyze the crude product to identify major byproducts. This can provide clues about competing reaction pathways. Consider the use of protecting groups for other reactive sites on the testosterone molecule. | Understanding side reactions allows for targeted optimization of reaction conditions. |
Impurities in Final Product
The presence of impurities after purification is a common challenge. This guide provides troubleshooting steps for common impurity-related issues.
| Problem | Potential Cause | Recommended Action |
| Co-elution of Impurities in Chromatography | The chosen solvent system may not be optimal for separating the impurity from the product. | Perform small-scale analytical HPLC or TLC with a variety of solvent systems to find one with better resolution. Consider using a different stationary phase (e.g., a different type of silica (B1680970) gel or a C18 column with different properties). |
| Incomplete Removal of Starting Material | The purification step may not be efficient enough to remove all unreacted starting material. | Increase the number of purification cycles (e.g., repeat the chromatography step). For recrystallization, ensure the solvent system provides a significant solubility difference between the product and the starting material at high and low temperatures. |
| Formation of Isomers | The synthesis reaction may be producing closely related isomers that are difficult to separate. | Optimize the selectivity of the hydroxylation reaction by adjusting temperature, catalyst, or solvent. High-resolution analytical techniques like 2D-HPLC may be necessary for separation.[2] |
| Product Degradation During Purification | The product may be degrading on the chromatography column or during solvent evaporation. | Use milder purification conditions (e.g., lower temperatures for evaporation). Ensure the solvents used are of high purity and free of contaminants that could promote degradation. |
Experimental Protocols
General Protocol for Synthesis of this compound via Oxidation of Testosterone
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
1. Reaction Setup:
-
Dissolve testosterone in a suitable organic solvent (e.g., dichloromethane, acetone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
2. Hydroxylation:
-
Slowly add a solution of the oxidizing agent (e.g., a peroxy acid like m-CPBA or a metal-based oxidant) to the cooled testosterone solution while stirring.
-
Monitor the reaction progress by TLC or HPLC.
3. Quenching and Work-up:
-
Once the reaction is complete, quench any remaining oxidizing agent by adding a suitable reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Extract the organic layer with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
General Protocol for Purification of this compound by Flash Chromatography
1. Column Preparation:
-
Pack a flash chromatography column with silica gel using a suitable slurry solvent (e.g., hexane).
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica gel with the adsorbed product onto the top of the column.
3. Elution:
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Product Isolation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.
References
- 1. CN106397521A - Testosterone preparation method - Google Patents [patents.google.com]
- 2. Two-dimensional high performance liquid chromatography purification of underivatized urinary testosterone and metabolites for compound-specific stable carbon isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of testosterone by permanganate and its implication in sports drug testing - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
Technical Support Center: Synthesis of 4-Hydroxytestosterone
Welcome to the technical support center for the synthesis of 4-Hydroxytestosterone. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges and improve experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and data to support your work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a direct question-and-answer format.
Issue 1: Low or No Product Yield
-
Q: My reaction has run to completion, but the final isolated yield of this compound is significantly lower than expected. What are the common causes?
A: Several factors can contribute to low isolated yields.
-
Mechanical Losses: Significant product loss can occur during the workup and purification steps. Ensure efficient extraction from the aqueous phase and minimize transfers between flasks. When performing column chromatography, ensure the column is packed correctly and the chosen solvent system provides good separation without excessive band broadening.
-
Suboptimal Reaction Conditions: The choice of reagents and reaction conditions is critical. For instance, in the reduction of the 17-keto group, a milder reducing agent may be necessary to avoid over-reduction or side reactions.[1] The hydroxylation step is particularly sensitive and may require careful optimization of the oxidizing agent and temperature to prevent degradation.
-
Product Degradation: this compound, like many steroids, can be sensitive to harsh pH conditions or high temperatures. Ensure that the workup (e.g., quenching, extractions) is performed promptly and without excessive heat. Consider the stability of your intermediates as well.
-
Issue 2: High Level of Impurities in the Crude Product
-
Q: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex. How can I reduce the formation of impurities?
A: The formation of impurities is a common challenge, often stemming from side reactions.
-
Starting Material Purity: Always begin with a high-purity starting material. Impurities in the precursor (e.g., Androst-4-ene-3,17-dione) can be carried through the synthesis or interfere with the reactions. Recrystallization of the starting material may be necessary.
-
Stereoisomer Formation: The reduction of the 17-keto group can potentially lead to the formation of the 17α-hydroxy epimer, which can be difficult to separate from the desired 17β product (Testosterone). Using a stereoselective reducing agent or optimizing the reaction temperature can improve selectivity.
-
Over-oxidation: During the C4-hydroxylation step, over-oxidation can lead to the formation of undesired byproducts, such as diones or other oxygenated species. Control this by slowly adding the oxidizing agent at a low temperature and carefully monitoring the reaction progress by TLC or HPLC.
-
Issue 3: Difficulty in Purifying the Final Compound
-
Q: I am struggling to separate this compound from a persistent impurity using column chromatography. What are my options?
A: Purification challenges often require a systematic approach.
-
Optimize Chromatography: If impurities are co-eluting with your product, systematically screen different solvent systems. A change in solvent polarity (e.g., switching from ethyl acetate (B1210297)/hexane to dichloromethane/methanol) or using a gradient elution can improve separation. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) if the compounds are not resolving.
-
Recrystallization: Recrystallization is an excellent technique for purifying crystalline solids and can often remove closely related impurities that are difficult to separate by chromatography.[2] Experiment with various solvent systems (e.g., acetonitrile/water, ethanol, acetone) to find conditions that yield high-purity crystals.[3]
-
Derivative Formation: In complex cases, you can temporarily protect a functional group (e.g., form a silyl (B83357) ether on the hydroxyl groups), purify the derivative, and then deprotect it to obtain the pure compound. This can alter the polarity enough to achieve separation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common and reliable starting material for the synthesis of this compound?
-
A common synthetic approach begins with either Testosterone (B1683101) or Androst-4-ene-3,17-dione.[2] Androst-4-ene-3,17-dione is often preferred as it allows for the selective reduction of the 17-keto group to form Testosterone as a key intermediate before the final hydroxylation step.[4][5]
-
-
Q2: How can I effectively monitor the progress of my reactions?
-
Thin-Layer Chromatography (TLC) is the most common method for routine monitoring. Use a suitable solvent system that provides good separation between your starting material, intermediates, and product. Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate). For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[6]
-
-
Q3: What are the critical parameters to control to maximize the yield of the final product?
-
The three most critical parameters are:
-
Temperature Control: Many steps in steroid synthesis are temperature-sensitive. Reductions are often performed at low temperatures (-10°C to 0°C) to improve selectivity, while hydroxylation reactions require careful temperature management to prevent over-oxidation.
-
Stoichiometry of Reagents: Precise control over the molar equivalents of your reagents is crucial. For example, using a slight excess of a reducing agent can ensure the full conversion of the starting material, but a large excess can lead to side reactions.
-
Reaction Time: Over-running or under-running a reaction can drastically impact yield and purity. Monitor the reaction's progress regularly to determine the optimal endpoint for quenching.
-
-
Data Presentation
Table 1: Optimization of 17-Keto Reduction (Androstenedione to Testosterone)
This table provides illustrative data on how different conditions can affect the selective reduction of the 17-keto group in Androst-4-ene-3,17-dione.
| Reagent (mol eq.) | Solvent | Temperature (°C) | Time (h) | Approx. Yield of Testosterone (%) | Key Observations |
| NaBH₄ (1.1) | Methanol/DCM | 0 | 2 | ~85% | Standard, cost-effective method. Small amount of over-reduction possible. |
| NaBH₄ (1.1) | Methanol/DCM | 25 | 1 | ~75% | Faster reaction, but lower selectivity and more byproducts observed. |
| K-Selectride (1.2) | THF | -78 | 3 | >95% | High stereoselectivity for the 17β-alcohol, but reagent is more expensive and requires stricter anhydrous conditions.[3] |
| LiAlH(OtBu)₃ (1.2) | THF | -20 | 4 | ~90% | Good selectivity due to the bulky nature of the reagent, reducing side reactions. |
Table 2: Example Purification Parameters for this compound
| Technique | Stationary Phase | Mobile Phase / Solvent System | Typical Rf / Elution Profile |
| TLC Analysis | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (1:1) | ~0.35 |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient: 10% to 60% Ethyl Acetate in Hexane | Product elutes after less polar impurities and starting material. |
| Recrystallization | N/A | Acetonitrile/Water | Dissolve in minimal hot acetonitrile, add water dropwise until cloudy, then cool slowly. |
Visualizations of Key Processes
Synthetic Pathway
// Nodes start [label="Androst-4-ene-3,17-dione", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; inter [label="Testosterone", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; end [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> inter [label=" Selective Reduction\n (e.g., NaBH₄)"]; inter -> end [label=" C4-Hydroxylation\n (e.g., Epoxidation/\n Ring Opening)"]; } dot Caption: A common two-step synthesis of this compound.
General Experimental Workflow
// Nodes setup [label="Reaction Setup\n(Inert atmosphere, cool to 0°C)"]; reaction [label="Reagent Addition & Reaction\n(Monitor by TLC)"]; quench [label="Reaction Quench\n(e.g., Add water or sat. NH₄Cl)"]; extract [label="Workup\n(Extraction with organic solvent, wash, dry)"]; purify [label="Purification\n(Column Chromatography or Recrystallization)"]; analyze [label="Characterization\n(NMR, MS, HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges setup -> reaction; reaction -> quench; quench -> extract; extract -> purify; purify -> analyze; } dot Caption: Standard workflow for synthesis, purification, and analysis.
Troubleshooting Decision Tree: Low Yield
// Nodes start [label="Low Isolated Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tlc [label="Analyze crude TLC/\nNMR vs. starting material", fillcolor="#FBBC05", fontcolor="#202124"];
sm_present [label="Significant starting\nmaterial remains?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
action_incomplete [label="Incomplete Reaction:\n• Extend reaction time\n• Increase temperature moderately\n• Check reagent activity", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
many_spots [label="Multiple new spots/\ncomplex mixture?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
action_side_reactions [label="Side Reactions Occurred:\n• Lower reaction temperature\n• Use milder/more selective reagents\n• Check pH and solvent effects", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
clean_product [label="Crude product looks clean\nbut mass is low", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
action_workup_loss [label="Workup/Purification Loss:\n• Optimize extraction pH\n• Use more extraction cycles\n• Check for product loss on column", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_tlc; check_tlc -> sm_present; sm_present -> action_incomplete [label="Yes"]; sm_present -> many_spots [label="No"]; many_spots -> action_side_reactions [label="Yes"]; many_spots -> clean_product [label="No"]; clean_product -> action_workup_loss; } dot Caption: A logical guide for troubleshooting low product yields.
Detailed Experimental Protocol
Objective: To synthesize this compound from Androst-4-ene-3,17-dione in two steps.
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Step 1: Selective Reduction of Androst-4-ene-3,17-dione to Testosterone
-
Materials & Setup:
-
Androst-4-ene-3,17-dione (1.0 eq)
-
Methanol (MeOH) and Dichloromethane (DCM) (e.g., 1:4 v/v)
-
Sodium borohydride (B1222165) (NaBH₄) (1.1 eq)
-
Round-bottom flask with a magnetic stirrer, under a nitrogen atmosphere.
-
Ice-water bath.
-
-
Procedure:
-
Dissolve Androst-4-ene-3,17-dione in the MeOH/DCM solvent system in the flask.
-
Cool the solution to 0°C using the ice-water bath.
-
Slowly add NaBH₄ portion-wise over 20 minutes, ensuring the temperature does not exceed 5°C.
-
Stir the reaction at 0°C for 2 hours. Monitor progress by TLC (Mobile phase: Hexane:Ethyl Acetate 1:1).
-
Once the starting material is consumed, quench the reaction by slowly adding acetone, followed by deionized water.
-
Perform an aqueous workup by extracting the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Testosterone. The product can be used directly in the next step or purified by column chromatography if necessary.
-
Step 2: Synthesis of this compound
Note: The direct hydroxylation of the C4 position is complex. A common method involves the formation of an enol ether or enol acetate, followed by epoxidation and subsequent acid-catalyzed ring opening. The following is a conceptual outline.
-
Materials & Setup:
-
Testosterone (from Step 1) (1.0 eq)
-
Anhydrous solvent (e.g., THF or DCM)
-
Reagents for enol ether formation (e.g., ethyl orthoformate, catalytic acid).
-
Oxidizing agent for epoxidation (e.g., m-CPBA).
-
Aqueous acid for ring opening (e.g., dilute HClO₄).
-
-
Procedure (Conceptual):
-
Enol Ether Formation: React Testosterone with an orthoformate in the presence of a catalyst to protect the C3-ketone as an enol ether.
-
Epoxidation: Treat the resulting enol ether with an epoxidizing agent like m-CPBA at low temperature. This selectively forms an epoxide on the C4-C5 double bond.
-
Ring Opening: Carefully treat the epoxide with aqueous acid. This hydrolyzes the enol ether back to the ketone and opens the epoxide ring, introducing a hydroxyl group at the C4 position.
-
Workup & Purification: Perform a standard aqueous workup to extract the crude product. Purify the crude this compound using column chromatography (e.g., gradient of ethyl acetate in hexane) followed by recrystallization (e.g., from acetonitrile/water) to obtain the final product.[2][3]
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), mass spectrometry, and HPLC.
-
References
- 1. Improved synthesis of 16alpha-hydroxylated androgens: intermediates of estriol formation in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 2141-17-5 [smolecule.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. mdpi.com [mdpi.com]
- 5. CN104262439A - A method for synthesizing testosterone with 4-androstenedione in one step - Google Patents [patents.google.com]
- 6. dshs-koeln.de [dshs-koeln.de]
Technical Support Center: Overcoming Solubility Issues of 4-Hydroxytestosterone In Vitro
For researchers, scientists, and drug development professionals utilizing 4-Hydroxytestosterone in in-vitro studies, ensuring its complete dissolution in culture media is critical for obtaining accurate and reproducible experimental results. This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with this hydrophobic steroid.
Summary of Physicochemical and Solubility Data
A clear understanding of this compound's properties is the first step in overcoming solubility issues. The following table summarizes its key physicochemical characteristics and reported solubility in common laboratory solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₈O₃ | [1] |
| Molecular Weight | 304.43 g/mol | [1] |
| Appearance | White Solid | [2] |
| Solubility in DMSO | Slightly Soluble | [2] |
| Solubility in Methanol | Slightly Soluble | [2] |
| Solubility in Chloroform | Slightly Soluble | [2] |
| Predicted logP | 2.48 - 2.85 | [2] |
Note: Quantitative solubility data for this compound in ethanol (B145695) and specific cell culture media is limited in publicly available literature. The provided information for similar compounds suggests that initial dissolution in a strong organic solvent followed by careful dilution is the most effective approach. Researchers should empirically determine the maximum achievable concentration in their specific experimental setup.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO or Ethanol
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be serially diluted into your aqueous culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For a 10 mM stock solution, this would be approximately 3.04 mg per 1 mL of solvent.
-
Initial Dissolution: Add the appropriate volume of DMSO or ethanol to the tube containing the this compound powder.
-
Vortexing: Vigorously vortex the solution for 1-2 minutes to facilitate dissolution.
-
Gentle Heating (Optional): If the compound does not fully dissolve, gentle warming in a water bath or on a heating block to 37°C can aid solubility. Avoid excessive heat, which could degrade the compound.
-
Sonication (Optional): Sonication in a water bath for 5-10 minutes can also help to break up any remaining solid particles and enhance dissolution.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure that no visible particles remain and the solution is clear.
-
Sterile Filtration: To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Properly stored stock solutions in DMSO or ethanol are generally stable for several months.
Workflow for Preparing Working Solutions in Cell Culture Media
References
Technical Support Center: Optimizing GC-MS Parameters for 4-Hydroxytestosterone Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 4-Hydroxytestosterone.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Derivatization is a critical step in the GC-MS analysis of steroids like this compound. This chemical modification process is essential for several reasons:
-
Increased Volatility: this compound in its natural form has low volatility, making it difficult to vaporize in the GC injector and travel through the analytical column. Derivatization replaces polar functional groups (like hydroxyl groups) with less polar ones, increasing the molecule's volatility.[1]
-
Enhanced Thermal Stability: The high temperatures required for GC analysis can cause thermal degradation of underivatized steroids. Derivatization creates more stable compounds that can withstand the analytical conditions without breaking down.[2]
-
Improved Chromatographic Performance: Derivatization often leads to sharper, more symmetrical peaks, improving resolution and the accuracy of quantification.[1]
-
Characteristic Mass Spectra: The derivatives produce predictable and characteristic fragmentation patterns in the mass spectrometer, which is crucial for confident identification and sensitive detection.[3]
Q2: What are the most common derivatization reagents for this compound?
A2: Silylation is the most common derivatization technique for hydroxylated steroids.[4] The most frequently used reagents include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): A widely used reagent for creating trimethylsilyl (B98337) (TMS) derivatives.[5]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Often used with catalysts like ammonium (B1175870) iodide (NH4I) and dithiothreitol (B142953) (DTT) to ensure complete derivatization of all active hydrogens, including hindered hydroxyl groups and enols.[4] The combination of MSTFA/NH4I/ethanethiol has been shown to be very effective.
Q3: What are the key mass-to-charge ratios (m/z) for identifying TMS-derivatized this compound?
A3: For this compound derivatized with trimethylsilyl (TMS) groups (this compound-tris-TMS), the following mass-to-charge ratios are indicative in MS/MS analysis:
-
Precursor Ion [M]•+ : This will be the molecular ion of the fully derivatized molecule.
-
Characteristic Fragment Ions : Studies have shown that fragment ions at m/z 415, 356, 341, 313, 269, and 267 can be indicative of 2- and 4-hydroxy steroids. A specific transition of m/z 503 → 269 has been noted as selective for the related compound, formestane. The MS/MS spectrum of this compound-tris-TMS provides specific product ions that can be used for confirmation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
Problem 1: No peak or very small peak for this compound.
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | Ensure the derivatization reagent is fresh and has been stored correctly. Optimize the reaction time and temperature; for example, heating at 60-80°C for 1 hour is a common practice.[4][5] Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture can deactivate the silylating agents. |
| Analyte Degradation | High temperatures in the injector or column can cause degradation. Ensure the injector temperature is not excessively high (a typical starting point is 280°C).[6] Check for active sites in the liner or the front of the column which can be addressed by using a deactivated liner or trimming the first few centimeters of the column.[7] |
| Poor Extraction Recovery | Optimize the sample preparation method. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are common.[4] For LLE, ensure the pH and solvent choice are appropriate for this compound. For SPE, select a cartridge and elution solvent that provides good recovery for polar steroids. |
| MS Detector Issues | Verify that the MS is properly tuned and that the detector is functioning correctly. Check the ion source for contamination and clean if necessary.[8] Ensure the correct ions are being monitored if using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. |
Problem 2: Peak tailing for this compound.
| Possible Cause | Suggested Solution |
| Active Sites in the GC System | Active sites in the injector liner, column, or connections can interact with the hydroxyl groups of the analyte, even after derivatization. Use a deactivated liner and ensure all connections are clean and properly made.[7] Consider conditioning the column according to the manufacturer's instructions. |
| Incomplete Derivatization | If some of the this compound molecules are not fully derivatized, the remaining free hydroxyl groups will cause peak tailing. Re-optimize the derivatization procedure as described above. |
| Column Overload | Injecting too much sample can lead to peak fronting, but in some cases can also contribute to tailing. Try injecting a more dilute sample.[7] |
Problem 3: Ghost peaks or baseline noise.
| Possible Cause | Suggested Solution |
| Contamination | Contamination can come from the sample, solvent, derivatization reagent, or the GC system itself (e.g., septum bleed, contaminated injector). Run a solvent blank to identify the source of contamination. Replace the septum, clean the injector, and use high-purity solvents and reagents.[7] |
| Column Bleed | At the high temperatures required for steroid analysis, column bleed can increase baseline noise. Use a low-bleed column specifically designed for MS applications (e.g., HP-5ms).[6] Ensure the carrier gas is of high purity and that oxygen traps are in place.[7] |
| Derivatization Byproducts | The derivatization process itself can introduce byproducts into the sample. Ensure the correct stoichiometry of the derivatization reagent to the sample is used. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of this compound from Urine
This protocol outlines a general procedure for the extraction and derivatization of this compound from a urine matrix.
1. Enzymatic Hydrolysis (for conjugated steroids)
-
To 2 mL of urine, add an internal standard.
-
Add a buffer solution to adjust the pH to the optimal range for β-glucuronidase/arylsulfatase.
-
Add the enzyme solution and incubate at an appropriate temperature (e.g., 55-60°C) for a specified time (e.g., 1-3 hours) to deconjugate the steroids.
2. Extraction
-
Liquid-Liquid Extraction (LLE):
-
After hydrolysis, add a suitable organic solvent (e.g., diethyl ether or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex vigorously to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction and combine the organic layers.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) and then water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the steroids with a suitable organic solvent.
-
3. Derivatization
-
Evaporate the collected organic extract to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
To the dry residue, add 50 µL of a derivatization reagent mixture (e.g., MSTFA/NH4I/DTT or BSTFA + 1% TMCS).
-
Vortex the mixture to ensure it dissolves the residue completely.
-
Seal the vial tightly and heat at 60-80°C for 1 hour.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.[4]
Data Presentation
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[5] |
| Injector Temperature | 280°C[6] |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 180°C for 1 min, ramp at 20°C/min to 250°C, then ramp at 5°C/min to 300°C and hold for 10 min.[5] |
| MS Ion Source Temperature | 230°C[6] |
| MS Quadrupole Temperature | 150°C[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for initial identification) or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for quantification |
Table 2: Characteristic Mass Fragments for TMS-Derivatized this compound
| Analyte | Precursor Ion (m/z) | Key Fragment Ions (m/z) for SIM/MRM |
| This compound-tris-TMS | [To be determined from full scan of standard] | 415, 356, 341, 313, 269, 267 |
Visualizations
References
- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. toxicologia.unb.br [toxicologia.unb.br]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. shimadzu.co.uk [shimadzu.co.uk]
troubleshooting cross-reactivity in 4-Hydroxytestosterone immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity issues in 4-Hydroxytestosterone (4-OHT) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity in the context of a this compound immunoassay?
A1: Antibody cross-reactivity occurs when the antibody in the immunoassay, which is intended to specifically bind to this compound, also binds to other structurally similar molecules that may be present in the sample.[1] This binding to non-target molecules can lead to inaccurate, and often overestimated, measurements of the actual this compound concentration.
Q2: What are the primary causes of cross-reactivity in steroid immunoassays?
A2: The main cause of cross-reactivity is the high degree of structural similarity among different steroid hormones. Many steroids share a common four-ring core structure, and minor variations in functional groups may not be sufficient for the antibody to exclusively bind to this compound.[1][2] Other potential causes include the presence of drug metabolites that are structurally related to 4-OHT or high concentrations of endogenous steroid precursors and metabolites in the sample.[2]
Q3: Which compounds are most likely to cross-react in my this compound assay?
A3: Due to their structural similarity to this compound, the most likely cross-reactants include other androgens and their metabolites. Key examples are Testosterone, Dihydrotestosterone (DHT), and Formestane (4-hydroxyandrostenedione), which is a prohormone of 4-OHT. The degree of cross-reactivity will depend on the specific antibody used in the assay. It is crucial to consult the manufacturer's product insert for a detailed cross-reactivity profile of your specific kit.
Troubleshooting Guide for Unexpected Results
If you are observing unexpectedly high concentrations of this compound in your samples, it may be due to cross-reactivity. The following guide provides a structured approach to troubleshooting this issue.
Initial Assessment
-
Review Assay Protocol: Ensure that all steps of the assay were performed according to the manufacturer's instructions.
-
Check Controls: Verify that the positive and negative controls are within the expected range.
-
Sample Integrity: Confirm that the samples were collected, processed, and stored correctly.
Investigating Potential Cross-Reactivity
If the initial assessment does not reveal any procedural errors, the next step is to investigate potential cross-reactivity.
Data Presentation: Representative Cross-Reactivity Profile
The following table provides a representative list of potential cross-reactants in a this compound immunoassay and their hypothetical cross-reactivity percentages. The actual values are highly dependent on the specific antibody used in the assay kit. Always refer to the manufacturer's product insert for specific cross-reactivity data.
| Compound | Structural Similarity to 4-OHT | Representative % Cross-Reactivity |
| This compound | Target Analyte | 100% |
| Testosterone | High (Lacks 4-hydroxyl group) | 1 - 10% |
| Dihydrotestosterone (DHT) | High (Lacks 4-hydroxyl group, reduced double bond) | < 1% |
| Formestane (4-Hydroxy-androstenedione) | Very High (Ketone at C17 instead of hydroxyl) | 5 - 20% |
| Estradiol | Moderate (Aromatic A-ring) | < 0.1% |
| Progesterone | Low | < 0.1% |
| Cortisol | Low | < 0.1% |
Experimental Protocols
Protocol 1: Competitive Binding Assay for Determining Percent Cross-Reactivity
This protocol determines the percentage of cross-reactivity of a suspected interfering compound.
Objective: To quantify the extent to which a structurally similar compound competes with this compound for antibody binding sites.
Methodology:
-
Prepare Standard Curves:
-
Prepare a standard curve for this compound according to the assay kit protocol.
-
Prepare a separate standard curve for the suspected cross-reacting compound using the same serial dilution concentrations as the 4-OHT standard curve.
-
-
Assay Procedure:
-
Run the competitive immunoassay with both the 4-OHT standards and the potential cross-reactant standards in parallel on the same plate.
-
-
Data Analysis:
-
For both curves, determine the concentration that causes a 50% reduction in the maximum signal (IC50 or 50% B/B0).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Protocol 2: Spike-and-Recovery Experiment to Assess Matrix Interference
This protocol is used to determine if components in the sample matrix are interfering with the accurate measurement of this compound.
Objective: To assess whether the presence of the sample matrix affects the ability of the assay to quantify a known amount of added 4-OHT.
Methodology:
-
Sample Selection: Choose at least five different samples representative of the study.
-
Spiking:
-
Divide each sample into four aliquots.
-
Leave one aliquot unspiked.
-
Spike the remaining three aliquots with low, medium, and high concentrations of 4-OHT standard, respectively. The spiked concentrations should be evenly distributed across the linear range of the standard curve.
-
-
Assay: Analyze the unspiked and spiked samples in the same assay run.
-
Calculation: Calculate the percent recovery using the following formula:
% Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration] x 100
An acceptable recovery range is typically 80-120%.[3] A recovery outside of this range may indicate matrix interference, which could be due to cross-reacting molecules.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
Technical Support Center: Detection of Trace Levels of 4-Hydroxytestosterone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of trace levels of 4-Hydroxytestosterone. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process for detecting this compound.
Issue: Poor Peak Shape in GC-MS Analysis (Tailing or Fronting)
-
Question: My chromatogram for this compound is showing significant peak tailing. What are the likely causes and how can I fix it?
-
Answer: Peak tailing in GC-MS analysis of steroids like this compound is often due to active sites in the GC system or issues with the derivatization process.
-
Active Sites: Active sites, such as exposed silanols in the injector liner, column, or packing material, can interact with the polar functional groups of the steroid, causing tailing.
-
Solution: Use a deactivated inlet liner and ensure the column is properly deactivated. Trimming a small portion (e.g., 10-20 cm) from the front of the column can also help remove active sites that have developed over time.[1]
-
-
Incomplete Derivatization: If the derivatization of this compound (e.g., silylation) is incomplete, the remaining free hydroxyl groups can cause peak tailing.
-
Column Contamination: Buildup of non-volatile matrix components on the column can lead to poor peak shape.
-
Solution: Bake out the column at a high temperature as recommended by the manufacturer. If the contamination is severe, the column may need to be replaced.[4]
-
-
-
Question: I am observing peak fronting in my GC-MS analysis. What could be the cause?
-
Answer: Peak fronting is typically a result of column overload or a mismatch between the sample solvent and the stationary phase.
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to fronting.
-
Solution: Dilute the sample or reduce the injection volume.[5]
-
-
Solvent Mismatch: If the solvent in which the sample is dissolved is not compatible with the stationary phase, it can cause poor peak shape.
-
Solution: Ensure the solvent is appropriate for the column's stationary phase. For example, using a non-polar solvent with a polar column can lead to issues.[5]
-
-
Issue: Low Recovery During Sample Preparation
-
Question: My recovery of this compound after Solid-Phase Extraction (SPE) is consistently low. What are the potential reasons and how can I improve it?
-
Answer: Low recovery in SPE can be caused by several factors related to the sorbent, solvents, and sample matrix.
-
Inappropriate Sorbent: The chosen SPE sorbent may not be optimal for retaining this compound.
-
Incorrect pH: The pH of the sample and wash solutions can significantly affect the retention of this compound on the sorbent.
-
Wash Solvent Too Strong: The wash solvent may be eluting the this compound along with the interferences.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the this compound from the sorbent completely.
-
To systematically troubleshoot low recovery , it is recommended to collect and analyze each fraction from the SPE process (load, wash, and elution) to determine where the analyte is being lost.[9]
-
Issue: Matrix Effects in LC-MS/MS Analysis
-
Question: I suspect matrix effects are impacting the accuracy of my this compound quantification by LC-MS/MS. How can I confirm and mitigate this?
-
Answer: Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS.
-
Confirmation of Matrix Effects:
-
Mitigation Strategies:
-
Improved Sample Preparation: More effective sample cleanup can remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are crucial.[11][12]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from the interfering compounds. This can involve using a different column chemistry or modifying the mobile phase gradient.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., d3-4-Hydroxytestosterone) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[10]
-
Change Ionization Source: If using Electrospray Ionization (ESI), which is more prone to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if compatible with the analyte.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting trace levels of this compound?
A1: The most common and reliable methods for detecting trace levels of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] Immunoassays can also be used for screening purposes, but they may lack the specificity and sensitivity required for confirmatory analysis at trace levels and can be prone to cross-reactivity with other steroids.[13][14]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is a crucial step in the GC-MS analysis of steroids like this compound for two main reasons:
-
To increase volatility: Steroids are relatively non-volatile compounds due to their polar functional groups (hydroxyl and keto groups). Derivatization, typically through silylation (e.g., using MSTFA), replaces the active hydrogens in these groups with less polar trimethylsilyl (B98337) (TMS) groups, making the molecule more volatile and suitable for gas chromatography.[2]
-
To improve chromatographic properties and mass spectral fragmentation: Derivatization leads to sharper, more symmetrical peaks and characteristic fragmentation patterns in the mass spectrometer, which aids in both identification and quantification.[15]
Q3: What are the advantages of LC-MS/MS over GC-MS for this compound analysis?
A3: LC-MS/MS offers several advantages over GC-MS for steroid analysis:
-
No Derivatization Required: LC-MS/MS can directly analyze many steroids without the need for chemical derivatization, which simplifies sample preparation and reduces the potential for analytical errors.[12]
-
Suitable for Thermally Labile and Non-volatile Compounds: LC-MS/MS is better suited for analyzing thermally sensitive or non-volatile compounds that are not amenable to GC analysis.
-
Higher Throughput: The simpler sample preparation and faster analysis times of modern UPLC-MS/MS systems can lead to higher sample throughput.[16]
Q4: What are some common interferences in immunoassays for steroid hormones like this compound?
A4: Immunoassays are susceptible to interference from various endogenous and exogenous substances, which can lead to inaccurate results. Common interferences include:
-
Cross-reactivity: Antibodies used in the assay may cross-react with other structurally similar steroids present in the sample, leading to falsely elevated results.[17]
-
Heterophile Antibodies: These are human antibodies that can bind to the animal antibodies used in the immunoassay, causing interference.[13][18]
-
Human Anti-Animal Antibodies (HAAA): Similar to heterophile antibodies, these can develop in individuals who have been exposed to animal antigens.[14]
-
Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the antibody-antigen binding.[13]
Quantitative Data Summary
The following table summarizes typical performance data for the detection of steroids using LC-MS/MS and GC-MS. Note that specific values for this compound may vary depending on the exact methodology and instrumentation used.
| Parameter | LC-MS/MS | GC-MS | Reference(s) |
| Limit of Detection (LOD) | 1 - 5 pg/mL | 0.5 - 1 ng/mL | [19][20][21] |
| Lower Limit of Quantitation (LLOQ) | 1 - 10 pg/mL | 1 - 5 ng/mL | [19][20][22] |
| Recovery | 85 - 115% | 80 - 120% | [23] |
| Precision (%CV) | < 15% | < 15% | [23] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound in Human Plasma
This protocol provides a general workflow for the extraction and analysis of this compound from plasma using LC-MS/MS.
-
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard solution (e.g., d3-4-Hydroxytestosterone).
-
Add 300 µL of acetonitrile (B52724) containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other endogenous compounds.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound and its internal standard.
-
Protocol 2: GC-MS Method for this compound in Urine
This protocol outlines a typical procedure for the analysis of this compound in urine, including hydrolysis and derivatization steps.
-
Sample Preparation (Hydrolysis, Extraction, and Derivatization):
-
To 1 mL of urine, add an internal standard.
-
Add 50 µL of β-glucuronidase from E. coli and 500 µL of phosphate (B84403) buffer (pH 7).
-
Incubate at 50°C for 1 hour to hydrolyze the conjugated steroids.
-
Add 250 µL of 5 M potassium carbonate/bicarbonate buffer (pH 9.5).
-
Extract with 5 mL of MTBE by vortexing for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Derivatization: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60°C for 20 minutes.[24]
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless injection at 280°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 180°C) and ramp up to a final temperature (e.g., 300°C) to elute the derivatized steroid.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) or MRM of characteristic ions of the derivatized this compound.
-
Visualizations
Caption: A general workflow for the detection of this compound.
Caption: A simplified metabolic pathway of this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. waters.com [waters.com]
- 4. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. specartridge.com [specartridge.com]
- 7. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.com [phenomenex.com]
- 13. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elgalabwater.com [elgalabwater.com]
- 15. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Intricate diagnosis due to falsely elevated testosterone levels by immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sciex.com [sciex.com]
- 20. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dshs-koeln.de [dshs-koeln.de]
Technical Support Center: Ensuring the Stability of 4-Hydroxytestosterone in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxytestosterone. This resource provides essential guidance on addressing the stability challenges of this compound in biological samples to ensure the accuracy and reliability of your experimental data.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address common issues and questions regarding the stability of this compound during experimental workflows.
Sample Collection and Handling
Q1: What are the best practices for collecting blood samples to minimize this compound degradation?
A1: Proper blood collection is the first critical step in preserving the integrity of this compound. Due to the presence of esterases in whole blood that can potentially metabolize steroid esters, it is crucial to process samples promptly.[1]
-
Anticoagulant Choice: While various anticoagulants are available, tubes containing ethylenediaminetetraacetate (B1237979) (EDTA) are commonly used for hormone analysis.[2][3] For analytes susceptible to enzymatic degradation, collection tubes containing enzyme inhibitors like sodium fluoride (B91410) (NaF) may offer additional protection, although their impact on this compound specifically has not been extensively studied.[1][4]
-
Minimizing Bench Time: Process whole blood to plasma or serum as quickly as possible after collection. Delays can lead to enzymatic degradation of the target analyte.[5]
-
Temperature Control: Keep blood samples cool (e.g., on ice) immediately after collection and before centrifugation to reduce enzymatic activity.
Q2: How should urine samples be collected and handled for this compound analysis?
A2: Urine samples for steroid analysis should be collected in clean containers free of preservatives. To prevent microbial growth, which can alter steroid profiles, samples should be refrigerated or frozen as soon as possible after collection if not analyzed immediately.[6][7][8] For long-term storage, freezing at -20°C or lower is recommended.[6]
Sample Processing and Storage
Q3: What are the optimal short-term and long-term storage temperatures for plasma, serum, and urine samples containing this compound?
A3: While specific long-term stability data for this compound is limited, general guidelines for other steroids, such as testosterone (B1683101), provide a strong starting point.
-
Short-Term Storage: For short durations (up to 24 hours), refrigeration at 2-8°C is advisable for plasma, serum, and urine.[9] Some studies on testosterone suggest stability in whole blood at room temperature for up to 3 days, but this is not ideal.[10]
-
Long-Term Storage: For extended periods, freezing samples at -20°C or, preferably, -80°C is the standard practice to ensure the stability of steroid hormones.[11][12] Studies on other steroids have shown stability for years at these temperatures.[12][13]
| Storage Condition | Plasma/Serum | Urine |
| Short-Term | 2-8°C (up to 24 hours) | 2-8°C (up to 48 hours) |
| Long-Term | -20°C or -80°C | -20°C or -80°C |
Q4: How do freeze-thaw cycles affect the stability of this compound in biological samples?
A4: Repeated freeze-thaw cycles can lead to the degradation of analytes in biological samples. While some studies on testosterone show a degree of stability after multiple cycles, it is a best practice to minimize them.[9][10]
-
Recommendation: To avoid repeated thawing of entire samples, it is highly recommended to aliquot samples into smaller, single-use volumes before freezing. This ensures that only the required amount is thawed for each analysis.
Q5: Is this compound sensitive to light?
-
Recommendation: Protect samples from direct light exposure by using amber-colored tubes or by wrapping standard tubes in aluminum foil, especially during collection, processing, and storage.
Analytical Considerations
Q6: What type of analytical methods are suitable for the quantification of this compound, and how can I ensure stability during sample preparation?
A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of steroid hormones due to its high specificity.[16][17] Gas chromatography-mass spectrometry (GC-MS) is also a viable technique.[18]
To ensure stability during sample preparation:
-
Keep samples on ice during extraction procedures.
-
Minimize the time samples are at room temperature.
-
Use validated extraction methods, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to efficiently isolate the analyte.[17]
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Plasma
-
Collection: Draw whole blood into an EDTA-containing vacutainer tube.
-
Immediate Cooling: Place the tube on ice or in a refrigerated rack immediately.
-
Centrifugation: Within one hour of collection, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it into pre-labeled, amber-colored polypropylene (B1209903) cryovials.
-
Storage: Immediately store the aliquots at -80°C for long-term storage or at 2-8°C if analysis is to be performed within 24 hours.
Protocol 2: Urine Sample Collection and Processing
-
Collection: Collect a mid-stream urine sample in a sterile, preservative-free container.
-
Immediate Cooling: Place the container on ice or in a refrigerator (2-8°C) as soon as possible.
-
Aliquoting: If the sample is not to be analyzed immediately, thoroughly mix the urine and transfer aliquots into pre-labeled, amber-colored polypropylene cryovials.
-
Storage: For short-term storage (up to 48 hours), keep the aliquots at 2-8°C. For long-term storage, freeze the aliquots at -20°C or -80°C.
Visualizations
Caption: Recommended workflow for biological sample handling.
References
- 1. Importance of measuring testosterone in enzyme-inhibited plasma for oral testosterone undecanoate androgen replacement therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. lsmu.lt [lsmu.lt]
- 5. The Long-Term Stability in Whole Blood of 14 Commonly-Requested Hormone Analytes | Semantic Scholar [semanticscholar.org]
- 6. Anabolic Steroids, Urine - Screen with Reflex to Confirmation | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. lab.easternhealth.ca [lab.easternhealth.ca]
- 9. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of testosterone and androstenedione in blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Stability of steroids in plasma over a 10-year period]. | Semantic Scholar [semanticscholar.org]
- 14. Qualitative Determination of Photodegradation Products of Progesterone and Testosterone in Aqueous Solution [scirp.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Analysis of testosterone-hydroxylated metabolites in human urine by ultra high performance liquid chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the resolution of 4-Hydroxytestosterone and its metabolites in chromatography
Welcome to the technical support center for the chromatographic analysis of 4-Hydroxytestosterone and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of this compound and its metabolites?
The main challenges in analyzing this compound and its metabolites stem from their structural similarities, which can lead to co-elution and poor resolution.[1][2][3] Specifically, the presence of isomers requires high-efficiency separation techniques to ensure accurate quantification.[1][2][4] Additionally, the low physiological concentrations of these compounds in biological matrices demand sensitive detection methods and robust sample preparation to minimize interferences.[5]
Q2: Which chromatographic technique is better for this analysis: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of anabolic steroids, each with its own advantages and disadvantages.
-
LC-MS/MS is often preferred due to its high sensitivity, specificity, and simpler sample preparation, as it often does not require derivatization.[4][6] This technique allows for the direct analysis of conjugated metabolites (glucuronides and sulfates), providing a more comprehensive metabolic profile.
-
GC-MS typically requires a derivatization step to increase the volatility and thermal stability of the analytes.[6][7] While this can add complexity and time to the workflow, GC-MS can offer excellent chromatographic resolution. However, derivatization can sometimes lead to the formation of artifacts, which may complicate data interpretation.[8]
The choice of technique will depend on the specific goals of the analysis, available instrumentation, and the desired throughput.
Q3: What are the key considerations for sample preparation?
Effective sample preparation is crucial for obtaining reliable and reproducible results. The primary goals are to extract the analytes of interest from the sample matrix, remove interfering substances, and concentrate the sample. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating samples.[2][9] Different sorbents (e.g., C18, mixed-mode) can be used depending on the specific properties of the analytes and the matrix.
-
Liquid-Liquid Extraction (LLE): LLE is another common method for separating analytes from the sample matrix based on their differential solubility in two immiscible liquids.
-
Hydrolysis: For the analysis of conjugated metabolites by GC-MS, an enzymatic hydrolysis step (e.g., using β-glucuronidase) is necessary to cleave the conjugate moiety.[10] LC-MS/MS can often analyze the intact conjugates directly.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and its Isomeric Metabolites
Symptoms:
-
Overlapping or co-eluting peaks for isomers.
-
Inaccurate quantification due to peak overlap.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | For reversed-phase LC, consider columns with different selectivities. While C18 columns are common, biphenyl (B1667301) phases can offer unique selectivity for aromatic and moderately polar analytes like steroids, often improving the resolution of structural isomers.[1][2] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient and organic solvent. Methanol (B129727) as the organic modifier can provide different selectivity compared to acetonitrile (B52724) for steroid separations.[1][2][9] Fine-tuning the gradient slope and duration can significantly enhance the separation of closely eluting compounds. |
| Insufficient Column Efficiency | Switch to a column with smaller particle size (e.g., sub-2 µm) and a longer length to increase the number of theoretical plates and improve resolution.[11][12] Ensure the HPLC or UHPLC system is optimized for low dispersion. |
| Incorrect Flow Rate | A slower flow rate generally allows for more interaction between the analytes and the stationary phase, which can lead to better separation.[12] However, this will also increase the analysis time. |
Experimental Workflow for Method Optimization
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Issue 2: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
Analytes are not detected or have very small peak areas.
-
High limit of detection (LOD) and limit of quantification (LOQ).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Ionization (LC-MS/MS) | Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature).[3] The choice of mobile phase additives (e.g., ammonium (B1175870) formate (B1220265), formic acid) can also significantly impact ionization efficiency.[9] For some steroids, derivatization can be employed even in LC-MS to improve ionization and sensitivity.[6] |
| Inefficient Derivatization (GC-MS) | Ensure the derivatization reaction goes to completion by optimizing the reagent (e.g., MSTFA, BSTFA), catalyst, reaction time, and temperature.[7] For example, using MSTFA with a catalyst like ammonium iodide and ethanethiol (B150549) can enhance the derivatization of some anabolic steroids.[7] |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the target analytes. Improve sample clean-up by optimizing the SPE or LLE protocol.[2] Using a matrix-matched calibration curve or stable isotope-labeled internal standards can help to compensate for matrix effects. |
| Sample Loss During Preparation | Evaluate each step of the sample preparation process for potential analyte loss. Ensure complete elution from SPE cartridges and efficient phase transfer during LLE. |
Signaling Pathway for Sensitivity Enhancement in LC-MS/MS
Caption: Key areas for optimization to enhance sensitivity in LC-MS/MS analysis.
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of this compound and its Metabolites in Urine
This protocol is adapted from methodologies for the analysis of anabolic steroids and their metabolites.[9]
-
Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add an internal standard solution.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
UPLC-MS/MS Conditions
| Parameter | Setting |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[9] |
| Mobile Phase A | 0.2% acetic acid with 2 mM ammonium formate in water[9] |
| Mobile Phase B | 0.2% acetic acid with 2 mM ammonium formate in methanol[9] |
| Flow Rate | 0.3 mL/min[9] |
| Injection Volume | 5 µL[9] |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive and Negative |
| MS Detection | Multiple Reaction Monitoring (MRM) |
A representative gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
Protocol 2: GC-MS Analysis of this compound and its Metabolites in Urine
This protocol is based on general procedures for GC-MS analysis of anabolic steroids.[7][10]
-
Sample Preparation (Hydrolysis and Derivatization)
-
To 2 mL of urine, add an internal standard.
-
Add 1 mL of phosphate (B84403) buffer (pH 7) and 50 µL of β-glucuronidase from E. coli.[10]
-
Incubate at 50°C for 1 hour to hydrolyze glucuronide conjugates.[10]
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., tert-butyl methyl ether).
-
Evaporate the organic layer to dryness.
-
For derivatization, add 100 µL of MSTFA/NH4I/ethanethiol (1000:2:3 v/w/v) and heat at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[10]
-
-
GC-MS Conditions
| Parameter | Setting |
| Column | HP-5MS (or similar 5% phenyl-methylpolysiloxane) (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | Start at 180°C, ramp to 240°C at 3°C/min, then ramp to 310°C at 20°C/min and hold for 5 minutes. |
| MS Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Scan or Selected Ion Monitoring (SIM) |
Quantitative Data Summary
The following table provides an example of how to present chromatographic data for comparison. Actual values will vary depending on the specific method and instrumentation.
Table 1: Example Chromatographic Parameters for Steroid Isomers on Different Columns
| Analyte | Column | Mobile Phase Organic | Retention Time (min) | Resolution (Rs) to Isomer X |
| This compound | C18 | Acetonitrile | 5.2 | 1.3 |
| This compound | C18 | Methanol | 6.8 | 1.6 |
| This compound | Biphenyl | Acetonitrile | 5.9 | 1.8 |
| This compound | Biphenyl | Methanol | 7.5 | 2.1 |
| Isomer X | C18 | Acetonitrile | 5.4 | - |
| Isomer X | C18 | Methanol | 7.1 | - |
| Isomer X | Biphenyl | Acetonitrile | 6.2 | - |
| Isomer X | Biphenyl | Methanol | 7.9 | - |
This data is illustrative and highlights the impact of column chemistry and mobile phase on retention and resolution.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. waters.com [waters.com]
- 4. SFC-MS/MS for orthogonal separation of hydroxylated 17α-methyltestosterone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling the global landscape of anabolic steroid residues in beef via integrated targeted quantification and high-resolution suspect screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
minimizing matrix effects in mass spectrometric analysis of 4-Hydroxytestosterone
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the mass spectrometric analysis of 4-Hydroxytestosterone.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: The "matrix" consists of all components in a sample apart from the analyte of interest (this compound). In biological samples like plasma or urine, this includes proteins, salts, lipids, and phospholipids (B1166683).[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4][5] This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantification, poor reproducibility, and reduced sensitivity.[1][3][6] Given that endogenous steroids are often present at low concentrations, mitigating these effects is critical for accurate results.
Q2: What are the common signs that my this compound analysis is affected by matrix effects?
A2: Common indicators of significant matrix effects in your data include:
-
Poor reproducibility of results across different sample preparations or injections.[5]
-
Inaccurate quantification, leading to high variability in concentration measurements.[5]
-
Reduced sensitivity and poor signal-to-noise ratios for your analyte.[5]
-
Inconsistent peak areas for quality control (QC) samples.[5]
-
Non-linear calibration curves.[5]
-
Significant deviation in the signal of a post-extraction spiked sample compared to a standard in a neat solvent.[6]
Q3: How can I quantitatively assess if my assay is suffering from matrix effects?
A3: The most common and reliable method is the post-extraction spike analysis .[1][6] This quantitative technique compares the response of the analyte in a clean solvent to its response when spiked into an extracted blank matrix sample. A significant difference between the two indicates the presence of ion suppression or enhancement. This method allows for a quantitative assessment of the matrix effect.[6] See the "Experimental Protocols" section for a detailed procedure.
Q4: I am observing poor reproducibility and suspect matrix effects. What is the first troubleshooting step?
A4: First, confirm your LC-MS/MS system is performing correctly by running a system suitability test with a pure standard solution of this compound in a neat solvent. If the signal is stable and reproducible, the issue is likely related to the sample matrix.[1] The next simplest step is to try diluting your sample extract.[6][7] Dilution reduces the concentration of interfering matrix components and can sometimes mitigate the matrix effect without compromising the detection limits, especially if the initial suppression was severe.[7]
Q5: My data shows a significant region of ion suppression that co-elutes with this compound. How can I resolve this?
A5: When co-elution is the problem, the primary strategies are to improve the chromatographic separation or enhance the sample cleanup process.[1][6]
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient profile, or flow rate can help separate this compound from the interfering matrix components.[2][6] Trying a different column with an alternative stationary phase (e.g., PFP or Biphenyl instead of a standard C18) can provide different selectivity and resolve the co-elution.[1][8]
-
Enhanced Sample Cleanup: If you are using a simple protein precipitation method, switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is highly recommended. These methods are more effective at removing interfering substances like phospholipids.[9][10]
Q6: Which sample preparation method is most effective for removing matrix interferences for steroid analysis?
A6: Improving sample preparation is generally the most effective way to combat matrix effects.[9]
-
Protein Precipitation (PPT): This is a fast but non-selective method that often leaves significant matrix components, like phospholipids, in the extract, leading to ion suppression.[10]
-
Liquid-Liquid Extraction (LLE): LLE provides a much cleaner extract than PPT by using an immiscible organic solvent to selectively extract steroids, leaving polar interferences like salts and some phospholipids behind.[1][9]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and effective method for sample cleanup. Modern SPE sorbents, such as polymeric mixed-mode or phospholipid removal phases (e.g., HybridSPE), can provide excellent recovery of this compound while efficiently removing a broad range of interferences.[9]
Q7: Can an internal standard (IS) correct for matrix effects?
A7: Yes, using an appropriate internal standard is a crucial strategy to compensate for, but not eliminate, matrix effects. The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., d3-4-Hydroxytestosterone). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[2] By measuring the peak area ratio of the analyte to the IS, accurate quantification can be achieved even with signal variability.[2] While a SIL-IS is best, a structural analog can also be used if a labeled standard is unavailable.[11]
Data Presentation
Illustrative Comparison of Sample Preparation Techniques for Steroid Analysis
The following table summarizes typical performance data for the analysis of a steroid like this compound in human plasma, highlighting how different extraction techniques impact recovery and matrix effects.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%)* | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 90 - 105% | -50% to -80% (High Suppression) | Fast, simple, inexpensive | Low selectivity, significant matrix effects |
| Liquid-Liquid Extraction (LLE) | 85 - 100% | -5% to -25% (Low-Moderate Suppression) | Good cleanup, removes polar interferences | More labor-intensive, potential for emulsions |
| Solid-Phase Extraction (SPE) | 90 - 100% | +10% to -15% (Minimal Effect) | Excellent cleanup, high selectivity, automation-friendly | Higher cost, requires method development |
| Phospholipid Removal Plate | 95 - 105% | +5% to -10% (Minimal Effect) | Specifically targets phospholipids, high throughput | Higher cost, may not remove all matrix types |
*Matrix Effect (%) is calculated as: ((Peak Area in Post-Spiked Matrix / Peak Area in Neat Solvent) - 1) x 100. A negative value indicates suppression, while a positive value indicates enhancement.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the quantitative determination of matrix effects.
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Prepare a standard of this compound in the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from a source known to be free of the analyte) and perform the complete extraction procedure. Before the final evaporation and reconstitution step (or directly into the final extract), spike the sample with this compound to achieve the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with this compound to the same concentration as Set A before starting the extraction procedure.
-
-
Analyze Samples: Inject multiple replicates (n=3-5) of each set into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100%
-
An ME of 100% indicates no matrix effect. Values <100% indicate suppression, and >100% indicate enhancement.
-
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100%
-
Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100%
-
Protocol: Liquid-Liquid Extraction (LLE) for this compound
This protocol is a robust method for cleaning biological samples.
-
Sample Aliquoting: Pipette 200 µL of the plasma sample, calibrator, or QC into a clean microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., d3-4-Hydroxytestosterone in methanol) and briefly vortex.
-
Extraction: Add 1.5 mL of an immiscible organic solvent (e.g., methyl-tert-butyl ether [MTBE] or a hexane/ethyl acetate (B1210297) mixture).[9][12]
-
Vortexing: Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to separate the aqueous and organic layers.[12]
-
Transfer: Carefully transfer the upper organic layer to a new clean tube, taking care not to disturb the protein pellet and aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol (B129727):water) and vortex to dissolve the residue.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol: Solid-Phase Extraction (SPE) for Steroid Panel
This protocol uses a polymeric reversed-phase SPE cartridge for effective cleanup.[13]
-
Sample Pre-treatment: To 1 mL of plasma, add 10 µL of the internal standard solution.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Strata™-X, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Load Sample: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 1% formic acid in water to remove very polar interferences.
-
Wash Step 2 (Less Polar Interferences): Wash the cartridge with 1 mL of 30% methanol in water to remove phospholipids and other interferences. Apply full vacuum for 3-5 minutes to thoroughly dry the sorbent.
-
Elution: Elute this compound and other steroids using 2 x 500 µL aliquots of a strong organic solvent mixture (e.g., 1:4 methanol:acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for Matrix Effects
The following diagram outlines a logical workflow for identifying and mitigating matrix effects during your analysis.
Caption: A flowchart for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. phenomenex.com [phenomenex.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 4-Hydroxytestosterone Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Hydroxytestosterone is critical for a variety of applications, from metabolic studies to clinical trials. This guide provides an objective comparison of the three primary analytical methods used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. The performance of each method is evaluated based on key validation parameters, supported by experimental data to inform your selection of the most appropriate technique for your research needs.
Method Performance Comparison
The selection of an analytical method for this compound quantification hinges on a balance of sensitivity, specificity, accuracy, and throughput. Below is a summary of the typical performance characteristics for LC-MS/MS, GC-MS, and Immunoassay techniques. It is important to note that while specific data for this compound is limited in publicly available literature, the data presented here is based on validated methods for structurally similar steroids, primarily testosterone (B1683101), and serves as a reliable proxy.
| Performance Parameter | LC-MS/MS | GC-MS | Immunoassay |
| Linearity (R²) | >0.99 | >0.99 | Variable, typically >0.97 |
| Limit of Detection (LOD) | pg/mL range | pg/mL to low ng/mL range | ng/mL range |
| Limit of Quantification (LOQ) | 0.05 - 10 ng/mL[1] | 1.0 - 5.0 ng/mL[2] | Generally higher than MS methods |
| Accuracy (% Recovery) | 85-115% | 80-120% | Can be affected by cross-reactivity |
| Precision (%RSD) | <15% | <15% | <20% |
| Specificity | High | High | Moderate to High |
| Throughput | High | Moderate | High |
In-Depth Look at Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely considered the gold standard for steroid quantification due to its high sensitivity and specificity.[3][4] This technique separates this compound from other matrix components via liquid chromatography before detecting and quantifying it with a tandem mass spectrometer.
Experimental Protocol: Quantification of this compound in Human Serum by LC-MS/MS
This protocol is a representative example for the analysis of steroids in a serum matrix.
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
To 100 µL of serum, add an appropriate internal standard (e.g., deuterated this compound).
-
Perform a protein precipitation step by adding acetonitrile.
-
The supernatant is then subjected to supported liquid extraction.
-
Elute the analyte using an organic solvent such as methyl tert-butyl ether (MTBE).
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solution compatible with the LC mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for steroid separation.
-
Mobile Phase: A gradient elution with water and methanol (B129727) (both often containing a small percentage of formic acid to improve ionization) is typical.[1][5]
-
Flow Rate: Maintained at a constant rate, for example, 0.5 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for testosterone and its derivatives.
-
Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for steroid analysis, offering high resolution and specificity. A key difference from LC-MS/MS is the requirement for derivatization to make the analytes volatile for gas chromatography.
Experimental Protocol: Quantification of this compound in Urine by GC-MS
This protocol outlines a typical workflow for urinary steroid analysis.
1. Sample Preparation
-
To 1-2 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis with β-glucuronidase to deconjugate the steroid metabolites.
-
Extract the deconjugated steroids using a solid-phase extraction (SPE) C18 cartridge.[2]
-
Elute the analytes with an organic solvent.
-
Evaporate the eluent to dryness.
2. Derivatization
-
The dried extract is derivatized to increase volatility and improve chromatographic properties. A common two-step process involves:
-
Oximation of keto-groups using a reagent like methoxyamine hydrochloride.
-
Silylation of hydroxyl-groups using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
3. GC-MS Analysis
-
Gas Chromatography:
-
Column: A capillary column, such as a DB-1 or HP-5, is typically used.
-
Carrier Gas: Helium is commonly used.
-
Temperature Program: A temperature gradient is employed to separate the derivatized steroids.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.
-
Immunoassays
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for their high throughput and ease of use. These methods rely on the specific binding of an antibody to the target analyte.
Experimental Protocol: Quantification of this compound by ELISA (General Principle)
1. Assay Principle
-
A competitive ELISA is a common format for small molecules like steroids. In this setup, this compound in the sample competes with a labeled form of the steroid for a limited number of antibody binding sites, which are typically coated on a microplate.
-
The amount of labeled steroid that binds to the antibody is inversely proportional to the concentration of this compound in the sample.
2. Assay Procedure
-
Standards, controls, and samples are added to the wells of the antibody-coated microplate.
-
A fixed amount of enzyme-labeled this compound is then added to each well.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove any unbound components.
-
A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The intensity of the color is measured using a microplate reader.
-
The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve.
Key Considerations for Immunoassays:
-
Cross-reactivity: A significant limitation of immunoassays is the potential for cross-reactivity with other structurally similar steroids, which can lead to overestimated results. It is crucial to use an antibody with high specificity for this compound.
-
Matrix Effects: Components in the biological sample can interfere with the antibody-antigen binding, affecting the accuracy of the results.
Visualizing the Workflow: Bioanalytical Method Validation
The validation of any analytical method is a critical step to ensure the reliability and accuracy of the data. The following diagram illustrates the general workflow of a bioanalytical method validation process, which is applicable to all the techniques described above.
Caption: General workflow for bioanalytical method validation.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.
-
LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for clinical and research applications where accuracy is paramount, especially at low concentrations.[3][4]
-
GC-MS provides a robust and reliable alternative, particularly for comprehensive steroid profiling, although the requirement for derivatization can increase sample preparation time.
-
Immunoassays are well-suited for high-throughput screening of large numbers of samples due to their speed and ease of use. However, careful validation of antibody specificity is essential to avoid inaccurate results due to cross-reactivity.
By understanding the performance characteristics and experimental protocols of each method, researchers can confidently select the most appropriate technique to achieve reliable and accurate quantification of this compound in their studies.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of four clinically validated testosterone LC-MS/MS assays: Harmonization is an attainable goal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurately Testing Your Testosterone: LC–MS/MS vs Immunoassay - Steel Health and Hormones Centre [steelhealthandhormonescentre.com]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxytestosterone vs. Testosterone: A Comparative Analysis of Anabolic Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytestosterone is a synthetic anabolic-androgenic steroid (AAS) that is structurally derived from testosterone (B1683101) through the addition of a hydroxyl group at the fourth carbon position.[1][2] While testosterone is the primary male sex hormone and a well-established therapeutic agent, this compound was first patented in 1955 but has never been marketed for medical use.[1][3] It is primarily known for its use in the athletic community and is listed as a prohibited substance by the World Anti-Doping Agency (WADA).[2][3] This guide provides a comparative overview of the anabolic potency of this compound relative to testosterone, based on available scientific information.
Mechanism of Action: Androgen Receptor Binding
Similar to testosterone and other AAS, this compound exerts its physiological effects primarily by binding to and activating the androgen receptor (AR).[2][4] This ligand-receptor complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This interaction modulates the transcription of target genes, leading to an increase in protein synthesis in skeletal muscle, which is the basis of its anabolic effect.[4]
Caption: General signaling pathway of androgenic steroids.
Anabolic and Androgenic Potency: A Qualitative Comparison
While direct quantitative comparisons are scarce in publicly available literature, this compound is generally characterized as having moderate anabolic and mild androgenic properties.[1][2] In contrast, testosterone is the benchmark steroid to which all others are compared, with an anabolic to androgenic ratio of 100:100. Some sources suggest that this compound possesses a more favorable anabolic-to-androgenic ratio than testosterone, implying a greater propensity for muscle building with potentially fewer androgenic side effects. However, without specific data from standardized assays, this remains a qualitative assessment. It is generally considered to be less potent than testosterone overall.[2]
| Compound | Anabolic Activity | Androgenic Activity | Anabolic-to-Androgenic Ratio |
| Testosterone | Baseline (100) | Baseline (100) | 1:1 |
| This compound | Moderate (qualitative) | Mild (qualitative) | Higher than testosterone (anecdotal) |
| Caption: Qualitative Comparison of Anabolic and Androgenic Activity. |
Experimental Protocols for Assessing Anabolic and Androgenic Potency
The "gold standard" for determining the anabolic and androgenic potency of a steroid is the Hershberger assay , an in vivo animal study.[5][6]
Hershberger Assay Protocol
The Hershberger assay is a standardized method used to identify substances with androgenic or anti-androgenic activity.[6][7]
Experimental Workflow:
Caption: Workflow of the Hershberger assay.
Methodology in detail:
-
Animal Model: Immature, peripubertal male rats are used.
-
Orchidectomy (Castration): The animals are castrated to remove the endogenous source of testosterone.
-
Treatment: After a recovery period, the animals are treated with the test compound (e.g., this compound), a reference compound (e.g., testosterone propionate), or a vehicle control for a specified period (typically 7-10 days).
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed.
-
Anabolic activity is determined by the weight increase of the levator ani muscle.
-
Androgenic activity is determined by the weight increase of the seminal vesicles and ventral prostate.
-
-
Data Analysis: The dose-response curves for the test and reference compounds are compared to determine their relative anabolic and androgenic potencies.
Conclusion
Based on the available scientific literature, this compound is a synthetic anabolic-androgenic steroid with moderate anabolic and mild androgenic effects. While it is often anecdotally reported to have a more favorable anabolic-to-androgenic ratio than testosterone, there is a lack of publicly available, direct quantitative data from standardized comparative studies, such as the Hershberger assay or androgen receptor binding affinity assays, to substantiate these claims. Therefore, a definitive quantitative comparison of the anabolic potency of this compound to testosterone cannot be conclusively made at this time. Further research providing such data is necessary for a complete and objective assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 2141-17-5 [smolecule.com]
- 3. guidechem.com [guidechem.com]
- 4. 4,17 Beta-dihydroxy-4-androstene-3-one | C19H28O3 | CID 160615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 4-Hydroxytestosterone and Other Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of 4-hydroxytestosterone (formestane) against other prominent aromatase inhibitors. The data presented is compiled from various scientific studies to offer a comprehensive overview of their relative potencies and mechanisms of action.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The following table summarizes the in vitro IC50 values for this compound and other commonly studied aromatase inhibitors. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Aromatase Inhibitor | Type | IC50 (in vitro) | Enzyme Source |
| This compound (Formestane) | Steroidal (Type I), Irreversible | 30.0 - 50.0 nM[1] | Human Placental Microsomes |
| 0.88 µM | Hamster Ovarian Tissue | ||
| Letrozole (B1683767) | Non-steroidal (Type II), Reversible | >99.1% inhibition (in vivo) | Not Specified |
| 10-30 times more potent than anastrozole (B1683761) in some cell lines[2] | Rodent cells, human adipose fibroblasts, human cancer cell lines | ||
| Anastrozole | Non-steroidal (Type II), Reversible | 97% inhibition (in vivo) | Not Specified |
| IC50 of 1.5 nM in one study | Not specified | ||
| Exemestane (B1683764) | Steroidal (Type I), Irreversible | Not specified in provided search results | Not specified in provided search results |
| Aminoglutethimide | Non-steroidal (Type II), Reversible | 13 µM | Hamster Ovarian Tissue |
Experimental Protocols
The following protocols are representative of the methodologies used to determine the in vitro efficacy of aromatase inhibitors.
Human Placental Microsomal Aromatase Assay
This is a widely used method for screening potential aromatase inhibitors.[1]
-
Enzyme Source: Microsomes are isolated from fresh human term placenta through differential centrifugation. This preparation contains the membrane-bound aromatase enzyme (cytochrome P450arom) and NADPH-cytochrome P450 reductase.[1]
-
Substrate: Radiolabeled [1β-³H] androstenedione (B190577) is commonly used as the substrate.
-
Reaction Conditions:
-
Human placental microsomes are incubated with a range of concentrations of the test inhibitor.
-
The reaction is initiated by adding the radiolabeled substrate and an NADPH-generating system.
-
The incubation is carried out at a controlled temperature (e.g., 37°C) for a specific duration.
-
-
Measurement of Inhibition: Aromatase activity is determined by measuring the amount of radiolabeled water released during the aromatization of the substrate. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Cell-Based Aromatase Activity Assay
This method assesses the inhibitor's effect in a whole-cell context.
-
Cell Line: Human choriocarcinoma cell lines, such as JEG-3, which naturally express high levels of aromatase, are often used.[3]
-
Assay Principle:
-
JEG-3 cells are cultured in the presence of a substrate for aromatase (e.g., testosterone).
-
Various concentrations of the test inhibitor are added to the cell culture.
-
After a set incubation period, the amount of estradiol (B170435) produced and secreted into the culture medium is measured using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The reduction in estradiol production in the presence of the inhibitor is used to calculate the percentage of inhibition and subsequently the IC50 value.
Signaling Pathways and Mechanisms of Action
Aromatase is the key enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a critical strategy in the treatment of estrogen-receptor-positive breast cancer.
Aromatase inhibitors are broadly classified into two types based on their structure and mechanism of action: steroidal (Type I) and non-steroidal (Type II).[4][5]
Mechanism of Action: Steroidal vs. Non-Steroidal Inhibitors
-
Type I (Steroidal) Inhibitors: These inhibitors, such as this compound and exemestane, are analogs of the natural substrate, androstenedione.[4] They bind to the substrate-binding site of the aromatase enzyme and are processed by the enzyme, leading to the formation of a reactive intermediate that binds covalently and irreversibly to the enzyme, causing its permanent inactivation.[4][5] This is often referred to as "suicide inhibition."
-
Type II (Non-Steroidal) Inhibitors: This class includes compounds like letrozole and anastrozole. They do not resemble the steroid structure.[2] Instead, they bind reversibly to the heme group of the cytochrome P450 component of the aromatase enzyme, thereby competitively inhibiting its activity.[2][5]
Experimental Workflow for In Vitro Aromatase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory potential of a compound on aromatase activity in vitro.
References
- 1. epa.gov [epa.gov]
- 2. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroidal aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Aromatase inhibitors: are there differences between steroidal and nonsteroidal aromatase inhibitors and do they matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Hydroxytestosterone and Formestane Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytestosterone and formestane (B1683765) (4-hydroxyandrostenedione) are structurally related synthetic steroids with distinct pharmacological activities. This compound is recognized for its anabolic properties, while formestane is a well-established aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer.[1][2] A comprehensive understanding of their metabolic fate is crucial for drug development, therapeutic optimization, and analytical detection. This guide provides a detailed comparative analysis of their metabolism, supported by experimental data and methodologies.
Metabolic Interconversion and Shared Pathways
A pivotal aspect of the metabolism of these two compounds is their interconversion within the body.[3] Human metabolic processes can convert this compound to formestane and vice versa.[3] Consequently, the administration of either substance results in the presence of both compounds and a shared profile of downstream metabolites.[1][3] The metabolic transformations for both this compound and formestane can be broadly categorized into Phase I and Phase II reactions.
Phase I Metabolism: A Reductive and Oxidative Landscape
Phase I metabolism of both this compound and formestane is predominantly reductive in nature.[1][3] This involves the enzymatic reduction of the 3-keto and 17-keto groups (in the case of formestane) and the 3-keto group (in the case of this compound), leading to a variety of hydroxylated and dihydroxylated metabolites.[1] Additionally, dehydrogenation has been observed, resulting in the formation of unsaturated metabolites.[1][3]
Key Phase I Metabolic Reactions:
-
Reduction at C-3 and C-17: The 3-keto group of both parent compounds and the 17-keto group of formestane are subject to reduction, leading to various stereoisomers of 3-hydroxy-4-oxo and 3,17-dihydroxy compounds.[1]
-
Dihydroxylation: Further reduction can lead to the formation of 3,4-dihydroxylated metabolites.[3]
-
Dehydrogenation: The formation of metabolites such as 1,2- and 6,7-dehydroformestane has been reported.[1][3]
While direct experimental evidence pinpointing the specific cytochrome P450 (CYP450) enzymes responsible for the metabolism of this compound and formestane is limited, inferences can be drawn from studies on structurally similar steroids like exemestane (B1683764). These studies suggest that a broad range of CYP450 isoforms, including members of the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, are likely involved in the oxidative metabolism of these compounds.[4]
Phase II Metabolism: Conjugation for Excretion
Phase II metabolism involves the conjugation of the parent compounds and their Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For this compound and formestane, the primary conjugation reactions are glucuronidation and sulfation.[1][3]
-
Glucuronidation: The hydroxyl groups of the parent compounds and their metabolites are conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Based on the metabolism of other androgens like testosterone (B1683101), UGT2B17 is a likely key enzyme in the glucuronidation of this compound and its metabolites.[5]
-
Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), is another important pathway for the conjugation of these steroids.[1]
Quantitative Analysis of Metabolism
The quantitative analysis of this compound and formestane metabolism reveals differences in their pharmacokinetic profiles and the relative abundance of their metabolites, which can be influenced by the route of administration.
Pharmacokinetic Parameters
Pharmacokinetic data for formestane is more readily available than for this compound.
| Parameter | Formestane (Intramuscular) | Formestane (Oral) | This compound |
| Peak Plasma Concentration (Cmax) | 48.0 ± 20.9 nmol/L (after 24-48h)[6] | Dose-dependent; significantly higher with formulated vs. unformulated preparations[7] | Not well-documented |
| Time to Peak (Tmax) | 24-48 hours[6] | ~1.5 hours[7] | Not well-documented |
| Elimination Half-life (t1/2) | 18 ± 2 minutes (intravenous)[6] | Elimination rate constant of 0.31-0.36 h⁻¹[7] | Not well-documented |
| Bioavailability | Fully bioavailable[6] | Poor[7] | Not well-documented |
Metabolite Excretion
Studies have shown that after administration of either compound, a complex profile of metabolites is excreted in the urine, primarily as glucuronide and sulfate (B86663) conjugates.[1][3] Semi-quantitative analysis has revealed differences in the excretion patterns of glucuronidated 4-hydroxyandrostenedione and this compound depending on which compound was administered. Following formestane administration, the level of its glucuronide is initially very high and decreases rapidly, while this compound glucuronide excretion is more constant.[3] In contrast, after this compound administration, the amounts of both glucuronides are more similar.[3] The ratio of specific metabolites, such as 4α-hydroxyepiandrosterone (4OH-EA) to 4-hydroxyandrosterone (4OH-A), has been proposed as a method to distinguish the route of administration of formestane.[8]
Experimental Protocols
The analysis of this compound and formestane metabolites typically involves the following key steps:
Sample Preparation (Urine)
-
Hydrolysis: To analyze conjugated metabolites, enzymatic hydrolysis of glucuronides (using β-glucuronidase) and sulfates (using arylsulfatase) is performed.[3]
-
Extraction: The deconjugated metabolites are then extracted from the urine matrix using a suitable organic solvent, such as tert-butyl methyl ether (TBME).[3]
-
Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, the extracted metabolites are derivatized to increase their volatility and improve their chromatographic properties. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in the presence of a catalyst like ammonium (B1175870) iodide and ethanethiol (B150549) to form trimethylsilyl (B98337) (TMS) ethers.[9]
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and identification of steroid metabolites. The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to reference standards.[1][3][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique that can be used for the analysis of steroid metabolites, often without the need for derivatization. This method separates compounds based on their polarity and interaction with the stationary and mobile phases of a liquid chromatography column.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological effects of this compound and formestane are a direct result of their interactions with different cellular signaling pathways.
Formestane: Aromatase Inhibition
Formestane is a potent, irreversible inhibitor of the aromatase enzyme (cytochrome P450 19A1).[2] Aromatase is responsible for the conversion of androgens (like testosterone and androstenedione) into estrogens (like estradiol (B170435) and estrone). By irreversibly binding to and inactivating aromatase, formestane effectively blocks the production of estrogens.[2] This mechanism of action, often referred to as "suicide inhibition," is particularly effective in treating hormone-sensitive breast cancers that rely on estrogen for growth.
This compound: Androgen Receptor Activation
The anabolic effects of this compound are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon binding to this compound in the cytoplasm, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. In the nucleus, the AR-ligand complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in protein synthesis, leading to muscle hypertrophy.
Conclusion
The metabolism of this compound and formestane is intricately linked through their interconversion and shared metabolic pathways. Both undergo extensive Phase I reductive and oxidative transformations, followed by Phase II conjugation reactions, primarily glucuronidation and sulfation, to facilitate their excretion. While their metabolic fates are similar, their pharmacological actions are distinct, with formestane acting as an irreversible aromatase inhibitor and this compound exerting its anabolic effects through androgen receptor activation. A thorough understanding of these metabolic and signaling pathways is essential for the continued development and clinical application of these and related steroidal compounds. Further research to definitively identify the specific enzyme isoforms involved in their metabolism will provide a more complete picture and aid in predicting potential drug-drug interactions and inter-individual variability in response.
References
- 1. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formestane. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of breast cancer and prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. In vitro cytochrome P450-mediated metabolism of exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic Abundance and Activity of Androgen- and Drug-Metabolizing Enzyme UGT2B17 Are Associated with Genotype, Age, and Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of formestane in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the pharmacokinetics and pharmacodynamics of unformulated and formulated 4-hydroxyandrostenedione taken orally by healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of formestane in humans: Identification of urinary biomarkers for antidoping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
A Comparative Guide to the Cross-Validation of Analytical Platforms for 4-Hydroxytestosterone
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 4-Hydroxytestosterone is paramount for robust preclinical and clinical investigations. This guide provides an objective comparison of the primary analytical platforms used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. The performance of each platform is evaluated based on key validation parameters, supported by experimental data, to facilitate the selection of the most appropriate method for specific research needs.
Overview of Analytical Platforms
The quantification of this compound, a synthetic anabolic-androgenic steroid and a derivative of testosterone, requires highly sensitive and specific analytical methods.[1] The primary platforms employed are chromatography-based methods coupled with mass spectrometry and competitive binding immunoassays.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard for steroid analysis, LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple analytes with minimal sample preparation.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and robust technique for steroid analysis, GC-MS often requires derivatization of the analyte to increase its volatility.[4][5] It is a powerful tool for identifying and quantifying steroids and their metabolites.[6]
-
Immunoassays (e.g., ELISA): These methods are based on the principle of competitive binding between the target analyte and a labeled antigen for a limited number of antibody binding sites. While often used for high-throughput screening, they can be susceptible to cross-reactivity from structurally similar compounds.[7][8]
Comparative Performance of Analytical Platforms
The choice of an analytical platform is dictated by the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and throughput. The following tables summarize the typical performance characteristics of LC-MS/MS, GC-MS, and Immunoassays for the analysis of steroids, including this compound.
Table 1: Performance Characteristics of LC-MS/MS and GC-MS for Steroid Analysis
| Parameter | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility, detection by mass-to-charge ratio. |
| Selectivity | High; provides structural information and can distinguish between isobaric compounds. | High; provides characteristic fragmentation patterns. |
| Sensitivity (Typical) | High (pg/mL to ng/mL range).[9] | High (ng/mL range).[4] |
| Linearity (R²) (Typical) | > 0.99.[10] | > 0.99.[11][12] |
| Precision (%RSD) (Typical) | < 15%.[10] | < 15%.[11] |
| Accuracy (%Recovery) (Typical) | 85-115%.[2] | 80-120%.[11] |
| Sample Preparation | Often simple protein precipitation or liquid-liquid extraction.[13] | Typically requires hydrolysis and derivatization.[4][5] |
| Throughput | High; amenable to automation. | Moderate; derivatization step can be time-consuming. |
Table 2: Performance Characteristics of Immunoassays for Steroid Analysis
| Parameter | Immunoassay (ELISA) |
| Principle | Competitive binding between analyte and labeled antigen for antibody. |
| Selectivity | Moderate to low; susceptible to cross-reactivity with structurally related steroids.[8] |
| Sensitivity (Typical) | Varies widely (pg/mL to ng/mL range).[7] |
| Linearity (R²) (Typical) | Generally > 0.98. |
| Precision (%RSD) (Typical) | < 20%. |
| Accuracy (%Recovery) (Typical) | Can be affected by matrix effects and cross-reactivity. |
| Sample Preparation | Often minimal, direct analysis of diluted samples may be possible. |
| Throughput | Very high; suitable for screening large numbers of samples. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical platforms. Below are representative experimental protocols for the analysis of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Method for this compound in Human Serum
This method is adapted from established protocols for the analysis of endogenous steroids in serum.[2][9][13]
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
Sample Preparation:
-
To 200 µL of serum, add an internal standard solution (e.g., testosterone-d3).
-
Perform protein precipitation by adding 600 µL of acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate this compound from other endogenous steroids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
GC-MS Method for this compound in Human Urine
This protocol is based on established methods for the detection of anabolic steroids in urine for anti-doping purposes.[4][5][6]
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
-
To 2 mL of urine, add an internal standard (e.g., methyltestosterone).
-
Perform enzymatic hydrolysis with β-glucuronidase to cleave conjugated steroids.
-
Adjust the pH to ~9 with a carbonate buffer.
-
Perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether).
-
Evaporate the organic layer to dryness.
-
Perform derivatization by adding a silylating agent (e.g., MSTFA/NH4I/ethanethiol) and heating to form trimethylsilyl (B98337) (TMS) derivatives.[4]
Chromatographic Conditions:
-
Column: A capillary column suitable for steroid analysis (e.g., HP-1, 17 m x 0.2 mm x 0.11 µm).[5]
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the derivatized steroids. For example: initial temperature of 120°C, ramped to 177°C at 70°C/min, then to 236°C at 5°C/min, and finally to 315°C at 30°C/min.[5]
-
Injector Temperature: 280°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the this compound-TMS derivative.
Visualizing Analytical Workflows
Diagrams can effectively illustrate the logical flow of experimental procedures. The following diagrams were created using the DOT language to represent the general workflow for sample analysis and the metabolic pathway of this compound.
Conclusion
The cross-validation of analytical platforms for this compound reveals that LC-MS/MS and GC-MS are the most reliable and robust methods for quantitative analysis, offering high sensitivity and specificity. While immunoassays can be valuable for high-throughput screening, their susceptibility to cross-reactivity necessitates confirmation by a mass spectrometry-based method. The choice of platform should be guided by the specific analytical needs, available instrumentation, and the required level of validation. For definitive quantification and in-depth metabolic studies, LC-MS/MS and GC-MS remain the methods of choice for the analysis of this compound in complex biological matrices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and statistical protocol for the effective validation of chromatographic analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the Determination of Anabolic-Androgenic Steroids: From Standard Practices to Tailor-Designed Multidisciplinary Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.cn [tools.thermofisher.cn]
In Vitro Anti-Estrogenic Effects of 4-Hydroxytestosterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anti-estrogenic effects of 4-Hydroxytestosterone (4-OHT), a synthetic anabolic-androgenic steroid, with other relevant compounds. The primary mechanism of its anti-estrogenic action is through the inhibition of aromatase, the key enzyme in estrogen biosynthesis. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Comparison of Anti-Estrogenic Activity
The anti-estrogenic potential of a compound can be assessed through various in vitro assays that measure its ability to inhibit estrogen production (aromatase inhibition) or to interfere with estrogen receptor signaling. While direct quantitative data for this compound is limited in publicly available literature, this section compiles relevant data for it and its prodrug, formestane (B1683765) (4-hydroxyandrostenedione), alongside other common anti-estrogenic compounds for a comprehensive comparison.
| Compound | Assay Type | Cell Line/System | Endpoint | Value |
| Formestane (4-hydroxyandrostenedione) | Aromatase Inhibition | Hamster Ovarian Tissue | IC50 (Estrogen Production) | 0.88 µM[1] |
| Aminoglutethimide | Aromatase Inhibition | Hamster Ovarian Tissue | IC50 (Estrogen Production) | 13 µM[1] |
| Testolactone | Aromatase Inhibition | Hamster Ovarian Tissue | IC50 (Estrogen Production) | 130 µM[1] |
| This compound | Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | Anti-estrogenic Activity | Demonstrated[2] |
| Formestane | Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | Anti-estrogenic Activity | Demonstrated[2] |
Note: IC50 values represent the concentration of a compound that inhibits a biological process by 50%. A lower IC50 value indicates greater potency. Data for direct estrogen receptor binding affinity (Ki) for this compound was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To understand the context of the in vitro data, it is crucial to visualize the involved signaling pathways and the experimental procedures used to generate the data.
Anti-Estrogenic Signaling Pathway
The primary anti-estrogenic effect of this compound is mediated through the inhibition of the aromatase enzyme. This prevents the conversion of androgens into estrogens, thereby reducing the levels of estrogens available to bind to and activate the estrogen receptor.
Caption: Mechanism of this compound's anti-estrogenic action.
Experimental Workflow: Aromatase Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro aromatase inhibition assay, a key method for quantifying the anti-estrogenic activity of compounds like this compound.
Caption: Workflow for an in vitro aromatase inhibition assay.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the findings related to the anti-estrogenic effects of this compound, detailed experimental protocols are essential.
Aromatase Inhibition Assay (Human Placental Microsomes)
This assay determines a compound's ability to inhibit the conversion of an androgen substrate to an estrogen by the aromatase enzyme.
-
Materials:
-
Human placental microsomes (source of aromatase)
-
NADPH (cofactor)
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
This compound and other test compounds
-
Phosphate (B84403) buffer (pH 7.4)
-
Chloroform
-
Activated charcoal
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and human placental microsomes.
-
Add varying concentrations of this compound or other test compounds to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding the radiolabeled androstenedione (B190577) substrate.
-
Incubate the mixture at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding chloroform.
-
Separate the aqueous phase (containing the product, ³H₂O) from the organic phase (containing the unreacted substrate) by centrifugation.
-
Treat the aqueous phase with activated charcoal to remove any remaining substrate.
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Yeast Estrogen Screen (YES) Assay
This assay is a reporter gene assay used to detect substances with estrogenic or anti-estrogenic activity.
-
Materials:
-
Genetically modified Saccharomyces cerevisiae containing the human estrogen receptor (hER) and an estrogen-responsive reporter gene (e.g., lacZ).
-
Yeast growth medium.
-
17β-estradiol (positive control).
-
This compound and other test compounds.
-
Chromogenic substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
-
96-well microplates.
-
-
Procedure for Anti-Estrogenicity:
-
Prepare a yeast culture and adjust it to a specific optical density.
-
In a 96-well plate, add a fixed, sub-maximal concentration of 17β-estradiol to all wells (except for negative controls).
-
Add serial dilutions of this compound or other test compounds to the wells. Include a positive control (estradiol only) and a negative control (vehicle only).
-
Add the prepared yeast culture to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 48-72 hours).
-
After incubation, lyse the yeast cells to release the β-galactosidase enzyme.
-
Add the chromogenic substrate (ONPG) to each well.
-
Measure the absorbance at a specific wavelength (e.g., 420 nm) over time. The rate of color development is proportional to the β-galactosidase activity.
-
Calculate the percentage of inhibition of estradiol-induced activity for each concentration of the test compound.
-
Determine the IC50 value for the anti-estrogenic activity.
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the effect of compounds on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.
-
Materials:
-
MCF-7 cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Hormone-stripped FBS (charcoal-dextran treated).
-
17β-estradiol.
-
This compound and other test compounds.
-
Cell proliferation detection reagent (e.g., MTT, XTT, or a DNA-binding fluorescent dye).
-
96-well cell culture plates.
-
-
Procedure for Anti-Estrogenicity:
-
Culture MCF-7 cells in standard medium. Before the experiment, switch the cells to a medium containing hormone-stripped FBS for several days to deplete endogenous estrogens.
-
Seed the cells into 96-well plates and allow them to attach overnight.
-
Replace the medium with fresh hormone-stripped medium containing a fixed concentration of 17β-estradiol to stimulate proliferation.
-
Add serial dilutions of this compound or other test compounds to the wells. Include a positive control (estradiol only) and a negative control (vehicle only).
-
Incubate the plates for a specified period (e.g., 6 days), with a medium change mid-incubation.
-
At the end of the incubation, add the cell proliferation detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the percentage of inhibition of estradiol-induced cell proliferation for each concentration of the test compound.
-
Determine the IC50 value for the anti-proliferative effect.
-
Discussion and Conclusion
For a more complete understanding of the anti-estrogenic profile of this compound, further in vitro studies are warranted. Specifically, determining its IC50 for aromatase inhibition in a cell-free and a cell-based assay, as well as its binding affinity (Ki) for the estrogen receptor alpha, would allow for a more direct and quantitative comparison with established anti-estrogenic compounds. Additionally, evaluating its impact on the expression of estrogen-regulated genes in breast cancer cell lines would provide further mechanistic insights.
The experimental protocols provided in this guide offer a standardized framework for conducting such investigations, enabling researchers to generate robust and comparable data to further elucidate the therapeutic and pharmacological potential of this compound.
References
The Validation of 4-Hydroxytestosterone as a Biomarker for Formestane Use: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-hydroxytestosterone and other key metabolites as biomarkers for detecting the use of formestane (B1683765), a potent aromatase inhibitor. The misuse of formestane in sports to mask the administration of anabolic steroids necessitates reliable detection methods. This document synthesizes experimental data to evaluate the performance of these biomarkers, details the analytical methodologies for their detection, and illustrates the underlying biochemical pathways.
Introduction to Formestane and its Metabolism
Formestane (4-hydroxyandrost-4-ene-3,17-dione) is a steroidal aromatase inhibitor that functions by irreversibly binding to and inactivating the aromatase enzyme. This enzyme is responsible for the conversion of androgens to estrogens. By inhibiting aromatase, formestane reduces estrogen levels, which can lead to an increase in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, endogenous testosterone (B1683101) production. Due to this hormonal modulation, formestane is listed as a prohibited substance by the World Anti-Doping Agency (WADA).
A significant challenge in detecting formestane abuse is its potential for endogenous production in trace amounts. This necessitates the use of sophisticated techniques like Isotope Ratio Mass Spectrometry (IRMS) to confirm an exogenous origin. To minimize the need for costly and time-consuming IRMS analyses, researchers have focused on identifying urinary metabolites of formestane that can serve as reliable biomarkers of its use. Following administration, formestane is extensively metabolized in the body, with its metabolites being excreted in the urine. The primary metabolites of interest include this compound, 4α-hydroxyepiandrosterone (4OH-EA), and 4α-hydroxyandrosterone (4OH-A).
Comparative Analysis of Formestane Biomarkers
The selection of an ideal biomarker depends on several factors, including its detection window, concentration in urine, and the ability to differentiate between endogenous and exogenous sources. This section compares the performance of this compound against other major formestane metabolites.
Quantitative Data Summary
The following table summarizes the key performance indicators for the primary urinary biomarkers of formestane administration.
| Biomarker | Detection Window | Typical Urinary Concentration after Administration | Key Findings |
| This compound | Up to 34 hours (in horses)[1] | Data in humans is limited, but it is a known metabolite.[2] | Identified as the metabolite with the longest detection time in equine studies, suggesting it could be a valuable long-term biomarker.[1] |
| 4α-Hydroxyepiandrosterone (4OH-EA) | Longer than parent formestane (detectable for ~70-90h after oral dose).[3] | 2-10 times higher than formestane after an oral dose.[3] | The ratio of 4OH-EA to parent formestane can help distinguish between endogenous and exogenous sources.[3][4][5] A ratio of 4OH-EA to 4OH-A greater than one is indicative of oral administration.[4][5] |
| 4α-Hydroxyandrosterone (4OH-A) | Detectable alongside 4OH-EA. | Lower concentrations compared to 4OH-EA after oral administration.[3] | The ratio of 4OH-EA to 4OH-A is a key indicator of the route of administration.[4][5] |
| Formestane (Parent Drug) | Detectable for 60-75h after an oral dose.[3] | Concentrations can be low and overlap with endogenous levels, requiring IRMS for confirmation.[3] | Monitoring the parent drug alone is insufficient for confident detection of abuse due to endogenous production.[3][6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of action of formestane and a typical workflow for biomarker analysis.
References
- 1. Metabolic studies of formestane in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of formestane in humans: Identification of urinary biomarkers for antidoping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
4-Hydroxytestosterone: A Comparative Analysis of its Binding Affinity for the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of 4-hydroxytestosterone to the androgen receptor (AR), benchmarked against the endogenous androgens, Dihydrotestosterone (DHT) and Testosterone. The following sections detail quantitative binding data, the experimental protocols used to obtain this data, and the signaling pathway associated with androgen receptor activation.
Comparative Binding Affinity to the Androgen Receptor
The binding affinity of a compound to its receptor is a critical determinant of its biological activity. In the context of androgens, a higher binding affinity for the androgen receptor generally correlates with greater potency. The available experimental data on the binding affinity of this compound, Dihydrotestosterone, and Testosterone for the androgen receptor is summarized below.
A study by Calvo et al. investigated the relative binding affinity (RBA) of this compound and its metabolites to the rat prostatic androgen receptor. This study revealed that this compound is a potent binder to the androgen receptor, exhibiting a higher relative binding affinity than the highly potent endogenous androgen, 5α-dihydrotestosterone (DHT)[1]. The binding affinities were determined relative to the synthetic androgen mibolerone, which was set at a reference of 100%[1].
| Compound | Relative Binding Affinity (RBA) (%) | Receptor Source | Reference Compound |
| This compound | 75 | Rat Prostate Cytosol | Mibolerone |
| Dihydrotestosterone (DHT) | 66 | Rat Prostate Cytosol | Mibolerone |
| Testosterone | 10-20* | Rat Prostate Cytosol | Methyltrienolone (R1881) |
*Note: The Relative Binding Affinity for Testosterone is sourced from a different study (Saartok et al., 1984) which utilized a different reference compound (methyltrienolone). While both studies used rat prostate cytosol, direct comparison of RBA values should be made with caution due to the different reference standards.
In the absence of directly comparable Ki or IC50 values for this compound for the human androgen receptor in the reviewed literature, the relative binding affinity data provides valuable insight into its potency. The data from Calvo et al. indicates that this compound binds to the androgen receptor with approximately 1.14 times the affinity of DHT in the rat prostate model[1].
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to an androgen, translocates to the nucleus and modulates the expression of target genes. This signaling cascade is crucial in various physiological processes.
References
Assessing the Specificity of Antibodies for 4-Hydroxytestosterone: A Comparative Guide
For researchers in endocrinology, pharmacology, and drug development, the accurate detection and quantification of steroids like 4-Hydroxytestosterone (4-OHT) are critical. As a synthetic anabolic-androgenic steroid and a derivative of testosterone, 4-OHT's structural similarity to endogenous hormones presents a significant challenge for immunoassay specificity.[1] This guide provides a framework for assessing the specificity of antibodies for this compound, offering detailed experimental protocols and data presentation formats to facilitate objective comparisons.
Comparative Specificity of a Candidate Antibody
The central challenge in developing an immunoassay for this compound lies in the potential for cross-reactivity with other structurally similar steroids.[2][3] An antibody's specificity is not absolute and must be quantitatively assessed against a panel of relevant hormones. The following table presents a hypothetical data set for a candidate anti-4-Hydroxytestosterone antibody, illustrating how its performance can be compared against key steroidal analogues.
| Antibody Candidate | Target Analyte | Cross-Reactant | IC50 (ng/mL) | Cross-Reactivity (%) |
| Ab-4OHT-01 | This compound | This compound | 0.5 | 100 |
| Testosterone | 25 | 2.0 | ||
| Dihydrotestosterone (DHT) | 50 | 1.0 | ||
| Androstenedione | >1000 | <0.05 | ||
| Estradiol | >1000 | <0.05 | ||
| Progesterone | >1000 | <0.05 | ||
| Cortisol | >1000 | <0.05 | ||
| 11β-Hydroxytestosterone | 150 | 0.33 |
-
IC50: The concentration of the analyte that causes 50% inhibition of the signal in a competitive immunoassay. A lower IC50 value indicates higher antibody affinity.
-
Cross-Reactivity (%): Calculated as (IC50 of this compound / IC50 of Cross-Reactant) x 100.
Experimental Protocol: Competitive ELISA for Specificity Assessment
To generate the data presented above, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and effective method.[4] This technique relies on the competition between unlabeled this compound (in the sample or as a standard) and a fixed amount of enzyme-labeled this compound for a limited number of antibody binding sites.
Materials and Reagents
-
High-binding 96-well microplates
-
Candidate anti-4-Hydroxytestosterone antibody
-
This compound standard
-
Structurally related steroids for cross-reactivity testing (e.g., Testosterone, DHT, Estradiol)
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Experimental Procedure
-
Plate Coating: Dilute the anti-4-Hydroxytestosterone antibody in Coating Buffer to an optimal concentration (typically 1-10 µg/mL). Add 100 µL of this solution to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.
-
Add 50 µL of the standard or cross-reactant solution to the appropriate wells.
-
Add 50 µL of the this compound-HRP conjugate (at a pre-determined optimal dilution) to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the washing step as described in step 2, but increase the number of washes to five to ensure removal of unbound reagents.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Reaction Stoppage: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Data Analysis:
-
Calculate the percentage of binding for each standard and cross-reactant concentration relative to the maximum binding (wells with no competitor).
-
Plot the percentage of binding against the log of the analyte concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value for this compound and each cross-reactant from their respective curves.
-
Calculate the percent cross-reactivity using the formula mentioned previously.
-
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the competitive ELISA for assessing antibody specificity.
Caption: Workflow for Competitive ELISA.
Steroid Biosynthesis Context and Cross-Reactivity
Understanding the structural relationships between this compound and other endogenous steroids is crucial for selecting an appropriate cross-reactivity panel. The diagram below illustrates the metabolic proximity of 4-OHT to key androgens and estrogens, highlighting why these compounds are critical for specificity testing.
Caption: Simplified Steroid Pathway.
By following the detailed protocol and utilizing the structured data presentation and visualizations provided, researchers can rigorously assess and compare the specificity of antibodies for this compound. This systematic approach is essential for ensuring the reliability and accuracy of immunoassays in both research and clinical settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Measurement of 4-Hydroxytestosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantitative measurement of 4-Hydroxytestosterone (4-OHT), a synthetic anabolic-androgenic steroid. Due to the absence of a formal, published inter-laboratory comparison study specifically for this compound, this document focuses on comparing the performance characteristics and protocols of common analytical methods reported in scientific literature, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound is classified as a prohibited substance by the World Anti-Doping Agency (WADA) and is of significant interest in sports drug testing and metabolism studies.[1] Accurate and reliable measurement across different laboratories is crucial for harmonized results and correct interpretation. This guide aims to provide researchers with the necessary details to evaluate and implement appropriate analytical strategies for their specific research needs.
Data Presentation: Performance of Analytical Methods
The performance of analytical methods for steroid quantification is assessed by several key parameters. While specific data for this compound is not always reported individually, the following table summarizes typical performance characteristics for multi-steroid analytical panels that include this compound and other anabolic agents. These values are representative of the sensitivity and precision achievable with modern instrumentation.
| Performance Parameter | GC-MS/MS | LC-MS/MS | Typical Matrix |
| Limit of Detection (LOD) | 0.5–4 ng/g (solid) 0.1–0.8 ng/mL (liquid)[2] | 0.1 µg/L[3][4] | Urine, Serum/Plasma |
| Limit of Quantitation (LOQ) | 2.5–5 ng/mL[5][6] | 0.25 µg/L[3][4] | Urine, Serum/Plasma |
| Intra-Assay Precision (%CV) | < 15% | < 15%[7] | Urine, Serum/Plasma |
| Inter-Assay Precision (%CV) | < 15% | < 15%[7] | Urine, Serum/Plasma |
| Accuracy / Recovery | 95.5–99.3%[8] | > 89%[3][4] | Urine, Serum/Plasma |
Note: %CV refers to the coefficient of variation. The values presented are typical ranges found in method validation studies for anabolic steroids.
Experimental Protocols
The accurate measurement of this compound in biological matrices such as urine or serum requires a multi-step process involving sample preparation followed by instrumental analysis. The two predominant techniques are GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for steroid analysis, often considered a gold standard.[7] The protocol typically involves enzymatic hydrolysis to cleave conjugated metabolites, extraction of the free steroids, and chemical derivatization to improve volatility and ionization efficiency.
Sample Preparation:
-
Hydrolysis: Urine samples (typically 2-5 mL) are buffered to a specific pH (e.g., pH 7) and treated with β-glucuronidase from E. coli to deconjugate glucuronidated steroid metabolites.[8] The mixture is incubated, for example, at 50°C for 1 hour.
-
Extraction: After hydrolysis, an alkaline solution (e.g., potassium carbonate/bicarbonate buffer) is added. The free steroids are then extracted into an organic solvent such as tert-butyl methyl ether (TBME) using liquid-liquid extraction (LLE).[8]
-
Evaporation: The organic layer is separated and evaporated to dryness under a stream of nitrogen.
-
Derivatization: The dry residue is reconstituted in a derivatizing agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol. This process creates trimethylsilyl (B98337) (TMS) derivatives of the steroids, which are more suitable for GC analysis. The reaction is typically carried out by heating at 60°C for 15-20 minutes.[7][8]
Instrumental Analysis:
-
Gas Chromatograph: An Agilent 6890 or similar system is commonly used.
-
Column: A non-polar capillary column, such as an HP-5MS (or equivalent), is used for separation.
-
Oven Temperature Program: A gradient temperature program is employed to separate the different steroids. For example, starting at 100°C, ramping up to 320°C.
-
Injection: A small volume (1-2 µL) of the derivatized sample is injected in splitless mode.
-
Mass Spectrometer: An Agilent 5973 or a similar mass selective detector is used.
-
Ionization: Electron Impact (EI) at 70 eV is standard.
-
Detection: The instrument can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) / Selected Reaction Monitoring (SRM) for quantitative analysis, which offers higher sensitivity and specificity.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS has become increasingly popular for steroid analysis due to its high sensitivity, specificity, and reduced need for sample derivatization.
Sample Preparation:
-
Hydrolysis (if required): Similar to the GC-MS protocol, urine samples may undergo enzymatic hydrolysis to measure total this compound concentrations.[7]
-
Extraction: Solid-Phase Extraction (SPE) is commonly used. The sample is loaded onto a C18 SPE cartridge. The cartridge is then washed with solutions of decreasing polarity to remove interferences, and the steroids are eluted with a solvent like methanol (B129727) or ethyl acetate.[7] Alternatively, Supported Liquid Extraction (SLE) or simple protein precipitation for serum/plasma samples can be employed.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a solution compatible with the LC mobile phase.
Instrumental Analysis:
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system, such as a Waters ACQUITY UPLC, is often used for fast and efficient separation.
-
Column: A reversed-phase column, like a Waters HSS T3, is typically employed.[7]
-
Mobile Phase: A gradient elution using water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium fluoride, is used.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters TQ-XS) is the instrument of choice for quantitative analysis.
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used, typically in positive ion mode.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound.
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS measurement of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous detection of 93 anabolic androgenic steroids in dietary supplements using gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of 9 anabolic and natural steroidal hormones in equine urine by UHPLC-MS/MS triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. iris.unito.it [iris.unito.it]
Safety Operating Guide
Proper Disposal of 4-Hydroxytestosterone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Hydroxytestosterone, a potent anabolic steroid. Adherence to these procedures is critical not only for laboratory safety but also for environmental protection and regulatory compliance.
This compound is classified as a DEA Schedule III controlled substance, indicating a potential for abuse and dependence.[1][2] Its disposal is therefore regulated by the Drug Enforcement Administration (DEA), in addition to federal and state environmental protection agencies. Safety data sheets for analogous compounds, such as testosterone, indicate that it may be harmful if swallowed, is suspected of causing cancer, may damage fertility, and is highly toxic to aquatic life.[3][4] Consequently, this compound must be treated as a hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the compound is handled in a manner that is safe, secure, and compliant with all applicable regulations.
-
Segregation and Labeling:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
All waste containing this compound, including empty containers, contaminated PPE, and unused product, must be segregated into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be marked as "Hazardous Waste - this compound" and include the appropriate hazard pictograms.
-
-
Deactivation of Controlled Substance:
-
For unused or expired this compound, it is crucial to render the substance "non-retrievable" to comply with DEA regulations. This can be achieved through the use of a commercial chemical denaturing kit.
-
Follow the kit manufacturer's instructions carefully. Typically, this involves mixing the this compound with the denaturing agent in the provided container. The agent will chemically alter the steroid, rendering it inactive and unusable.
-
-
Containerization and Storage:
-
Once denatured, the resulting mixture should be placed in a hazardous waste container.
-
This container must be kept closed at all times, except when adding waste.
-
Store the container in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
-
The final disposal of the hazardous waste container must be handled by a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this waste in the regular trash or by flushing it down the drain.[3][4]
-
Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of hazardous chemical waste. Contact your EHS office to arrange for a pickup.
-
Hazard Summary for this compound
The following table summarizes the known and suspected hazards associated with this compound, based on data from analogous compounds.
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[3] |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[3][4] |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child.[3][4] |
| Aquatic Hazard (Acute) | Category 1 | Very toxic to aquatic life.[3] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making and operational workflow.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
Comprehensive Safety and Handling Guide for 4-Hydroxytestosterone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of compounds like 4-Hydroxytestosterone is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous compounds.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-resistant gloves | Consider double gloving.[6] Nitrile or other impervious gloves are recommended.[6] For organic solvent solutions, use gloves resistant to that solvent. |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, or a full face shield | The choice depends on the specific laboratory activity and potential for splashes.[6] An emergency eye wash station should be readily accessible.[6] |
| Skin and Body Protection | Disposable lab coat or impervious protective clothing | Recommended if skin contact is possible, especially during bulk processing.[7] Consider disposable sleeve covers.[6] Do not wear protective garments in common areas.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | For operations that may generate dust or aerosols, a powered air-purifying respirator (PAPR) with HEPA filters may be necessary, particularly for spill cleanup.[6] |
Operational and Handling Procedures
Adherence to strict operational protocols is crucial to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For laboratory operations, an approved ventilation or containment system such as a biological safety cabinet, ventilated balance enclosure, or glovebox is recommended.[6]
-
Restricted Access: Clearly designate areas where this compound is handled and restrict access to authorized personnel.
Work Practices:
-
Avoid Contact: As a general rule, avoid all contact and inhalation of dust, mists, and vapors associated with the material.[6]
-
Hygiene: Wash hands and other exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[6][8] Do not eat, drink, or smoke in areas where the compound is handled.[4]
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled.
-
Training: All personnel handling the compound must be trained on its hazards, safe handling procedures, and emergency protocols.[9]
Emergency Procedures and First Aid
Immediate and appropriate response to an exposure is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[7] Seek immediate medical attention.[7] |
| Skin Contact | Remove contaminated clothing immediately.[7] Flush the affected area with large amounts of soap and water.[7][8] Seek medical attention if irritation persists.[8] |
| Inhalation | Move the person to fresh air at once.[7][8] If breathing has stopped, perform artificial respiration.[8] Keep the person warm and at rest.[8] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting unless directed by medical personnel.[7] Wash out the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7] |
Spill Response:
-
Evacuate non-essential personnel from the affected area.[7]
-
Wear appropriate PPE, including respiratory protection for large spills.[6]
-
Contain the spill source if it is safe to do so.[7]
-
Collect the spill with absorbent material.[7]
-
Clean the spill area thoroughly.[7]
-
Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.[7]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
-
Waste Categorization: this compound waste is considered hazardous waste.
-
Containerization: Place all waste, including contaminated PPE, spill cleanup materials, and empty containers, into a dedicated, clearly labeled, and sealed hazardous waste container.[7][10]
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal contractor. Do not dispose of it down the drain or in regular trash.[5][11]
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. As a controlled substance, disposal may also be subject to DEA regulations.[10][12]
Visualized Workflows
To further clarify procedural steps, the following diagrams illustrate key safety and handling workflows.
References
- 1. guidechem.com [guidechem.com]
- 2. 4-Hydroxy-Testosterone | 2141-17-5 [chemicalbook.com]
- 3. Metabolism of 4-hydroxyandrostenedione and this compound: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pccarx.com [pccarx.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. osha.gov [osha.gov]
- 10. ph.health.mil [ph.health.mil]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
